SM-102
Description
SM-102 is a small molecule inhibitor of heat shock protein 90 (Hsp90) that has been found to have anti-cancer properties. The current research on this compound has focused on its synthesis, mechanism of action, and potential uses in cancer treatment.
Properties
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-29-25-31-38-45(39-40-46)37-30-23-19-22-28-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNVBNJYBVCBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H87NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336730 | |
| Record name | SM-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089251-47-6 | |
| Record name | SM-102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089251476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SM-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SM-102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7OBQ65G2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Ionizable Amino Lipid SM-102: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-102 is a novel ionizable amino lipid that has garnered significant attention for its critical role in the development of mRNA-based therapeutics and vaccines, most notably its use in the Moderna COVID-19 vaccine. Its unique pH-dependent charge characteristics are central to the efficient encapsulation and intracellular delivery of nucleic acid payloads. This technical guide provides an in-depth overview of the CAS number, physicochemical properties, and applications of this compound, with a focus on its use in lipid nanoparticle (LNP) formulations. Detailed experimental protocols for the preparation and characterization of this compound-based LNPs are presented, along with a discussion of its mechanism of action in mediating endosomal escape.
Introduction
The advent of mRNA-based therapies has revolutionized the landscape of medicine, offering unprecedented speed and versatility in vaccine development and the treatment of various diseases. A key challenge in the clinical translation of these therapies has been the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and ionizable cationic lipids are a critical component of these formulations. This compound is a state-of-the-art ionizable lipid that has demonstrated exceptional efficacy in delivering mRNA to target cells. This guide serves as a comprehensive resource for researchers and developers working with this compound.
This compound: Core Properties and Identification
This compound, chemically known as heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, is a synthetic ionizable amino lipid. Its unique structure allows it to be near-neutral at physiological pH and become positively charged in the acidic environment of the endosome, a crucial feature for its function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2089251-47-6 | [1] |
| Molecular Formula | C44H87NO5 | [1][2] |
| Molecular Weight | 710.17 g/mol | [1] |
| pKa | 6.68 | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.925 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in ethanol (B145695) and chloroform | [4] |
Role in Lipid Nanoparticle (LNP) Formulations
This compound is a key component in LNP formulations designed for nucleic acid delivery. These LNPs typically consist of four main components:
-
Ionizable Cationic Lipid (this compound): Facilitates the encapsulation of negatively charged mRNA and mediates its release into the cytoplasm.
-
Helper Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) provides structural integrity to the nanoparticle.
-
Cholesterol: Also contributes to the stability and structure of the LNP.
-
PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that sterically stabilizes the nanoparticle, preventing aggregation and reducing immunogenicity.
A widely used molar ratio for formulating this compound based LNPs for mRNA delivery is This compound:DSPC:Cholesterol:DMG-PEG 2000 = 50:10:38.5:1.5 [5].
Mechanism of Action: Cellular Uptake and Endosomal Escape
The effective delivery of mRNA to the cytoplasm is the primary function of this compound-containing LNPs. This is achieved through a multi-step process involving cellular uptake and subsequent escape from the endosomal pathway.
Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.
At physiological pH, the this compound component of the LNP is largely neutral, which minimizes interactions with the negatively charged cell membrane and reduces toxicity[6]. Upon cellular uptake via endocytosis, the LNP is trafficked into endosomes[2]. The endosomal compartments have a progressively lower internal pH. As the pH drops, the tertiary amine of this compound becomes protonated, leading to a net positive charge on the lipid[6]. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated mRNA into the cytoplasm, where it can be translated into protein[6].
Experimental Protocols
Preparation of this compound Lipid Nanoparticles
The following protocol describes a general method for the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing technique.
Caption: General workflow for the preparation of this compound lipid nanoparticles.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Ethanol, 200 proof
-
mRNA of interest
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in ethanol will depend on the specific microfluidic system and desired particle characteristics.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA to the desired concentration in the citrate buffer. The concentration will depend on the target N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into the organic phase inlet and the mRNA-aqueous buffer solution into the aqueous phase inlet.
-
Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.
-
Initiate the mixing process and collect the resulting LNP dispersion.
-
-
Purification:
-
Transfer the collected LNP dispersion to a pre-hydrated dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.
-
-
Sterile Filtration and Storage:
-
After dialysis, recover the LNP suspension and pass it through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C.
-
Characterization of this compound Lipid Nanoparticles
Table 2: Key Characterization Techniques for this compound LNPs
| Parameter | Method | Description |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the LNPs. A low PDI value (<0.2) indicates a monodisperse population. |
| Zeta Potential | Laser Doppler Electrophoresis | Measures the surface charge of the LNPs. The zeta potential will vary with the pH of the suspending medium. |
| Encapsulation Efficiency | RiboGreen Assay | A fluorescent dye-based assay that quantifies the amount of mRNA encapsulated within the LNPs compared to the total amount of mRNA used in the formulation. |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Provides direct visualization of the size, shape, and internal structure of the LNPs. |
Safety and Toxicology
This compound, when formulated in LNPs for vaccine use, has been demonstrated to be safe for human administration. The safety data sheets that indicate hazards for this compound often refer to the lipid being dissolved in a hazardous solvent, such as chloroform, for research purposes and not the pure lipid itself. Regulatory agencies have thoroughly reviewed the safety profile of this compound in the context of its use in vaccines.
Conclusion
This compound has proven to be a highly effective ionizable lipid for the formulation of lipid nanoparticles for mRNA delivery. Its pH-responsive nature is key to its ability to safely and efficiently transport its nucleic acid cargo into the cytoplasm of target cells. The detailed protocols and characterization methods provided in this guide are intended to support researchers and developers in the continued exploration and application of this important delivery vehicle for a wide range of therapeutic and prophylactic applications. The ongoing research into the structure-activity relationships of ionizable lipids promises to yield even more advanced delivery systems in the future.
References
- 1. insidetx.com [insidetx.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
An In-depth Guide to the Mechanism of Action of SM-102 in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-102 has emerged as a critical component in the clinical success of mRNA-based therapeutics, most notably as a key ingredient in the Moderna COVID-19 vaccine.[1] This synthetic ionizable amino lipid is integral to the formation of lipid nanoparticles (LNPs) that encapsulate and deliver delicate mRNA molecules into target cells.[1] The efficacy of this compound lies in its finely tuned chemical properties, particularly its pKa, which orchestrates the complex process of mRNA protection, cellular uptake, and crucial endosomal escape. This guide provides a detailed examination of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.
Introduction: The Role of this compound in LNP-mRNA Formulations
The delivery of messenger RNA (mRNA) presents a significant challenge due to its inherent instability and negative charge, which hinders its passage across cellular membranes. Lipid nanoparticles (LNPs) have proven to be a highly effective solution, acting as a protective vehicle for mRNA.[2] this compound is a state-of-the-art ionizable lipid that is a cornerstone of modern LNP formulations.[3]
At a physiological pH of 7.4, this compound is nearly neutral, which is advantageous for minimizing interactions with blood components and reducing toxicity.[3][4] However, in the acidic environment required for LNP formulation, the tertiary amine group of this compound becomes protonated (positively charged).[3][5] This positive charge allows for electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA, facilitating high-efficiency encapsulation.[5][6]
A typical this compound LNP formulation is a four-component system:
-
Ionizable Lipid (this compound): Essential for mRNA encapsulation and endosomal escape.
-
Helper Phospholipid (e.g., DSPC): Provides structural integrity to the nanoparticle.[7]
-
Cholesterol: Modulates the fluidity and stability of the lipid bilayer.[7]
-
PEGylated Lipid (e.g., DMG-PEG2000): Forms a hydrophilic layer on the LNP surface, preventing aggregation and shielding it from the immune system, thereby increasing circulation time.[7][8]
Quantitative Data on this compound and LNP Characteristics
The precise formulation and resulting physicochemical properties of this compound LNPs are critical to their function. The following tables summarize key quantitative data.
| Parameter | Value | Significance | Reference |
| Chemical Name | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | IUPAC designation for this compound. | [3][4] |
| Molecular Weight | 710.2 g/mol | Influences lipid packing and formulation ratios. | [3][9] |
| pKa | 6.68 | Crucial for the pH-responsive charge switch that enables both mRNA encapsulation and endosomal escape. | [10][11][12] |
| Physical Form | Colorless oil | Relevant for handling and formulation processes. | [3] |
| Table 1: Physicochemical Properties of this compound |
| LNP Component | Molar Ratio (%) | Function | Reference |
| This compound | 50 | mRNA encapsulation, endosomal escape | [8][13] |
| DSPC | 10 | Structural integrity | [8][13] |
| Cholesterol | 38.5 | Nanoparticle stability | [8][13] |
| DMG-PEG2000 | 1.5 | Stability, shielding | [8][13] |
| Table 2: Molar Composition of a Typical this compound LNP Formulation (e.g., Moderna's mRNA-1273) |
| Parameter | Typical Value | Significance | Reference |
| Particle Size (Diameter) | ~75 - 90 nm | Influences cellular uptake and biodistribution. | [14] |
| Encapsulation Efficiency | > 95% | High encapsulation protects mRNA from degradation and ensures efficient delivery. | [14] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous population of nanoparticles, which is important for consistent performance. | [15] |
| Table 3: Key Performance Characteristics of this compound LNPs |
Mechanism of Action: From Injection to Protein Expression
The journey of an this compound encapsulated mRNA molecule from administration to the production of a therapeutic protein involves several key steps.
LNP Formulation and mRNA Encapsulation
The process begins by mixing an ethanol (B145695) phase containing the dissolved lipids (this compound, DSPC, cholesterol, and PEG-lipid) with an acidic aqueous phase (e.g., citrate (B86180) buffer) containing the mRNA.[8][15] The drop in pH protonates the this compound, giving it a positive charge. This allows it to complex with the negatively charged mRNA, initiating the self-assembly of the LNP structure and effectively encapsulating the mRNA payload.[5]
Cellular Uptake via Endocytosis
Once administered, the LNPs circulate in the body. The PEGylated lipid layer helps to prevent opsonization and clearance by the immune system.[2] The nanoparticles are then taken up by cells, primarily through a process called receptor-mediated endocytosis.[1]
The Critical Step: Endosomal Escape
Following endocytosis, the LNP is enclosed within an endosome.[16] This is where the unique properties of this compound are most critical. As the endosome matures, its internal environment becomes increasingly acidic (pH drops from ~6.5 to ~5.0).[] This acidic environment protonates the this compound molecules within the LNP.[3][18]
The now positively charged this compound interacts with negatively charged anionic phospholipids (B1166683) in the endosomal membrane.[19] This interaction is thought to induce a structural change in the lipid arrangement, from a bilayer to a non-bilayer, inverted hexagonal (HII) phase.[3][16] This phase transition disrupts the integrity of the endosomal membrane, allowing the mRNA to be released from the endosome into the cell's cytoplasm.[3][18][19] This process is often referred to as the "proton sponge effect" or membrane fusion.[4]
mRNA Translation and this compound Metabolism
Once in the cytoplasm, the mRNA is free to engage with the cell's ribosomes, which translate the genetic code into the desired protein (e.g., a viral antigen or a therapeutic enzyme). Concurrently, the this compound lipid is metabolized through ester hydrolysis, and its components are cleared from the body.[3]
Visualizing the Mechanism and Workflows
Diagrams of Key Processes
Caption: Overall mechanism of this compound LNP-mediated mRNA delivery.
Caption: Detailed mechanism of this compound-mediated endosomal escape.
Caption: Standard experimental workflow for LNP formulation and evaluation.
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol outlines a standard method for producing this compound LNPs.
-
Preparation of Solutions:
-
Lipid Phase: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[8] The final total lipid concentration is typically in the range of 10-25 mg/mL.
-
Aqueous Phase: Dissolve the mRNA transcript in an acidic buffer, such as 50 mM citrate buffer, pH 4.0. The mRNA concentration will depend on the desired final concentration and lipid-to-mRNA ratio.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., from Precision NanoSystems).
-
Set the flow rates to achieve a desired aqueous-to-organic flow rate ratio, typically 3:1.[20]
-
Initiate pumping. The rapid mixing within the microfluidic channels causes a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated mRNA.
-
-
Purification:
-
The collected LNP solution contains ethanol and unencapsulated mRNA, which must be removed.
-
Dialyze the LNP solution against a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).[15] This process removes the ethanol and exchanges the external buffer.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[14]
-
Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP solution in PBS.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., a Malvern Zetasizer).
-
The instrument measures the hydrodynamic diameter of the nanoparticles and calculates the PDI, an indicator of the size distribution's uniformity.
-
-
mRNA Encapsulation Efficiency:
-
This is typically determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen.[15]
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
The fluorescence before lysis represents unencapsulated ("free") mRNA.
-
The fluorescence after lysis represents the total mRNA (encapsulated + free).
-
Calculate the encapsulation efficiency (EE) using the formula:
-
EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
-
-
Conclusion
This compound is a highly engineered ionizable lipid that has been pivotal in the successful clinical translation of mRNA therapies. Its precisely tuned pKa allows it to remain neutral in circulation, minimizing toxicity, while becoming positively charged in response to the acidic environments of LNP formulation and endosomal maturation. This pH-responsive behavior is the key to its dual function: efficiently encapsulating mRNA and, crucially, facilitating its escape from the endosome into the cytoplasm. A thorough understanding of this mechanism, supported by robust quantitative characterization and standardized protocols, is essential for the continued development and optimization of next-generation mRNA delivery systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fsipp.org [fsipp.org]
- 3. What is this compound? | BroadPharm [broadpharm.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Say Goodbye to Traditional Flu Vaccines! this compound Powers a New Generation of mRNA Immune Solutions - Drug Delivery [ebclink.com]
- 6. youtube.com [youtube.com]
- 7. coronavirus.medium.com [coronavirus.medium.com]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. This compound, 2089251-47-6 | BroadPharm [broadpharm.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. insidetx.com [insidetx.com]
- 16. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
The Pivotal Role of SM-102's pKa in Endosomal Escape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical relationship between the pKa of the ionizable lipid SM-102 and its function in facilitating endosomal escape, a crucial step for the successful delivery of mRNA therapeutics. As a key component of lipid nanoparticles (LNPs), this compound's unique physicochemical properties are central to the efficacy of mRNA-based vaccines and therapies, including the Moderna COVID-19 vaccine.
Introduction: The Endosomal Escape Bottleneck
The delivery of messenger RNA (mRNA) into the cytoplasm of target cells is a primary challenge in the development of nucleic acid therapeutics. While lipid nanoparticles (LNPs) have emerged as a leading delivery vehicle, effectively protecting the mRNA cargo and facilitating its cellular uptake, they face a significant intracellular barrier: the endosome. Following endocytosis, LNPs are sequestered within these membrane-bound organelles. For the mRNA to be translated into a therapeutic protein, it must first escape the endosome and enter the cytoplasm. Failure to do so results in the degradation of the mRNA in the lysosomal pathway, rendering the therapeutic ineffective. This process, known as endosomal escape, is a major bottleneck in LNP-mediated delivery.[1][2]
Ionizable lipids, such as this compound, are instrumental in overcoming this hurdle. Their ability to change their ionization state in response to the acidic environment of the endosome is the key to unlocking the therapeutic potential of the encapsulated mRNA.
This compound and the Significance of its pKa
This compound is a synthetic ionizable cationic lipid that is a critical component of LNPs used for mRNA delivery.[3][4] Its structure features a tertiary amine headgroup, which is susceptible to protonation, and hydrophobic tails that contribute to the lipid's overall structure and function within the LNP.
The acid dissociation constant (pKa) of an ionizable lipid is the pH at which the lipid is 50% ionized. For this compound, the pKa is approximately 6.68 .[5][6][7][8][9] This specific pKa value is not arbitrary; it is finely tuned to orchestrate the dual requirements of LNP formulation and intracellular mRNA release.
At a neutral physiological pH of around 7.4, which is the environment LNPs encounter in the bloodstream, the tertiary amine of this compound is largely deprotonated and thus carries a neutral charge.[9][10] This is advantageous as it minimizes non-specific interactions with negatively charged biological membranes and proteins, reducing potential toxicity and improving the LNP's circulation time.[2]
However, upon internalization into the endosome, the pH begins to drop, typically ranging from 6.5 down to 5.5 and lower as the endosome matures.[10] As the endosomal pH drops below the pKa of this compound, its tertiary amine group becomes protonated, leading to a net positive charge. This charge switch is the trigger for endosomal escape.
The Mechanism of this compound-Mediated Endosomal Escape
The protonation of this compound in the acidic endosome initiates a cascade of events that culminates in the release of the mRNA cargo into the cytoplasm. The proposed mechanism involves the following key steps:
-
Protonation and Charge Reversal: As the endosome acidifies, the this compound molecules within the LNP become positively charged.[10][11][12]
-
Interaction with Endosomal Membrane: The now cationic this compound lipids can interact electrostatically with the negatively charged anionic lipids present in the endosomal membrane.[1]
-
Membrane Destabilization and Fusion: This interaction is believed to induce a structural rearrangement of the lipid bilayer of the endosome. The cone-like shape of the protonated this compound can promote the formation of non-bilayer lipid phases, such as the hexagonal HII phase, which destabilizes the endosomal membrane.[1] This can lead to the formation of pores or the fusion of the LNP with the endosomal membrane.
-
mRNA Release: The disruption of the endosomal membrane integrity allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated by the cellular machinery.
This pH-dependent mechanism ensures that the mRNA is released in the correct cellular compartment, maximizing its therapeutic effect while minimizing off-target effects and toxicity.
Caption: Figure 1. Mechanism of this compound Mediated Endosomal Escape.
Data Presentation: pKa and Transfection Efficiency
The optimal pKa for ionizable lipids is a critical parameter for balancing safety and efficacy. A pKa that is too high can lead to toxicity due to a positive charge at physiological pH, while a pKa that is too low will result in inefficient protonation in the endosome and poor endosomal escape. The optimal range for the apparent pKa of LNPs for in vivo RNA delivery is generally considered to be between 6 and 7.[2]
The following table summarizes the pKa values of several key ionizable lipids and their reported in vivo efficacy, highlighting the importance of this parameter.
| Ionizable Lipid | Apparent pKa | In Vivo Efficacy (Relative) | Reference |
| This compound | 6.68 | High | [5][6][7][8][9] |
| ALC-0315 | ~6.09 | High | [13] |
| DLin-MC3-DMA | 6.44 | High | [6][14] |
| DLin-KC2-DMA | ~6.7 | Moderate-High | [6] |
| DODAP | ~6.8 | Moderate | [7] |
Note: In vivo efficacy can be influenced by various factors beyond pKa, including the specific formulation, animal model, and route of administration.
Experimental Protocols
Determination of LNP pKa using the TNS Assay
The 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) assay is a common method for determining the apparent pKa of lipid nanoparticles. TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it binds to the hydrophobic regions of LNPs. As the pH of the LNP suspension is lowered, the ionizable lipids become protonated, creating a more charged and hydrophilic surface, which leads to a decrease in TNS fluorescence. The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.
Materials:
-
Lipid nanoparticle (LNP) suspension
-
TNS (2-(p-toluidinyl)naphthalene-6-sulfonate) stock solution in DMSO
-
A series of buffers with a range of pH values (e.g., from pH 3 to 10)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of buffers with finely incremented pH values covering the expected pKa range of the LNP.
-
Dilute the LNP suspension to a suitable concentration in each of the different pH buffers.
-
Add a small volume of the TNS stock solution to each well containing the LNP-buffer mixture.
-
Incubate the plate at room temperature for a short period to allow for equilibration.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 321 nm and an emission wavelength of approximately 445 nm.
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal dose-response curve. The pKa is the pH value at which the fluorescence is halfway between the maximum and minimum fluorescence.
Caption: Figure 2. TNS Assay Workflow for LNP pKa Determination.
Assessment of Endosomal Escape using the Galectin-8 Assay
The Galectin-8 (Gal8) recruitment assay is a powerful tool for visualizing and quantifying endosomal damage. Galectin-8 is a cytosolic protein that has a high affinity for β-galactosides, which are normally present on the inner leaflet of the endosomal membrane and thus shielded from the cytosol. When the endosomal membrane is ruptured, these glycans become exposed, and fluorescently tagged Galectin-8 (e.g., Gal8-GFP) is recruited to the site of damage, forming distinct puncta that can be visualized by fluorescence microscopy. The number and intensity of these puncta correlate with the extent of endosomal escape.[12][15]
Materials:
-
Cells stably expressing a fluorescently tagged Galectin-8 (e.g., HeLa-Gal8-GFP)
-
LNP-mRNA formulations to be tested
-
Control treatments (e.g., a known endosome-disrupting agent like chloroquine (B1663885) as a positive control, and untreated cells as a negative control)
-
Fluorescence microscope with live-cell imaging capabilities
-
Image analysis software
Procedure:
-
Seed the Galectin-8 expressing cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Treat the cells with the LNP-mRNA formulations at the desired concentrations. Include positive and negative controls.
-
Image the cells at various time points using a fluorescence microscope. Capture images in both the fluorescent channel for Galectin-8 and a brightfield or phase-contrast channel for cell morphology.
-
Quantify the formation of Galectin-8 puncta using image analysis software. This can be done by counting the number of puncta per cell or measuring the total fluorescence intensity of the puncta.
-
Compare the level of Galectin-8 recruitment between the different LNP formulations and the controls to assess their relative endosomal escape efficiency.
Caption: Figure 3. Galectin-8 Assay for Endosomal Escape.
Measurement of Transfection Efficiency using a Luciferase Reporter Assay
To correlate the physicochemical properties of LNPs with their biological activity, a reporter gene assay, such as a luciferase assay, is commonly employed. This assay measures the amount of functional protein produced from the delivered mRNA, providing a quantitative measure of overall delivery and expression efficiency.
Materials:
-
Cells suitable for transfection (e.g., HEK293T, HeLa)
-
LNP formulations encapsulating luciferase mRNA
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the LNP-luciferase mRNA formulations.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for mRNA translation.
-
Lyse the cells to release the expressed luciferase enzyme.
-
Add the luciferase assay reagent, which contains the substrate luciferin.
-
Measure the luminescence signal using a luminometer. The intensity of the light produced is proportional to the amount of active luciferase, and thus to the transfection efficiency.[1][5][9][16][17]
Conclusion
The pKa of the ionizable lipid this compound is a master switch that governs the successful delivery of mRNA therapeutics. Its carefully selected value of approximately 6.68 ensures LNP stability in circulation while enabling a pH-triggered endosomal escape mechanism. Understanding the intricate relationship between pKa, endosomal escape, and transfection efficiency is paramount for the rational design of next-generation lipid nanoparticles with improved safety and efficacy. The experimental protocols outlined in this guide provide a framework for researchers to characterize these critical parameters and advance the development of innovative mRNA-based medicines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Role of Ionizable Lipids in LNP Formulations
For Researchers, Scientists, and Drug Development Professionals
Ionizable lipids are the cornerstone of modern lipid nanoparticle (LNP) technology, serving as the key enabler for the clinical translation of nucleic acid therapeutics, including mRNA vaccines and siRNA drugs.[1][2][3] Their unique pH-sensitive nature is critical for efficiently encapsulating, protecting, and delivering nucleic acid payloads into the cytoplasm of target cells.[3][4][] This guide provides a comprehensive technical overview of the function of ionizable lipids, detailed experimental protocols, and comparative data for prominent examples.
The Core Function: A pH-Dependent Mechanism of Action
The primary role of an ionizable lipid is to remain relatively neutral at physiological pH (~7.4) and become positively charged in acidic environments.[4][6] This "pKa switch" governs the entire delivery process, from formulation to intracellular release.[7]
-
During Formulation (Acidic pH ~4.0): In an acidic buffer, the ionizable lipid's amine headgroup is protonated, resulting in a positive charge.[7] This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids (mRNA, siRNA), driving high-efficiency encapsulation into the LNP core.[4][7]
-
In Systemic Circulation (Physiological pH ~7.4): Once in the bloodstream, the pH is higher than the lipid's pKa. The ionizable lipid becomes deprotonated and largely neutral.[4][7] This neutrality is crucial for reducing rapid clearance by immune cells and minimizing toxicity associated with persistently cationic particles.[4][8]
-
Cellular Uptake and Endosomal Escape (Acidic pH ~5.0-6.5): LNPs are taken up by cells via endocytosis.[1][6] As the endosome matures and acidifies, the internal pH drops below the ionizable lipid's pKa.[4][7] The lipid again becomes protonated and positively charged. This charge allows it to interact with negatively charged anionic lipids (e.g., phosphatidylserine) on the inner leaflet of the endosomal membrane.[4][7][9] This interaction disrupts the endosomal membrane, leading to the formation of non-bilayer, hexagonal (HII) phase structures that facilitate the release of the nucleic acid cargo into the cytoplasm, a critical step known as endosomal escape.[4][9]
Caption: pH-dependent mechanism of ionizable lipids in LNP-mediated nucleic acid delivery.
Key Ionizable Lipids and Comparative Data
The efficacy of an LNP formulation is heavily influenced by the choice of ionizable lipid. Lipids like DLin-MC3-DMA, SM-102, and ALC-0315 have been pivotal in clinically approved therapeutics. Their apparent pKa is a critical quality attribute, directly impacting in vivo performance.[7][9] An optimal pKa is generally considered to be between 6.2 and 6.5 for maximizing hepatic gene silencing.[7][10]
| Ionizable Lipid | Apparent pKa | Key Application(s) | Molar Ratio (Lipid:DSPC:Chol:PEG) | Reference |
| DLin-MC3-DMA | 6.44 | Onpattro® (siRNA therapeutic) | 50 : 10 : 38.5 : 1.5 | [7][10] |
| This compound | 6.68 | Spikevax® (Moderna COVID-19 Vaccine) | 50 : 10 : 38.5 : 1.5 | [11][12] |
| ALC-0315 | 6.09 | Comirnaty® (Pfizer-BioNTech COVID-19 Vaccine) | 46.3 : 9.4 : 42.7 : 1.6 | [13][14] |
Note: Molar ratios can be adjusted to optimize LNP properties for specific applications.[13]
Experimental Protocols
Detailed and reproducible protocols are essential for developing and characterizing LNP formulations.
This protocol describes the standard preparation of mRNA-LNPs using a microfluidic mixing device, adapted for a formulation containing an ionizable lipid like this compound.[15]
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid (e.g., this compound), DSPC, cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to prepare individual stock solutions (e.g., 10 mg/mL).[12] Note: Cholesterol may require warming to fully dissolve.[13]
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 for this compound:DSPC:Chol:DMG-PEG 2000).[12]
-
Vortex thoroughly to ensure a clear, homogenous mixture.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA payload to the desired concentration (e.g., 0.1 - 0.2 mg/mL) in an acidic aqueous buffer, typically 25-50 mM sodium citrate (B86180) or acetate, pH 4.0.[15][16]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., NanoAssemblr Benchtop) according to the manufacturer's instructions.
-
Load the lipid solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Pump the two phases through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (aqueous:organic).[16] The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.[15]
-
-
Purification and Buffer Exchange:
-
Sterilization and Storage:
Caption: General experimental workflow for LNP formulation using microfluidic mixing.
A. Particle Size and Polydispersity Index (PDI) Measurement
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This data is used to calculate the hydrodynamic diameter (size) and the heterogeneity of the sample (PDI).
-
Protocol:
B. mRNA Encapsulation Efficiency (EE) Quantification
-
Principle: A fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen) is used. The fluorescence is measured before and after lysing the LNPs with a surfactant, which exposes the encapsulated mRNA.
-
Protocol:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set of samples, add a surfactant (e.g., 0.2-1% Triton X-100) to lyse the LNPs and measure total mRNA.[15][19]
-
To both sets, add the RiboGreen reagent according to the manufacturer's protocol.
-
Measure fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate EE using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100.[19]
-
C. Apparent pKa Determination using TNS Assay
-
Principle: The fluorescent probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluoresces when it associates with the positively charged surface of the LNP membrane at low pH. As the pH is titrated upwards, the ionizable lipid becomes neutral, TNS dissociates, and fluorescence decreases. The apparent pKa is the pH at which 50% of the maximal fluorescence is observed.[20][21]
-
Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., pH 3.5 to 9.0).[22]
-
In a 96-well plate, mix the LNP sample and TNS solution in each of the different pH buffers.[22]
-
Incubate briefly.
-
Measure fluorescence using a plate reader (excitation ~321 nm, emission ~447 nm).[20][22]
-
Plot fluorescence intensity against pH and fit the data to a sigmoidal curve. The pH value at the inflection point (half-maximal fluorescence) is the apparent pKa.[23]
-
Caption: Logical workflow for the physicochemical characterization of LNPs.
Conclusion
Ionizable lipids are a highly engineered and indispensable component of LNP-based nucleic acid delivery systems.[1] Their pH-responsive charge is the master switch that enables efficient drug loading, stability in circulation, and, most critically, endosomal escape for cytosolic delivery.[4][7] The careful selection and characterization of these lipids, guided by robust experimental protocols, are paramount to the design and development of safe and effective next-generation genetic medicines.
References
- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 2. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]
- 4. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 19. sciex.com [sciex.com]
- 20. caymanchem.com [caymanchem.com]
- 21. ozbiosciences.com [ozbiosciences.com]
- 22. dovepress.com [dovepress.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of SM-102 Lipid
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-102 is a synthetic, ionizable cationic lipid that has gained significant prominence in the field of nucleic acid delivery. It is a critical component in lipid nanoparticle (LNP) formulations, most notably utilized in the Moderna COVID-19 mRNA vaccine. Its structure is meticulously designed to ensure efficient encapsulation of negatively charged mRNA at a low pH and to facilitate endosomal escape for effective delivery into the cytoplasm at physiological pH. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its mechanism of action.
Core Physicochemical Properties of this compound
The fundamental characteristics of this compound are pivotal to its function in LNP-based drug delivery systems. A summary of these properties is presented below.
| Property | Value | Reference |
| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | [1] |
| Synonyms | Lipid H, LNP-102 | |
| CAS Number | 2089251-47-6 | [2] |
| Molecular Formula | C₄₄H₈₇NO₅ | [2][3] |
| Molecular Weight | 710.17 g/mol | [3] |
| pKa | ~6.68 - 6.75 | [4] |
| Appearance | Colorless to yellowish oil | [1] |
Solubility Profile
The solubility of this compound is a critical parameter for the preparation of the lipid stock solutions used in LNP formulation.
| Solvent | Solubility | Reference |
| Ethanol (B145695) | ≥ 100 mg/mL | [3][5] |
| Chloroform | 100 mg/mL | [2] |
| DMSO | 100 mg/mL (requires sonication) | [3][5] |
| Water | Insoluble | [5] |
| Methanol | Soluble | [6] |
| Acetone | Soluble | [6] |
Lipid Nanoparticle (LNP) Formulation and Characterization
This compound is a key ingredient in LNP formulations, which typically consist of an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.
Typical LNP Formulation Ratios
A common molar ratio for this compound based LNPs is:
| Component | Molar Ratio (%) |
| This compound | 50 |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10 |
| Cholesterol | 38.5 |
| DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | 1.5 |
Physicochemical Characteristics of this compound LNPs
The resulting LNPs exhibit specific physicochemical properties that are crucial for their in vivo performance.
| Parameter | Typical Value | Reference |
| Particle Size (Z-average) | 70 - 100 nm | |
| Polydispersity Index (PDI) | < 0.2 | |
| mRNA Encapsulation Efficiency | > 90% | |
| Zeta Potential (at neutral pH) | Near-neutral | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of this compound and this compound containing LNPs.
Synthesis of this compound (General Overview)
Due to the proprietary nature of this compound, a detailed, step-by-step synthesis protocol is not publicly available. However, the general synthesis route involves a multi-step process culminating in an alkylation reaction.[10][11]
Caption: Generalized workflow for the synthesis of this compound lipid.
LNP Formulation using Microfluidic Mixing
Microfluidic mixing is a reproducible method for the production of uniform LNPs.
Caption: Workflow for formulating this compound LNPs using a microfluidic device.
Protocol:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at the desired molar ratio to achieve a final total lipid concentration (e.g., 10-20 mg/mL).[8]
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.
-
Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr). Load the lipid solution and the mRNA solution into separate syringes and infuse them into the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min).
-
Purification: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.[8]
-
Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.
Determination of Apparent pKa by TNS Assay
The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a fluorescence-based method to determine the apparent pKa of ionizable lipids within LNPs.
Caption: Workflow for determining the apparent pKa of LNPs using the TNS assay.
Protocol:
-
Prepare Buffers: Prepare a series of buffers with a pH range from approximately 3 to 10.
-
Sample Preparation: Dilute the LNP formulation in each buffer to a constant lipid concentration.
-
TNS Addition: Add a stock solution of TNS (in a solvent like DMSO) to each of the LNP-buffer solutions.
-
Fluorescence Measurement: After a brief incubation, measure the fluorescence intensity at an excitation wavelength of approximately 321 nm and an emission wavelength of around 445 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of pH. The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.[12]
Measurement of Particle Size and Polydispersity Index (PDI) by DLS
Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution and PDI of LNPs.
Protocol:
-
Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.
-
Measurement: Place the sample in the instrument and perform the measurement. The instrument software will calculate the Z-average particle size and the PDI.
Determination of mRNA Encapsulation Efficiency by RiboGreen Assay
The RiboGreen assay is a sensitive fluorescence-based method for quantifying RNA. It is used to determine the percentage of mRNA encapsulated within the LNPs.
Caption: Workflow for the RiboGreen assay to determine mRNA encapsulation efficiency.
Protocol:
-
Sample Preparation: Prepare two sets of diluted LNP samples. One set is left intact to measure the amount of unencapsulated ("free") mRNA. The second set is treated with a surfactant like Triton X-100 to lyse the LNPs and release the encapsulated mRNA, allowing for the measurement of the total mRNA amount.
-
RiboGreen Addition: Add the RiboGreen reagent to both sets of samples.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 480 nm and an emission wavelength of around 520 nm.
-
Quantification: Use a standard curve of known mRNA concentrations to determine the amount of free and total mRNA.
-
Calculation: The encapsulation efficiency is calculated as: EE (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100.
Mechanism of Action: Endosomal Escape
The ability of this compound to facilitate the escape of mRNA from the endosome is a key determinant of its effectiveness.
Caption: Proposed mechanism of endosomal escape for this compound containing LNPs.
At the physiological pH of the bloodstream (around 7.4), the tertiary amine of this compound is largely deprotonated, rendering the LNP surface near-neutral. This minimizes non-specific interactions with blood components. Following cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. The tertiary amine of this compound, with a pKa of approximately 6.7, becomes protonated in this acidic environment, leading to a net positive charge on the lipid.[10] This charge facilitates an interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the mRNA payload into the cytoplasm.[1][13]
Advanced Characterization Techniques
For a more in-depth understanding of this compound LNP structure and behavior, advanced analytical methods can be employed.
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of LNPs in their native, hydrated state, providing information on their morphology, size distribution, and internal structure.[14][15]
Protocol Overview:
-
A small aliquot of the LNP suspension is applied to a TEM grid.
-
The grid is blotted to create a thin film of the suspension.
-
The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope.[14]
Differential Scanning Calorimetry (DSC)
DSC can be used to study the thermal properties and phase behavior of the lipids within the LNP structure.[16][17]
Protocol Overview:
-
A small amount of the LNP sample is placed in a DSC pan.
-
The sample is subjected to a controlled temperature program (heating and cooling cycles).
-
The heat flow to or from the sample is measured as a function of temperature, revealing phase transitions of the lipid components.[16][18]
In Vitro and In Vivo Performance Assessment
In Vitro Transfection Efficiency
The ability of this compound LNPs to deliver functional mRNA to cells is assessed in vitro using reporter gene expression assays.
Protocol Overview:
-
Cells are seeded in a multi-well plate.
-
The cells are treated with this compound LNPs encapsulating mRNA encoding a reporter protein (e.g., luciferase or green fluorescent protein).
-
After a suitable incubation period, the expression of the reporter protein is quantified using an appropriate assay (e.g., luminescence measurement for luciferase).[4][19]
In Vivo Biodistribution
The biodistribution of this compound LNPs can be evaluated in animal models using in vivo imaging systems.[19][20]
Protocol Overview:
-
This compound LNPs encapsulating mRNA for a reporter protein (e.g., luciferase) are administered to animals (e.g., mice) via the desired route (e.g., intravenous or intramuscular injection).[4][21]
-
At various time points post-administration, the animals are anesthetized, and the reporter protein substrate (e.g., D-luciferin) is administered.
-
Bioluminescence imaging is performed using an in vivo imaging system (e.g., IVIS) to visualize the location and intensity of protein expression.[7][20]
-
For more detailed analysis, organs can be harvested for ex vivo imaging.[20]
Conclusion
This compound is a highly engineered ionizable lipid that plays a pivotal role in the success of mRNA-based therapeutics and vaccines. Its well-defined physicochemical properties, particularly its pKa, are finely tuned to enable efficient mRNA encapsulation and delivery. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and its LNP formulations, which is essential for the development of safe and effective nucleic acid delivery systems. Further research into the structure-activity relationships of ionizable lipids like this compound will continue to drive innovation in the field of nanomedicine.
References
- 1. What is this compound? | BroadPharm [broadpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rsc.org [rsc.org]
- 7. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. insidetx.com [insidetx.com]
- 9. In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00084J [pubs.rsc.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 16. photophysics.com [photophysics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 21. benchchem.com [benchchem.com]
The Structure-Activity Relationship of SM-102: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Core Ionizable Lipid in mRNA Delivery
SM-102, a key ionizable amino lipid, has become a cornerstone of lipid nanoparticle (LNP) technology, most notably for its role in the Moderna COVID-19 vaccine.[1] Its success has spurred significant interest in understanding the intricate relationship between its chemical structure and its function in mediating potent mRNA delivery. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) governing this compound and similar ionizable lipids, offering valuable insights for researchers, scientists, and drug development professionals in the field of nucleic acid therapeutics.
The Critical Role of this compound in Lipid Nanoparticles
This compound is a synthetic, ionizable cationic lipid that is a critical component of LNPs designed to encapsulate and deliver mRNA.[1] LNPs are typically composed of four main components: an ionizable lipid (like this compound), a phospholipid (such as DSPC), cholesterol, and a PEGylated lipid.[2] The ionizable lipid is central to the LNP's function, playing a pivotal role in mRNA encapsulation, endosomal escape, and ultimate delivery to the cytoplasm.
At a low pH during formulation, the tertiary amine headgroup of this compound becomes protonated, acquiring a positive charge that facilitates the electrostatic complexation with the negatively charged mRNA backbone.[1] Upon entering the neutral pH environment of the bloodstream, this compound becomes largely deprotonated, rendering the LNP surface relatively neutral. This neutrality is crucial for minimizing non-specific interactions with blood components and enhancing circulation time. Once the LNP is taken up by cells via endocytosis, the acidic environment of the endosome again protonates this compound.[3] This charge reversal is thought to promote the disruption of the endosomal membrane, allowing the mRNA payload to escape into the cytoplasm where it can be translated into protein.[3]
Structure-Activity Relationship Principles
While a comprehensive public dataset detailing the systematic modification of this compound and its direct impact on efficacy is not available, extensive research on various ionizable lipids has established key SAR principles. These principles, which are applicable to the rational design of novel and improved ionizable lipids, can be categorized by the main structural components of the lipid: the headgroup, the linker, and the lipid tails.
The Amine Headgroup: A Key Determinant of pKa
The primary role of the amine headgroup is to provide a pH-sensitive charge. The pKa of the ionizable lipid is a critical parameter that dictates its performance. An optimal pKa range allows the lipid to be charged in the acidic formulation buffer and endosomes, while remaining neutral at physiological pH. For this compound, the reported pKa is approximately 6.68.[4]
The Linker: Impacting Biodegradability and Potency
The linker region connects the hydrophilic headgroup to the hydrophobic lipid tails. The chemical nature of the linker can significantly influence the lipid's biodegradability and, consequently, its safety profile. This compound incorporates ester bonds in its structure, which are susceptible to hydrolysis by endogenous esterases.[3] This leads to the breakdown of the lipid into smaller, more easily cleared components, reducing the potential for long-term toxicity.[3]
The Lipid Tails: Driving Self-Assembly and Fusogenicity
The hydrophobic lipid tails are crucial for the self-assembly of the LNP and for facilitating membrane fusion during endosomal escape. The length, degree of saturation, and branching of the lipid tails all contribute to the overall shape and packing of the lipid, which in turn affects the morphology and stability of the LNP. The branched lipid tails of this compound are thought to contribute to a cone-like molecular shape upon protonation in the endosome, which can induce the formation of non-bilayer lipid phases (such as the hexagonal HII phase) that promote membrane disruption and fusion.[3]
Quantitative Data and Comparative Analysis
While a dedicated SAR table for this compound analogs is not publicly available, comparative studies of this compound against other clinically relevant ionizable lipids provide valuable quantitative insights.
| Ionizable Lipid | LNP Size (nm) | Encapsulation Efficiency (%) | In Vivo Luciferase Expression (RLU/g tissue) | Reference |
| This compound | ~80-100 | >90 | High | [5] |
| DLin-MC3-DMA | ~80-100 | >90 | Moderate to High | [5] |
| ALC-0315 | ~80-100 | >90 | Moderate | [5] |
Note: The values presented are approximate and can vary depending on the specific formulation parameters, mRNA cargo, and experimental conditions.
Experimental Protocols
The following sections detail generalized protocols for the key experiments involved in the evaluation of this compound and other ionizable lipids for mRNA delivery.
Synthesis of this compound
The synthesis of this compound has been described in the patent literature and involves a multi-step process.[1] A common final step is the alkylation of a secondary amine with a lipid bromo ester.[1]
General Reaction Scheme:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What is this compound? | BroadPharm [broadpharm.com]
- 4. a2bchem.com [a2bchem.com]
- 5. Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Ionizable Lipid SM-102: A Technical Guide to its Early Research and Discovery for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. Central to the success of these novel modalities is the development of effective delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical standard. Among the key components of these LNPs, ionizable lipids play a pivotal role in encapsulating and facilitating the intracellular delivery of mRNA. This technical guide provides an in-depth overview of the early research and discovery of SM-102, a prominent ionizable lipid utilized in the Moderna COVID-19 vaccine (mRNA-1273). We will delve into its chemical properties, synthesis, formulation into LNPs, and the fundamental mechanisms governing its function, supported by experimental protocols and quantitative data from early studies.
This compound: Physicochemical Properties and Synthesis
This compound is a synthetic, ionizable amino lipid with the IUPAC name heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecoxyhexyl)amino))octanoate. Its structure features a tertiary amine head group, ester linkages, and branched lipid tails, which are crucial for its function.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C44H87NO5 | [3] |
| Molar Mass | 710.18 g/mol | [3] |
| Appearance | Colorless to yellowish oil | [4] |
| pKa | ~6.75 | [5] |
| CAS Number | 2089251-47-6 | [4] |
Table 1: Physicochemical Properties of this compound. This table summarizes the key chemical and physical properties of the this compound lipid.
The synthesis of this compound was first detailed in a patent application by Moderna.[3] The process involves a multi-step chemical synthesis, with the final key step being an alkylation reaction where a secondary amine is combined with a lipid bromo ester.[3]
Experimental Protocol: Synthesis of this compound (Conceptual Route)
While a detailed, step-by-step protocol is proprietary, the general synthetic route for this compound can be conceptually outlined as follows. This process requires expertise in organic chemistry and should be performed in a controlled laboratory setting.
Materials:
-
Starting materials for the lipid tails and the amine head group.
-
Various reagents and solvents for organic synthesis (e.g., reagents for esterification and alkylation).
-
Standard organic chemistry laboratory equipment (glassware, purification apparatus like chromatography columns).
Procedure:
-
Synthesis of Lipid Tails: The two distinct lipid tails of this compound are synthesized separately. This typically involves standard fatty acid chemistry.
-
Synthesis of the Amine Head Group: The core amine structure is synthesized with appropriate protecting groups to allow for selective reactions.
-
Coupling of Components: The synthesized lipid tails and the amine head group are coupled through a series of reactions, likely involving esterification and alkylation. The final step, as mentioned in the patent literature, is an alkylation reaction to form the tertiary amine.[3]
-
Purification: The final this compound product is purified using techniques such as column chromatography to achieve high purity.
References
- 1. Molecular Dynamics Simulation of Lipid Nanoparticles Encapsulating mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound? | BroadPharm [broadpharm.com]
- 5. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of SM-102
For Researchers, Scientists, and Drug Development Professionals
The ionizable lipid SM-102 has emerged as a critical component in the success of mRNA-based therapeutics, most notably as a key excipient in the Moderna COVID-19 vaccine.[1][2] Its unique pH-dependent charge characteristics are fundamental to the encapsulation and intracellular delivery of mRNA. This technical guide provides an in-depth analysis of the solubility and stability of this compound in various solvents, offering a comprehensive resource for formulation development and optimization.
Core Concepts: The Role of this compound in Lipid Nanoparticles
This compound is a synthetic amino lipid that remains relatively neutral at physiological pH, minimizing interactions with anionic cell membranes.[1][2] However, in the acidic environment of the endosome, its tertiary amine becomes protonated, acquiring a positive charge.[1] This charge reversal is crucial for the endosomal escape of the mRNA payload into the cytoplasm, a process often referred to as the "proton sponge effect".[3] Following mRNA release, this compound is metabolized through ester hydrolysis.[1]
Solubility Profile of this compound
The solubility of this compound is a critical parameter for the preparation of lipid stock solutions and the subsequent formulation of lipid nanoparticles (LNPs). Generally, this compound is soluble in organic solvents and forms a membrane-like structure when suspended in polar solvents.[1]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. It is important to note that for some solvents, the saturation point has not been determined and is reported as "greater than or equal to" (≥).
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Ethanol (B145695) | ≥ 100 | 140.81 | - |
| DMSO | 100 | 140.81 | Ultrasonic treatment is needed for dissolution.[4][5] The use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[6] |
| Chloroform | 100 | - | - |
| DMF | - | - | Soluble, but quantitative data is not specified. |
Data compiled from multiple sources.[4][5][6][7][8]
In Vivo Formulation Solubility
For in vivo applications, this compound is often formulated in multi-component solvent systems. The table below outlines common solvent systems and the resulting solubility of this compound.
| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 | 3.52 | Requires ultrasonic treatment to achieve a clear solution.[4][9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 | 3.52 | Requires ultrasonic treatment to achieve a clear solution.[4][9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | 3.52 | Results in a clear solution.[4][9] |
Data compiled from multiple sources.[4][5][9]
Stability of this compound
The stability of this compound, both in its pure form and within LNP formulations, is paramount for ensuring the shelf-life and efficacy of mRNA therapeutics.
Storage and Stability of Pure this compound
The following table provides recommended storage conditions and stability data for this compound as a pure substance and in solvent.
| Form | Storage Temperature | Duration |
| Pure | -20°C | 3 years |
| Pure | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data compiled from multiple sources.[4][5][9]
Stability within Lipid Nanoparticle Formulations
The stability of this compound within an LNP is a complex interplay of the entire formulation, storage conditions, and physical characteristics of the nanoparticles.
-
Temperature Dependence: Studies have shown that this compound-containing LNPs exhibit good stability when stored at 2-8°C, retaining functionality for at least 11 weeks.[10] However, at room temperature, a gradual decline in in vitro activity was observed over the same period.[10] Long-term storage at 4°C for 6 months can lead to significant degradation of lipid components, including this compound, particularly in larger LNP size fractions (120-150 nm).[11] Freezing at -20°C appears to be a more suitable condition for maintaining long-term stability compared to 4°C.[12]
-
Influence of Particle Size: The stability of mRNA-LNPs is affected by particle size. One study demonstrated that LNPs in the 80-100 nm range showed superior stability and less degradation of lipid components after 6 months of storage at 4°C compared to larger particles.[11]
-
Impact of Excipients: The presence of cryoprotectants such as sucrose (B13894) can be crucial for maintaining the integrity of LNPs during freeze-thaw cycles.[13] Combinations of excipients like sucrose-Poloxamer 188 and mannitol-Pluronic F127 have been shown to effectively preserve the physicochemical properties of mRNA-LNPs during storage.[14]
Experimental Protocols
Preparation of this compound Stock Solutions
A common protocol for preparing a 10 mg/mL stock solution of this compound involves dissolving the lipid in absolute ethanol.[4][9] Due to its viscosity, it is recommended to weigh the lipid rather than relying on volumetric measurements with a pipette.[4][9] If precipitation or crystallization is observed in stock solutions, gentle heating, vortexing, and/or sonication can be used to aid dissolution.[9][15]
Formulation of this compound Containing Lipid Nanoparticles
The formation of LNPs typically involves the rapid mixing of a lipid phase dissolved in ethanol with an aqueous phase containing the mRNA at a specific pH (e.g., pH 4.0-5.0). The molar ratio of the lipids is a critical parameter influencing the characteristics of the resulting LNPs. For the Moderna COVID-19 vaccine (mRNA-1273), the molar ratio of the lipid components is this compound : DSPC : Cholesterol : DMG-PEG 2000 = 50 : 10 : 38.5 : 1.5.[4][9][16]
Experimental Workflow for LNP Formulation
Caption: Workflow for the formulation of this compound containing lipid nanoparticles.
Analytical Methods for Stability and Solubility Assessment
A suite of analytical techniques is employed to characterize the stability and solubility of this compound and its LNP formulations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for quantifying individual lipid components and detecting degradation products.[17][18] Reverse-phase HPLC (RP-HPLC) is commonly used for lipid separation.[17] Due to the lack of a strong chromophore in many lipids, detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are often employed.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful tools for the structural identification and quantification of lipids and their potential metabolites or degradation products.[19][20]
-
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter, size distribution, and polydispersity index (PDI) of the LNPs, which are critical quality attributes that can change upon degradation.[10]
-
Zeta Potential Analysis: This technique measures the surface charge of the LNPs, which can be indicative of changes in the ionizable lipid or the overall nanoparticle structure.[10]
-
mRNA Encapsulation and Integrity: Assays such as the RiboGreen assay are used to determine the amount of encapsulated mRNA.[10] The integrity of the mRNA payload is often assessed using electrophoretic methods.[11]
Logical Flow for Stability Assessment of this compound LNPs
Caption: Logical workflow for assessing the stability of this compound LNP formulations.
This technical guide provides a foundational understanding of the solubility and stability of this compound. For researchers and drug development professionals, a thorough characterization of these properties within their specific formulations is essential for the development of safe, stable, and effective mRNA-based medicines.
References
- 1. What is this compound? | BroadPharm [broadpharm.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound, 2089251-47-6 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Investigations into mRNA Lipid Nanoparticles Shelf-Life Stability under Nonfrozen Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. insidetx.com [insidetx.com]
- 16. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.insights.bio [cdn.insights.bio]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Introduction to SM-102 Lipid Nanoparticles (LNPs)
An In-depth Technical Guide to the Core Components of SM-102 Lipid Nanoparticles
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by their use in the mRNA COVID-19 vaccines.[1][2] These sophisticated delivery vehicles are designed to protect the fragile nucleic acid payload, facilitate cellular uptake, and ensure its release into the cytoplasm where it can be translated into protein.[2][3] The this compound LNP formulation, a key component in the Moderna COVID-19 vaccine, is a well-characterized system composed of four primary lipid components, each playing a critical role in the nanoparticle's structure, stability, and function.[4][5] This guide provides a detailed examination of these components, their quantitative relationships, the protocols for LNP formulation, and the mechanisms of cellular delivery.
Core Components of this compound LNPs
This compound LNPs are typically comprised of four lipid types: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[6] This four-component system is essential for efficient nucleic acid encapsulation and effective in vivo delivery.[2]
-
Ionizable Cationic Lipid (this compound): This is the cornerstone of the LNP.[7] this compound (heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate) has a tertiary amine headgroup with a pKa of approximately 6.68.[8] This pH-dependent ionization is critical: at an acidic pH during formulation, the lipid is positively charged, enabling it to electrostatically bind and compact the negatively charged mRNA backbone.[8][9] At physiological pH (7.4), it becomes nearly neutral, reducing toxicity.[8] Upon cellular uptake into the acidic environment of the endosome, it regains its positive charge, which is crucial for endosomal escape.[6][]
-
Phospholipid (DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) acts as a "helper" or structural lipid.[2][7] With its two saturated 18-carbon tails, DSPC contributes to the formation of a stable, tightly packed lipid bilayer, providing structural integrity to the nanoparticle.[7] It is typically located on the surface of the nanoparticle and in marginal positions within the core.[7]
-
Cholesterol: As another essential helper lipid, cholesterol intercalates within the lipid bilayer.[11] Its primary role is to modulate the fluidity and rigidity of the LNP membrane, enhancing particle stability and potentially reducing the leakage of the encapsulated cargo.[2][7]
-
PEGylated Lipid (DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), is included in small amounts.[2][5] These molecules form a hydrophilic, protective layer on the LNP surface.[2] This PEG shield serves multiple functions: it prevents the nanoparticles from aggregating, reduces clearance by the mononuclear phagocyte system, and extends their circulation time in the bloodstream.[2][7] The length of the lipid tails in the PEG-lipid influences how long it remains associated with the LNP in circulation.[2]
Quantitative Data: Component Ratios
The precise molar ratio of the lipid components is a critical quality attribute that influences the LNP's physical characteristics (e.g., size, stability) and biological efficacy.[12] The formulation for the FDA-approved mRNA-1273 vaccine provides a widely cited reference standard for this compound LNPs.[4][12]
| Component | Molar Ratio (%) | Role |
| This compound | 50.0% | Ionizable lipid for mRNA encapsulation and endosomal escape.[5][12][13] |
| DSPC | 10.0% | Structural phospholipid for bilayer formation and stability.[5][12][13] |
| Cholesterol | 38.5% | Helper lipid to enhance membrane stability and rigidity.[5][12][13] |
| DMG-PEG 2000 | 1.5% | Stabilizing agent to prevent aggregation and increase circulation time.[5][12][13] |
| RNA-to-Lipid Ratio | 0.05 (wt/wt) | Influences encapsulation efficiency and overall formulation properties.[4][12] |
Logical Relationship of LNP Components
The components self-assemble into a core-shell structure. The ionizable lipid this compound complexes with the mRNA payload, forming the nanoparticle core. This core is surrounded by a lipid shell composed of the structural lipid DSPC, cholesterol, and the PEGylated lipid.
Caption: Core-shell structure of an this compound LNP.
Experimental Protocols
The formulation of this compound LNPs requires rapid mixing of an ethanolic lipid solution with an acidic aqueous buffer containing the mRNA.[9] Microfluidic mixing is the preferred method for producing LNPs with consistent size and low polydispersity.[5][12]
Preparation of Stock Solutions
-
Lipid Stock Preparation:
-
Individually dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in pure ethanol (B145695) to a stock concentration, typically 10 mg/mL.[4][12]
-
Note: this compound is often a viscous liquid and should be weighed rather than pipetted by volume for accuracy.[12] The cholesterol solution should be kept warm (e.g., >37°C) to ensure it remains fully dissolved.[4][12]
-
-
Lipid Mixture Preparation:
-
Combine the individual lipid stock solutions in the desired molar ratio (50:10:38.5:1.5).[4][5] For example, to create 1 mL of a lipid mixture containing 10 mg of total lipid, combine 572 µL of 10 mg/mL this compound, 127 µL of 10 mg/mL DSPC, 240 µL of 10 mg/mL Cholesterol, and 61 µL of 10 mg/mL DMG-PEG 2000.[4][12]
-
Mix thoroughly until a clear, homogeneous solution is achieved.[4]
-
-
mRNA Solution Preparation:
-
Dissolve the mRNA payload in an acidic aqueous buffer, such as 100 mM sodium acetate (B1210297) (pH 5) or citrate (B86180) buffer (pH 4).[12][14] The acidic pH is necessary to protonate the this compound during mixing.
-
LNP Formulation via Microfluidic Mixing
-
System Setup: Prime a microfluidic mixing device (e.g., PNI Ignite) with ethanol and the aqueous buffer.[5]
-
Mixing: Load the prepared lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.[5]
-
Parameter Setting: Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.[5][14] Set the total flow rate (TFR), for example, at 12 mL/min.[5] These parameters can be adjusted to fine-tune LNP size.[12]
-
Collection: Initiate the mixing process. The rapid nanoprecipitation that occurs as the two streams converge forms the LNPs.[9] Collect the resulting LNP dispersion.[14]
Downstream Processing and Purification
-
Buffer Exchange/Purification: The collected LNP solution contains ethanol and is at an acidic pH. It must be purified and transferred into a physiologically compatible buffer (e.g., PBS, pH 7.4).[12] This is commonly achieved through:
-
Sterilization and Storage:
Experimental Workflow for LNP Formulation
The process begins with preparing the separate lipid and mRNA phases, followed by controlled mixing and purification to yield the final product.
Caption: Microfluidic-based workflow for this compound LNP formulation.
Signaling Pathways: Cellular Uptake and Endosomal Escape
The biological activity of this compound LNPs is contingent on their ability to enter target cells and release their mRNA payload into the cytoplasm. This process involves cellular uptake via endocytosis and subsequent escape from the endosome.
-
Cellular Uptake: LNPs are typically internalized by cells through endocytic pathways such as clathrin-mediated endocytosis or macropinocytosis.[15][16] In vivo, particularly for liver uptake, LNPs can bind to apolipoprotein E (ApoE), which facilitates uptake via the low-density lipoprotein (LDL) receptor on hepatocytes.[17]
-
Endosomal Maturation and Acidification: Once inside the cell, the LNP is enclosed within an early endosome.[15] As the endosome matures into a late endosome, proton pumps in its membrane actively lower the internal pH from ~6.5 to ~5.0.[]
-
Endosomal Escape: This acidification is the trigger for mRNA release.[18] The drop in pH causes the tertiary amine of the this compound lipid to become protonated (positively charged).[][19] These now-cationic this compound lipids interact with negatively charged lipids (e.g., phospholipids) present in the endosomal membrane.[15] This interaction disrupts the integrity of the endosomal membrane, potentially leading to the formation of a non-lamellar hexagonal (HII) phase, which facilitates membrane fusion and rupture.[15][18] This destabilization allows the LNP to break free from the endosome and release its mRNA cargo into the cytoplasm.[][18]
-
Translation: Once in the cytoplasm, the mRNA is accessible to the cell's ribosomal machinery and is translated into the desired protein.
Cellular Delivery Pathway
This diagram illustrates the critical steps from LNP internalization to mRNA translation.
Caption: Cellular uptake and endosomal escape pathway for this compound LNPs.
References
- 1. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 8. Buy this compound | 2089251-47-6 [smolecule.com]
- 9. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. helixbiotech.com [helixbiotech.com]
- 14. insidetx.com [insidetx.com]
- 15. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 19. The Effect of Cholesterol Content on the Adjuvant Activity of Nucleic-Acid-Free Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to SM-102 for Non-Viral Gene Delivery
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to SM-102: A Cornerstone of Modern Gene Delivery
This compound is a synthetic, ionizable amino lipid that has become a critical component in the non-viral delivery of genetic material, most notably demonstrated by its use in the Moderna COVID-19 mRNA vaccine.[1][2] Its structure, featuring a tertiary amine headgroup and branched aliphatic tails linked by ester bonds, is key to its function.[2] Unlike permanently cationic lipids, which can be associated with toxicity, this compound is an ionizable lipid that remains relatively neutral at physiological pH (~7.4) and becomes positively charged in the acidic environment of an endosome.[1][2]
This pH-sensitive behavior is governed by its apparent pKa (the pH at which it is 50% ionized), which is approximately 6.68–6.75.[3][4][5] This property is fundamental to its success: the neutral surface charge in circulation minimizes non-specific interactions with blood components, while the charge-flipping inside the cell allows it to disrupt the endosomal membrane, releasing its genetic payload into the cytoplasm for translation.[2][6] This guide provides a technical overview of this compound's role in lipid nanoparticle (LNP) formulations, its mechanism of action, performance data, and key experimental protocols.
The this compound Lipid Nanoparticle (LNP) Platform
This compound does not act alone; it is a key ingredient in a multi-component lipid nanoparticle (LNP) system designed to encapsulate, protect, and deliver nucleic acid cargo like mRNA or siRNA.
Core Components of an this compound LNP
A typical this compound LNP formulation consists of four main lipidic components that self-assemble with the negatively charged nucleic acid cargo into a particle typically 80-120 nm in diameter.[7][8]
-
Ionizable Cationic Lipid (this compound): Crucial for encapsulating the nucleic acid payload and facilitating its release from the endosome.[2][7]
-
Helper Phospholipid (e.g., DSPC): A neutral lipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) contributes to the structural integrity of the lipid bilayer.[9][10]
-
Cholesterol: A structural "helper" lipid that fills gaps in the nanoparticle shell, enhancing stability and modulating membrane fluidity.[9][10]
-
PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) stabilizes the particle during formation, prevents aggregation, and provides "stealth" properties to reduce clearance by the immune system in vivo.[1][8]
The molar ratio of these components is a critical parameter that is optimized for efficacy. A widely cited ratio, used in the Moderna vaccine, is This compound : DSPC : Cholesterol : PEG-Lipid at 50 : 10 : 38.5 : 1.5 .[9][10]
Mechanism of Cellular Delivery and Endosomal Escape
The efficacy of this compound LNPs is fundamentally linked to their pH-responsive mechanism, which allows them to overcome a primary barrier in gene delivery: releasing the cargo from the endosome into the cytoplasm.
-
Circulation (Physiological pH ~7.4): In the bloodstream, the this compound lipid is largely deprotonated and electrically neutral. This minimizes interactions with negatively charged cell membranes and serum proteins, enhancing stability and circulation time.[2]
-
Cellular Uptake: LNPs are taken up by cells, typically through receptor-mediated endocytosis.[1]
-
Endosomal Acidification (pH ~5.0-6.5): As the endosome matures, its internal environment becomes increasingly acidic. This drop in pH is the trigger for this compound's action.[6][7]
-
Protonation of this compound: In the acidic endosome, the tertiary amine of this compound becomes protonated, giving the lipid a positive charge.[2]
-
Membrane Disruption & Cargo Release: The now-cationic this compound lipids interact with negatively charged lipids in the endosomal membrane.[11] This interaction is thought to disrupt the membrane structure, possibly by forming non-bilayer hexagonal phases, which ultimately leads to the release of the nucleic acid cargo into the cell's cytoplasm where it can be translated into protein.[2][6]
Physicochemical and Performance Data
The physical characteristics and transfection efficiency of this compound LNPs are critical indicators of their potential success. The tables below summarize representative data from various studies.
Table 1: Physicochemical Properties of this compound LNPs
| Formulation / Study | Lipid Composition (molar ratio) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Ref |
| Moderna Formulation | This compound:DSPC:Chol:DMG-PEG2000 (50:10:38.5:1.5) | ~80-100 | < 0.2 | Near-neutral (~ -5 to +5) | > 90% | [9][10] |
| Cayman Chemical | This compound based | ~115 | N/A | N/A | > 80% (mCherry mRNA) | [7] |
| ARV-T1 Comparison | This compound based | ~95.8 | ~0.12 | ~ -6.4 | ~96.7% (eGFP mRNA) | [12] |
| Polysarcosine Study | This compound:DSPC:Chol:DMG-PEG2000 (50:10:38.5:1.5) | ~90 | ~0.1 | ~ +2 | ~98% | [13] |
N/A: Not Available in the cited source.
Table 2: In Vitro Gene Delivery & Cell Viability
| Cell Line | Cargo | Transfection Efficiency | Cell Viability | Notes | Ref |
| A549 | mCherry mRNA | High fluorescence observed | High | 72-hour incubation | [7] |
| HEK293T | Luciferase mRNA | Highest among tested LNPs | > 80% | 16-hour incubation | [3] |
| HEK293T | Plasmid DNA | Highest among tested LNPs | N/A | 48-hour incubation | [3] |
| HEK293 | eGFP mRNA | > 97% GFP positive cells | N/A | Lower signal intensity vs. novel lipid | [12] |
| HeLa | Luciferase mRNA | Dose-dependent increase | > 80% | Up to 2 µg/mL mRNA | [14] |
| THP-1 | Luciferase mRNA | Dose-dependent increase | > 80% | Up to 2 µg/mL mRNA | [14] |
Key Experimental Protocols
The following sections provide standardized protocols for the formulation and testing of this compound LNPs, compiled from established methodologies.
Protocol: LNP Formulation via Microfluidic Mixing
Microfluidic mixing provides rapid, reproducible, and scalable production of LNPs with controlled size and polydispersity.
-
Preparation of Stock Solutions:
-
Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 individually in absolute ethanol (B145695) to a stock concentration of 10 mg/mL.[10][15] Keep the cholesterol solution warm (>37°C) to ensure it remains solubilized.[10]
-
Prepare the nucleic acid (e.g., mRNA) in an aqueous buffer, typically 10-25 mM citrate (B86180) buffer at pH 4.0.[16][17]
-
-
Preparation of Lipid Mixture (Organic Phase):
-
Microfluidic Mixing:
-
Load the prepared lipid mixture into the organic phase inlet of a microfluidic mixing device (e.g., NanoAssemblr, PNI Ignite).[9][17]
-
Load the nucleic acid solution into the aqueous phase inlet.
-
Set the flow rate ratio (FRR), typically 3:1 (Aqueous:Organic), and the total flow rate (TFR), e.g., 1-12 mL/min.[13][18]
-
Initiate mixing. The rapid mixing of the ethanol stream with the aqueous stream lowers the polarity, causing the lipids to precipitate and self-assemble around the nucleic acid cargo, forming LNPs.[17]
-
-
Purification and Buffer Exchange:
-
The collected LNP solution will contain ethanol and be in an acidic buffer. This must be removed.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C to remove ethanol and exchange the buffer.[18]
-
Sterile filter the final LNP solution through a 0.2 µm filter.[10] Store at 4°C.
-
Protocol: In Vitro Transfection of Cultured Cells (e.g., HEK293)
-
Cell Seeding:
-
One day prior to transfection, seed cells (e.g., HEK293, A549) in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency on the day of the experiment.
-
-
Preparation of LNP-media Complex:
-
Transfection:
Protocol: Luciferase Reporter Assay for Gene Expression Quantification
-
Cell Lysis:
-
After the incubation period, remove the medium from the wells and wash the cells once with PBS.
-
Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete cell lysis.
-
-
Luminometry:
-
Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.
-
Add the luciferase assay reagent (containing the substrate, e.g., D-luciferin) to each well.
-
Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of translated luciferase protein.
-
-
Data Normalization (Optional but Recommended):
-
To account for differences in cell number, perform a total protein quantification assay (e.g., BCA assay) on the parallel lysate samples.[3]
-
Express the results as Relative Light Units (RLU) per milligram of protein.
-
Standard Experimental Workflow
The development and validation of a new this compound LNP formulation follows a logical progression from initial creation to in vivo validation.
Conclusion
This compound has solidified its position as a premier ionizable lipid for non-viral gene delivery. Its success is rooted in its finely tuned pKa, which enables a clever pH-dependent mechanism for endosomal escape. The extensive body of research surrounding this compound provides a robust foundation for its use in vaccines and offers a valuable benchmark for the development of next-generation gene therapies. The protocols and data presented in this guide serve as a technical resource for researchers aiming to harness the power of this compound LNPs for their own applications, from fundamental research to advanced therapeutic development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound? | BroadPharm [broadpharm.com]
- 3. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 5. This compound, 2089251-47-6 | BroadPharm [broadpharm.com]
- 6. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00084J [pubs.rsc.org]
- 12. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. insidetx.com [insidetx.com]
theoretical models of SM-102 LNP assembly
An In-depth Technical Guide to the Theoretical Models of SM-102 Lipid Nanoparticle Assembly
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. This compound is a key ionizable cationic lipid used in the formulation of these LNPs, playing a critical role in the encapsulation and subsequent intracellular release of the nucleic acid payload. Understanding the theoretical models behind the assembly of this compound LNPs is paramount for the rational design and optimization of these delivery systems. This technical guide provides an in-depth exploration of the core principles governing the self-assembly of this compound LNPs, detailed experimental protocols for their formulation and characterization, and a summary of key quantitative data.
Introduction to this compound and LNP Components
This compound is a synthetic, ionizable amino lipid that is a cornerstone of modern mRNA delivery platforms.[1][2] Its structure features a tertiary amine headgroup and a branched tail linked by ester bonds.[2] This unique chemistry allows this compound to be near-neutral at physiological pH and positively charged in acidic environments, a property that is fundamental to its function in LNPs.[1][2][3]
A typical this compound LNP formulation consists of four key lipid components dissolved in ethanol (B145695):[4][5]
-
Ionizable Cationic Lipid (this compound): Facilitates the encapsulation of negatively charged mRNA through electrostatic interactions at acidic pH and aids in endosomal escape.[1][3][6]
-
Phospholipid (e.g., DSPC): A helper lipid that contributes to the structural integrity of the nanoparticle.[1][4]
-
Cholesterol: Another structural lipid that modulates membrane fluidity and stability.[1][4]
-
PEGylated Lipid (e.g., DMG-PEG2000): Stabilizes the LNP during formation, prevents aggregation, and controls particle size.[1][4]
Theoretical Model of this compound LNP Assembly
The assembly of this compound LNPs is a rapid, self-assembly process driven by a change in solvent polarity and pH upon the mixing of an ethanolic lipid solution with an acidic aqueous solution containing mRNA.[6][7] This process is often carried out using microfluidic devices to ensure rapid and controlled mixing.[4][8][9][10]
The currently accepted theoretical model can be broken down into the following key stages:
-
Initial Mixing and pH Drop: The process begins with the rapid mixing of the ethanol-lipid phase with the aqueous mRNA phase, which is buffered to an acidic pH (typically around 4.0).[8][11]
-
Protonation of this compound: At this acidic pH, which is below the pKa of this compound (pKa ≈ 6.75), the tertiary amine group of this compound becomes protonated, resulting in a positive charge.[3][6]
-
Electrostatic Complexation: The positively charged this compound molecules electrostatically interact with the negatively charged phosphate (B84403) backbone of the mRNA molecules.[1][6] This interaction is the primary driving force for mRNA encapsulation.
-
Nucleation and Core Formation: As the ethanol concentration decreases upon mixing with the aqueous phase, the lipids, which are soluble in ethanol but not in water, begin to precipitate. The this compound-mRNA complexes act as nucleation sites around which the other lipid components (DSPC and cholesterol) start to assemble, forming the core of the LNP.[12][13]
-
Particle Growth and Stabilization: The nascent nanoparticles continue to grow as more lipids accrete. The PEGylated lipid plays a crucial role at this stage by localizing to the surface of the forming particle, creating a hydrophilic shield that prevents aggregation and controls the final particle size.[1]
-
Neutralization and Final Structure: Following formation, the pH of the LNP suspension is raised to a physiological pH of 7.4. This deprotonates the this compound, rendering it neutral and effectively trapping the mRNA inside the now-stable LNP.[14] Molecular dynamics simulations suggest that at acidic pH, the LNP has a more structured bilayer at the aqueous interface with an amorphous core, while at neutral pH, the bulk of the LNP is amorphous.[14]
Quantitative Data on this compound LNP Formulations
The physicochemical properties of this compound LNPs are highly dependent on the formulation parameters. The following tables summarize key quantitative data from various studies.
Table 1: Molar Ratios of Lipid Components
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Reference |
| This compound | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | [4][5] |
| This compound | DOPE | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | [15] |
| This compound | DSPC | Cholesterol | DMG-PEG2k | 28.9:5.6:26.7:1.0 | [16] |
Table 2: Influence of Formulation Parameters on LNP Properties
| Ionizable Lipid | N/P Ratio* | pH of Aqueous Phase | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| This compound | 6:1 | 4.0 | ~80-100 | <0.2 | >90% | [12][13] |
| This compound | 3:1 | 3.0 | ~90-110 | <0.2 | ~90% | [12][13] |
| This compound | Not specified | 3 | Smaller particles | Not specified | Higher at low pH | [6] |
| This compound | Not specified | 5 | Larger particles | Not specified | Lower at high pH | [6] |
*N/P ratio refers to the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid.
Experimental Protocols
Preparation of this compound LNPs via Microfluidic Mixing
This protocol is adapted from standard methods described in the literature.[4][8][9][10]
Materials:
-
This compound
-
DSPC
-
Cholesterol
-
DMG-PEG2000
-
Ethanol (200 proof, molecular biology grade)
-
mRNA in citrate (B86180) buffer (e.g., 25 mM, pH 4.0)[8][9]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Lipid Stock Preparation:
-
Aqueous Phase Preparation:
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the ethanolic lipid solution and the aqueous mRNA solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (FRR), typically 3:1 (aqueous:ethanolic).[18]
-
The total flow rate (TFR) will influence the mixing time and can affect particle size.
-
-
Downstream Processing:
-
Sterilization and Storage:
-
Sterile-filter the final LNP formulation through a 0.2 µm filter.[5]
-
Store the LNPs at 4°C.
-
Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the LNP sample in PBS (pH 7.4). Analyze using a DLS instrument to obtain the Z-average diameter and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure: Dilute the LNP sample in an appropriate buffer (e.g., PBS). Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge of the nanoparticles. At neutral pH, the zeta potential should be close to neutral.
3. Encapsulation Efficiency (EE) Quantification:
-
Technique: RiboGreen Assay[10]
-
Procedure:
-
Measure the total mRNA concentration by lysing a sample of the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent.
-
Measure the amount of unencapsulated (free) mRNA in an intact LNP sample (without detergent).
-
Calculate the EE using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
4. Visualization of LNP Structure:
-
Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM)[19][20]
-
Procedure: The LNP sample is rapidly vitrified in liquid ethane (B1197151) to preserve its native structure. The frozen sample is then imaged using a transmission electron microscope at cryogenic temperatures. This allows for the direct visualization of the LNP morphology and internal structure.[20]
Role of pH in this compound LNP Assembly and Function
The pH-dependent charge of this compound is the linchpin of the LNP's design, influencing both its assembly and its mechanism of action.
-
During Formulation (Acidic pH): As detailed above, the low pH is essential for protonating this compound, enabling the electrostatic interactions required to encapsulate the mRNA.[6][11]
-
In Circulation (Neutral pH): At physiological pH, this compound is deprotonated and neutral. This is crucial for minimizing interactions with negatively charged blood components and cell membranes, thereby reducing toxicity and increasing stability in the bloodstream.[2]
-
After Cellular Uptake (Acidic pH): Once the LNP is taken up by a cell via endocytosis, the endosome matures and its internal pH drops. This re-protonates the this compound, which is thought to disrupt the endosomal membrane, possibly through interactions with anionic lipids in the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm.[2][11]
Conclusion
The assembly of this compound LNPs is a sophisticated self-assembly process governed by fundamental principles of lipid chemistry and polymer physics. The pH-responsive nature of this compound is the key design feature that enables both efficient encapsulation of mRNA during formulation and its subsequent release into the cell cytoplasm. By understanding the theoretical models of assembly and the influence of various formulation parameters, researchers can rationally design and optimize these powerful delivery vehicles for a wide range of therapeutic applications. The experimental protocols provided herein offer a standardized framework for the synthesis and characterization of this compound LNPs, facilitating further research and development in the field of nucleic acid therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound? | BroadPharm [broadpharm.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 8. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Prediction of lipid nanoparticles for mRNA vaccines by the machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. cdn.insights.bio [cdn.insights.bio]
- 17. insidetx.com [insidetx.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
An In-Depth Technical Guide to the Interaction of SM-102 with mRNA Molecules for Researchers, Scientists, and Drug Development Professionals
Core Principle: Facilitating Cellular Delivery of mRNA Therapeutics
SM-102 is a synthetic, ionizable cationic amino lipid that has become a cornerstone in the development of messenger RNA (mRNA) therapeutics and vaccines, most notably as a key component in the Moderna COVID-19 vaccine.[1][2] Its primary function is to form lipid nanoparticles (LNPs) that encapsulate and protect delicate mRNA molecules, facilitating their delivery into cells without degradation by the immune system.[1] The interaction between this compound and mRNA is a finely tuned process governed by pH, allowing for efficient encapsulation during formulation and effective release into the cytoplasm, the site of protein synthesis.
Chemical Properties and Mechanism of Action
This compound, chemically known as heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, possesses a tertiary amine head group.[2] This amine group has a pKa of approximately 6.68 to 6.75.[3][4] This specific pKa is critical to its function. During the formulation of LNPs, which occurs at an acidic pH (typically around 4.0), the tertiary amine of this compound becomes protonated, resulting in a positive charge.[2] This positive charge enables the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the mRNA molecules, leading to their efficient encapsulation within the lipid core of the nanoparticle.[1]
Once administered and circulating in the body at a physiological pH of approximately 7.4, this compound is nearly neutral. This neutrality is crucial as it minimizes interactions with the negatively charged membranes of blood cells, reducing potential toxicity.[2] The LNPs are taken up by cells through processes like receptor-mediated endocytosis.[1] Inside the cell, the LNP is trafficked into endosomes, which have an acidic internal environment. In this acidic milieu, this compound once again becomes protonated and positively charged. This charge acquisition is believed to induce a structural change in the lipid, causing it to adopt a cone shape. This conformational change disrupts the endosomal membrane, facilitating the release of the encapsulated mRNA into the cytoplasm where it can be translated into the therapeutic protein by the cell's ribosomal machinery.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the formulation and characterization of this compound-based mRNA lipid nanoparticles.
| Parameter | Value | Reference |
| Chemical Properties of this compound | ||
| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | [2] |
| CAS Number | 2089251-47-6 | [2] |
| Molecular Weight | 710.18 g/mol | [1] |
| pKa | ~6.68 - 6.75 | [3][4] |
| LNP Formulation Parameters | ||
| Molar Ratio (this compound:DSPC:Cholesterol:PEG-lipid) | 50:10:38.5:1.5 | [5] |
| N:P Ratio (Nitrogen in this compound to Phosphate in mRNA) | ~5.1 - 6 | [6][7] |
| LNP Characterization | ||
| Particle Size (Hydrodynamic Diameter) | ~80 - 120 nm | [8][9] |
| Polydispersity Index (PDI) | < 0.2 | [8][10] |
| Zeta Potential (at physiological pH) | Near-neutral | [11][12] |
| mRNA Encapsulation Efficiency | >80% - >95% | [8][9] |
Experimental Protocols
I. In Vitro Transcription of mRNA
Objective: To synthesize high-quality mRNA for encapsulation into LNPs.
Methodology:
-
DNA Template Preparation: A linear DNA template containing a T7 promoter, the open reading frame of the gene of interest, and a poly(A) tail is generated via PCR amplification.[]
-
In Vitro Transcription Reaction: The transcription reaction is assembled using a commercially available kit. A typical reaction includes:
-
Linearized DNA template
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (NTPs), with N1-methylpseudouridine-5'-triphosphate (m1Ψ-UTP) completely replacing UTP to reduce immunogenicity.[]
-
5' capping reagent (e.g., CleanCap® reagent)
-
RNase inhibitor
-
Transcription buffer
-
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
DNase Treatment: The DNA template is removed by adding DNase I and incubating for an additional 15-30 minutes at 37°C.
-
mRNA Purification: The synthesized mRNA is purified using a method such as lithium chloride precipitation or silica-based spin columns to remove unincorporated nucleotides, enzymes, and other reaction components.
-
Quality Control: The integrity and purity of the mRNA are assessed by gel electrophoresis, and the concentration is determined by UV spectrophotometry.
II. Formulation of this compound Lipid Nanoparticles with mRNA via Microfluidic Mixing
Objective: To encapsulate mRNA into LNPs with controlled size and high efficiency.
Methodology:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 or DMG-PEG 2000) in ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.[5]
-
Ensure all lipids are fully dissolved. Gentle heating or sonication may be required, especially for cholesterol.[14]
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the purified mRNA to the desired concentration in a low pH buffer, typically 10-50 mM citrate (B86180) or acetate (B1210297) buffer at pH 4.0.[14]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.[15]
-
Set the total flow rate (e.g., 12 mL/min) to control the mixing speed and resulting particle size.[15]
-
Initiate the mixing process. The rapid mixing of the two phases induces the self-assembly of the LNPs with the mRNA encapsulated inside.
-
-
Purification (Dialysis):
-
Sterilization and Storage:
III. Characterization of this compound mRNA-LNPs
Objective: To determine the physical and chemical properties of the formulated LNPs.
Methodology:
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Zeta Potential Measurement:
-
mRNA Encapsulation Efficiency Quantification (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA.[18]
-
Add the RiboGreen reagent, a fluorescent dye that binds to RNA, to both sets of samples.
-
Measure the fluorescence intensity of both sets. The fluorescence of the lysed sample represents the total mRNA, while the fluorescence of the intact sample represents the unencapsulated mRNA.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100.[7]
-
-
IV. In Vitro and In Vivo Evaluation of mRNA Expression
Objective: To assess the functional delivery of mRNA by the LNPs.
Methodology:
-
In Vitro Transfection:
-
Seed cells (e.g., HEK293T, HeLa) in a multi-well plate.[19][20]
-
Add the mRNA-LNPs (encoding a reporter protein like luciferase or Green Fluorescent Protein) to the cell culture medium.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Assess protein expression using a luciferase assay, flow cytometry for GFP, or Western blotting.[19][21]
-
-
In Vivo Administration and Analysis (e.g., Luciferase Reporter Assay in Mice):
-
Inject the mRNA-LNPs (encoding firefly luciferase) into mice via a relevant route (e.g., intramuscularly or intravenously).[22][23]
-
At various time points post-injection, administer the luciferase substrate (D-luciferin) to the mice.
-
Measure the resulting bioluminescence using an in vivo imaging system (IVIS).[23] The intensity of the light signal correlates with the level of protein expression.
-
Visualizations
Caption: LNP-mRNA formulation process at acidic pH.
Caption: Mechanism of endosomal escape of mRNA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound? | BroadPharm [broadpharm.com]
- 3. precigenome.com [precigenome.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. insidetx.com [insidetx.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 19. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]
- 23. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SM-102 in Shielding mRNA from Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the ionizable lipid SM-102 in protecting messenger RNA (mRNA) from enzymatic degradation, a cornerstone of its successful application in mRNA-based therapeutics and vaccines. By forming a protective lipid nanoparticle (LNP) delivery system, this compound ensures the integrity of the fragile mRNA molecule from the point of formulation to its delivery into the cytoplasm of target cells.
Core Function of this compound in mRNA Protection
This compound is a synthetic ionizable amino lipid that is a key component in lipid nanoparticles designed for mRNA delivery.[1] Its primary role in protecting mRNA from degradation stems from its ability to electrostatically interact with the negatively charged mRNA backbone, leading to efficient encapsulation within the LNP structure.[2] This encapsulation physically shields the mRNA from ubiquitous ribonucleases (RNases) in the extracellular environment and within the bloodstream that would otherwise rapidly degrade naked mRNA.[1]
The unique pH-dependent charge of this compound is central to its function. With a pKa of approximately 6.68, this compound is positively charged in the acidic environment used during LNP formulation (typically around pH 4), facilitating strong binding to mRNA.[3] Upon entering the physiological environment with a neutral pH of about 7.4, this compound becomes nearly neutral. This charge neutrality is crucial for minimizing interactions with negatively charged cell membranes and other biological components, thereby reducing cytotoxicity and enhancing stability in circulation.[2]
Quantitative Analysis of this compound LNP Properties
The physical and biochemical properties of this compound-containing LNPs are critical indicators of their ability to protect and deliver mRNA. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Significance for mRNA Protection | References |
| mRNA Encapsulation Efficiency | > 95% | A high encapsulation efficiency ensures that the vast majority of the mRNA cargo is protected within the LNP shell from external nucleases. | [4] |
| Particle Size (Diameter) | 75.5 ± 0.4 nm | The nanoparticle size influences cellular uptake mechanisms and biodistribution, indirectly affecting the delivery and protection of the mRNA. | [4] |
| Polydispersity Index (PDI) | < 0.1 | A low PDI indicates a homogenous population of LNPs, which is important for consistent performance and predictable in vivo behavior. | [5] |
| Zeta Potential | Slightly negative (-3 to -6 mV) | A near-neutral surface charge at physiological pH minimizes non-specific interactions and prolongs circulation time, protecting the encapsulated mRNA for a longer duration. | [5] |
| Comparative In Vivo Luciferase Expression (vs. ALC-0315) | |||
| Ionizable Lipid | Relative Bioluminescence | Implication for mRNA Protection & Delivery | References |
| This compound | ~60% higher | Higher protein expression suggests more efficient protection, delivery, and endosomal escape of the mRNA, leading to greater translational activity. | [3] |
| ALC-0315 | Baseline | [3] |
| Long-Term Stability of Encapsulated mRNA | |||
| Storage Condition | Duration | Outcome | References |
| 4°C or -80°C | 20 weeks | Encapsulated mRNA remained stable, as visualized by gel electrophoresis after LNP lysis. | [3] |
Mechanisms of mRNA Protection and Cellular Delivery
The protective function of this compound extends beyond simple encapsulation. It plays a vital role in the intracellular delivery and release of the mRNA payload.
LNP Structure and mRNA Encapsulation
This compound, in combination with a helper phospholipid (like DSPC), cholesterol, and a PEGylated lipid, self-assembles with mRNA in an aqueous environment to form a dense, multi-lamellar nanoparticle. The positively charged this compound at a low pH during formulation interacts with the negatively charged mRNA, forming a core complex that is then surrounded by the other lipid components.
Caption: Structure of an this compound Lipid Nanoparticle.
Endosomal Escape
Upon cellular uptake via endocytosis, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine of this compound, causing it to become positively charged again. This charge acquisition is thought to facilitate the release of the mRNA into the cytoplasm through one or both of the following proposed mechanisms:
-
Membrane Fusion: The positively charged this compound interacts with negatively charged lipids in the endosomal membrane, leading to a disruption of the lipid bilayer and fusion of the LNP with the endosomal membrane, releasing the mRNA into the cytosol.
-
Proton Sponge Effect: The protonation of this compound leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, which releases the LNP and its mRNA cargo.
Caption: Endosomal escape of an this compound LNP.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the protective function of this compound LNPs.
This compound LNP Formulation Protocol
This protocol is adapted from established methods for formulating this compound LNPs using microfluidic mixing.
Materials:
-
This compound (in ethanol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)
-
mRNA (in citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695) (200 proof)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve desired stock concentrations.
-
Prepare Lipid Mixture: Combine the lipid stock solutions in an ethanol solution to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG 2000).
-
Prepare mRNA Solution: Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing:
-
Load the lipid mixture into the organic phase inlet of the microfluidic device.
-
Load the mRNA solution into the aqueous phase inlet.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated components.
-
Sterilization and Storage: Filter the LNP solution through a 0.22 µm sterile filter and store at 4°C for short-term use or -80°C for long-term storage.
mRNA Encapsulation Efficiency Assay (RiboGreen Assay)
This assay quantifies the amount of mRNA protected within the LNPs.
Materials:
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v in TE buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare RNA Standards: Create a standard curve of the free mRNA in TE buffer.
-
Sample Preparation:
-
Total RNA: Dilute the LNP sample in TE buffer containing 1% Triton X-100 to lyse the LNPs and release all mRNA.
-
Free RNA: Dilute the LNP sample in TE buffer without Triton X-100.
-
-
Assay:
-
Add the RiboGreen reagent to both the standards and the samples in the 96-well plate.
-
Incubate in the dark for 5 minutes.
-
Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.
-
-
Calculation:
-
Determine the concentration of total RNA and free RNA from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100
-
Nuclease Protection Assay
This assay qualitatively assesses the ability of the LNP to protect the encapsulated mRNA from degradation by RNases.
Materials:
-
mRNA-loaded LNPs
-
Naked mRNA (control)
-
RNase A
-
RNase-free water
-
Gel electrophoresis system
-
Gel imaging system
-
Lysis buffer (containing a surfactant like Triton X-100 and a proteinase)
Procedure:
-
Treatment:
-
Incubate an aliquot of the mRNA-LNP solution with RNase A at 37°C for 30 minutes.
-
In parallel, incubate an equal amount of naked mRNA with RNase A under the same conditions.
-
Include an untreated mRNA-LNP sample and an untreated naked mRNA sample as controls.
-
-
LNP Lysis: After incubation, add lysis buffer to all LNP samples to release the mRNA.
-
Gel Electrophoresis:
-
Run all samples on a denaturing agarose gel.
-
-
Visualization:
-
Stain the gel with an RNA-specific dye (e.g., ethidium (B1194527) bromide or SYBR Gold) and visualize the bands under UV light.
-
Expected Result: The naked mRNA treated with RNase A should be completely degraded and show no band. The mRNA from the LNP treated with RNase A should show a distinct band, indicating it was protected from degradation. The untreated samples should show intact mRNA bands.
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for evaluating the protective efficacy of this compound LNPs.
Caption: Workflow for evaluating mRNA protection by this compound LNPs.
References
Methodological & Application
Application Notes and Protocols for SM-102 Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-102 is an ionizable amino lipid that has become a cornerstone in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, most notably mRNA vaccines.[1] Its pH-dependent positive charge is critical for the efficient encapsulation of negatively charged mRNA and subsequent endosomal escape and release into the cytoplasm of target cells. This document provides a detailed protocol for the formulation of this compound-based LNPs for mRNA delivery, including the preparation of reagents, the formulation process using microfluidics, and the characterization of the resulting nanoparticles.
Materials and Reagents
A comprehensive list of materials and reagents required for the formulation and characterization of this compound LNPs is provided in the table below.
| Category | Item | Notes |
| Lipids | This compound | Ionizable cationic lipid |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Helper lipid | |
| Cholesterol | Stabilizing agent | |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | PEGylated lipid for stability and circulation | |
| Nucleic Acid | mRNA | Cargo to be encapsulated |
| Solvents | Ethanol (B145695) (200 proof, RNase-free) | For dissolving lipids |
| Buffers | Citrate (B86180) buffer (e.g., 10-100 mM, pH 3.0-5.0, RNase-free) | For dissolving mRNA |
| Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free) | For dialysis | |
| TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) | For RiboGreen assay | |
| Equipment | Microfluidic mixing system (e.g., NanoAssemblr) | For LNP formation |
| Syringe pumps | To control flow rates | |
| Dynamic Light Scattering (DLS) instrument | For size and PDI measurement | |
| Fluorescence plate reader | For encapsulation efficiency assay | |
| Consumables | RNase-free microcentrifuge tubes and pipette tips | |
| Syringes | ||
| Microfluidic cartridges/chips | ||
| Dialysis cassettes (e.g., 10 kDa MWCO) | For purification | |
| 96-well black, flat-bottom plates | For RiboGreen assay |
Experimental Protocols
Preparation of Stock Solutions
a. Lipid Stock Solutions (in Ethanol)
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof, RNase-free ethanol, typically at a concentration of 10 mg/mL.[2]
-
Gentle heating and vortexing may be required to ensure complete dissolution, especially for cholesterol.
-
Store the lipid stock solutions at -20°C for long-term storage.
b. Lipid Mixture (Organic Phase)
-
The standard molar ratio for this compound LNP formulation is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[1][2][3]
-
To prepare 1 mL of the lipid mixture, combine the volumes of the 10 mg/mL stock solutions as indicated in the table below.[2]
| Lipid Component | Molar Ratio (%) | Volume (µL) for 1 mL Lipid Mix |
| This compound | 50 | 572 |
| DSPC | 10 | 127 |
| Cholesterol | 38.5 | 240 |
| DMG-PEG 2000 | 1.5 | 61 |
-
Vortex the solution thoroughly to ensure a homogenous mixture.
c. mRNA Solution (Aqueous Phase)
-
Dilute the mRNA to the desired concentration in a low pH citrate buffer (e.g., 10-100 mM, pH 3.0-5.0).[4] A typical concentration is around 166.7 µg/mL.[2]
-
The acidic pH ensures that the ionizable lipid (this compound) is protonated and can efficiently complex with the negatively charged mRNA.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is the preferred method for producing monodisperse LNPs with high encapsulation efficiency.[2] The rapid and controlled mixing of the lipid-ethanol and mRNA-aqueous solutions leads to the self-assembly of the nanoparticles.
Workflow for LNP Formulation:
Protocol:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the syringe pumps to a flow rate ratio of 3:1 (aqueous:organic).[5]
-
The total flow rate (TFR) can be adjusted to fine-tune the particle size. A typical TFR is in the range of 10-12 mL/min.[2][6]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Collect the resulting LNP solution.
Downstream Processing
-
Dialysis: Transfer the collected LNP solution to a dialysis cassette (e.g., 10 kDa MWCO). Dialyze against sterile PBS (pH 7.4) at 4°C for at least 2 hours, with at least one buffer exchange.[2] This step is crucial to remove the ethanol and raise the pH to a neutral, physiological level.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
Characterization of LNPs
a. Size and Polydispersity Index (PDI) Measurement by DLS
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Record the Z-average diameter (size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.
b. mRNA Encapsulation Efficiency using RiboGreen Assay
The RiboGreen assay is a fluorescence-based method to quantify the amount of mRNA encapsulated within the LNPs. The principle relies on the RiboGreen dye, which fluoresces upon binding to nucleic acids. The fluorescence is measured in the intact LNP sample (measuring unencapsulated mRNA) and in a lysed LNP sample (measuring total mRNA).
Protocol for RiboGreen Assay:
-
Prepare a standard curve: Create a series of known mRNA concentrations in TE buffer.
-
Sample preparation:
-
Assay:
-
Add the prepared standards and samples to a 96-well black plate.
-
Add the RiboGreen working solution to each well.
-
Incubate for a short period at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.
-
Calculation:
-
Determine the concentration of unencapsulated mRNA from the fluorescence of the intact LNP sample using the standard curve.
-
Determine the total mRNA concentration from the fluorescence of the lysed LNP sample.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Expected Results
The physicochemical properties of this compound LNPs can be influenced by the formulation parameters. The following table provides representative data for this compound LNPs formulated using microfluidics.
| Parameter | Typical Value | Reference |
| Size (Z-average diameter) | 80 - 120 nm | [9] |
| Polydispersity Index (PDI) | < 0.2 | [10] |
| Encapsulation Efficiency | > 90% | [4] |
Signaling Pathway and Mechanism of Action
The mechanism of mRNA delivery by this compound LNPs involves several key steps, from cellular uptake to protein expression.
At physiological pH, this compound is nearly neutral, which minimizes non-specific interactions with cell membranes. Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. The acidic environment of the endosome leads to the protonation of the tertiary amine of this compound, resulting in a positively charged lipid. This charge facilitates the disruption of the endosomal membrane, leading to the release of the encapsulated mRNA into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. insidetx.com [insidetx.com]
- 5. researchgate.net [researchgate.net]
- 6. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abpbio.com [abpbio.com]
- 8. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Preparation of SM-102 Lipid Nanoparticles for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and characterization of SM-102 lipid nanoparticles (LNPs) for in vitro research applications. This compound is a cationic ionizable lipid crucial for the formulation of LNPs that efficiently encapsulate and deliver nucleic acid payloads, such as mRNA, into cells.[1][2][3] The protocols outlined below are based on established methodologies to ensure reproducibility and optimal performance in cell culture experiments.[4][5]
Overview of this compound LNP Formulation
The formulation of this compound LNPs involves the controlled mixing of a lipid mixture dissolved in ethanol (B145695) with an aqueous solution containing the nucleic acid payload.[1][3] The process typically utilizes a microfluidic mixing device to ensure rapid and homogenous mixing, leading to the self-assembly of uniform nanoparticles.[1][5][6] The resulting LNPs are then purified and characterized for their physicochemical properties before being used in in vitro assays.
The key components of a typical this compound LNP formulation include:
-
This compound: An ionizable cationic lipid that is positively charged at low pH, facilitating nucleic acid encapsulation, and becomes neutral at physiological pH, promoting payload release within the cell.[2]
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A helper lipid that provides structural integrity to the nanoparticle.[1][6]
-
Cholesterol: Another structural lipid that enhances nanoparticle stability and facilitates endosomal escape.[2][7]
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000): A PEGylated lipid that prevents aggregation and reduces non-specific interactions, prolonging circulation time in vivo, though for in vitro studies its primary role is stabilization.[2]
Quantitative Data and Formulation Parameters
The following tables summarize the key quantitative parameters for the preparation of this compound LNPs.
Table 1: Lipid Composition and Molar Ratios
| Component | Molar Ratio (%) | Purpose |
| This compound | 50 | Ionizable cationic lipid for nucleic acid encapsulation and delivery.[1][3][6] |
| DSPC | 10 | Helper lipid for structural stability.[1][3][6] |
| Cholesterol | 38.5 | Structural lipid for stability and endosomal escape.[1][3][6] |
| DMG-PEG2000 | 1.5 | PEGylated lipid for stabilization and prevention of aggregation.[1][3][6] |
Table 2: Formulation and Characterization Parameters
| Parameter | Value/Range | Notes |
| Lipid Stock Concentration | 10 mg/mL in Ethanol | Prepare individual stock solutions of each lipid.[1][3] |
| mRNA Stock Concentration | 166.7 µg/mL in 100 mM Sodium Acetate (B1210297) Buffer (pH 5.0) | The acidic buffer maintains the positive charge of this compound for efficient encapsulation.[1] |
| Aqueous to Organic Flow Rate Ratio (FRR) | 3:1 | This ratio can be adjusted to fine-tune LNP size.[1][5] |
| Total Flow Rate (TFR) | 12 mL/min | The total flow rate can also influence nanoparticle characteristics.[1] |
| N/P Ratio | ~6 | Ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid.[4][8] |
| Expected Particle Size | 80 - 120 nm | Measured by Dynamic Light Scattering (DLS).[9] |
| Expected Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution uniformity.[9] |
| Expected Encapsulation Efficiency | > 90% | Determined using the RiboGreen assay.[9] |
Experimental Protocols
This section provides a step-by-step guide for the preparation and characterization of this compound LNPs.
Preparation of Stock Solutions
-
Lipid Stock Solutions (10 mg/mL in Ethanol):
-
Accurately weigh each lipid (this compound, DSPC, Cholesterol, DMG-PEG2000) in separate sterile vials.
-
Add the appropriate volume of absolute ethanol to each vial to achieve a final concentration of 10 mg/mL.
-
Gently warm and vortex the solutions to ensure complete dissolution, especially for cholesterol.[4] Store at -20°C.
-
-
Lipid Mixture Solution:
-
In a sterile vial, combine the lipid stock solutions according to the molar ratios specified in Table 1. For example, to prepare 1 mL of the lipid mixture, combine:
-
572 µL of 10 mg/mL this compound
-
127 µL of 10 mg/mL DSPC
-
240 µL of 10 mg/mL Cholesterol
-
61 µL of 10 mg/mL DMG-PEG 2000
-
-
Vortex the mixture thoroughly to ensure homogeneity.[1]
-
-
mRNA Aqueous Solution (e.g., 166.7 µg/mL in 100 mM Sodium Acetate Buffer, pH 5.0):
-
Thaw the mRNA stock solution on ice.[4]
-
Dilute the mRNA to the desired concentration using a sterile, RNase-free 100 mM sodium acetate buffer (pH 5.0).
-
Keep the solution on ice until use.
-
LNP Formulation using Microfluidics
-
Set up the microfluidic mixing system according to the manufacturer's instructions. A common setup involves using two syringe pumps.
-
Load the lipid mixture solution (in ethanol) into one syringe and the mRNA aqueous solution into another syringe.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.[1][5]
-
Set the total flow rate to 12 mL/min.[1]
-
Initiate the flow from both syringes to allow for mixing within the microfluidic chip.
-
Collect the resulting LNP dispersion from the outlet into a sterile collection tube.
Purification and Buffer Exchange
-
To remove the ethanol and unencapsulated mRNA, perform dialysis or tangential flow filtration (TFF).
-
For dialysis, transfer the LNP dispersion into a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against sterile phosphate-buffered saline (PBS) pH 7.4 at 4°C.[1][4]
-
Change the PBS buffer at least twice over a period of 2-4 hours to ensure complete buffer exchange.[4]
Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the purified LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).[5]
-
The encapsulation efficiency is calculated as: EE (%) = [(Total Fluorescence - Fluorescence before lysis) / Total Fluorescence] x 100
-
In Vitro Transfection
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Dilute the this compound LNP-mRNA formulation to the desired concentration in a cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for the desired period (e.g., 24-48 hours) before assessing protein expression or other downstream effects.[10]
Visualizing the Workflow
The following diagram illustrates the key steps in the preparation of this compound LNPs for in vitro studies.
Caption: Workflow for this compound LNP Preparation.
This comprehensive guide provides the necessary information for the successful formulation and application of this compound LNPs in in vitro settings. Adherence to these protocols will enable researchers to generate reliable and reproducible data for their drug delivery and gene therapy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. insidetx.com [insidetx.com]
- 5. Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microfluidic Synthesis of SM-102 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The ionizable lipid SM-102 is a critical component in many of these formulations, enabling efficient encapsulation of mRNA and its subsequent release into the cytoplasm.[1][2] Microfluidic mixing has become the gold standard for LNP synthesis due to its precise control over mixing parameters, leading to reproducible and scalable production of LNPs with desired physicochemical characteristics.[3][4][5]
These application notes provide a detailed overview and protocols for the synthesis of this compound-based LNPs using microfluidic mixing. The provided methodologies and data will guide researchers in developing and optimizing their LNP formulations for preclinical research and therapeutic development.
Core Principles of Microfluidic LNP Synthesis
The formation of LNPs via microfluidic mixing is a rapid and controlled nanoprecipitation process.[6] An ethanolic solution containing the lipid mixture (this compound, helper lipids, cholesterol, and a PEGylated lipid) is rapidly mixed with an acidic aqueous buffer containing the mRNA cargo.[7][8] The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.[3] The acidic buffer (typically pH 4.0) ensures that the ionizable lipid this compound is positively charged, facilitating its interaction with the negatively charged mRNA backbone.[1][9]
Key process parameters that influence the final LNP characteristics include the flow rate ratio (FRR) of the aqueous phase to the organic phase and the total flow rate (TFR).[5][10] By precisely controlling these parameters, microfluidic systems allow for the reproducible production of LNPs with specific sizes, low polydispersity, and high encapsulation efficiencies.[11]
Materials and Equipment
Lipids and Reagents
-
Ionizable Lipid: this compound
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)[12]
-
Cholesterol [12]
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)[12]
-
mRNA (cargo)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) Buffer (e.g., 25 mM, pH 4.0)[13]
-
Phosphate Buffered Saline (PBS) (pH 7.4) for dialysis/buffer exchange
-
RiboGreen reagent for encapsulation efficiency measurement[13]
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr™ Ignite™, custom-built syringe pump-based system)[4][12]
-
Syringes and tubing compatible with the microfluidic system
-
Vials for solution preparation and collection
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Fluorometer or plate reader for encapsulation efficiency measurement
-
Dialysis cassettes or tangential flow filtration (TFF) system for purification
Experimental Protocols
Protocol 1: Preparation of Lipid and mRNA Stock Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio for this compound LNPs is 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG 2000).[12]
-
Calculate the required mass of each lipid based on the desired total lipid concentration and molar ratios.
-
Dissolve the lipids in ethanol to achieve the final desired concentration (e.g., 5-20 mg/mL).[3] Ensure complete dissolution.
-
Store the lipid stock solution at -20°C.
-
-
mRNA Stock Solution (in Aqueous Buffer):
Protocol 2: Microfluidic Synthesis of this compound LNPs
This protocol describes the general procedure for LNP synthesis using a microfluidic device. Specific parameters such as flow rates and ratios should be optimized for the particular system and desired LNP characteristics.
-
System Setup:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Prime the system with ethanol and the aqueous buffer to remove any air bubbles and equilibrate the channels.
-
-
Loading Solutions:
-
Load the prepared lipid stock solution (organic phase) into one syringe.
-
Load the prepared mRNA stock solution (aqueous phase) into another syringe.
-
-
Microfluidic Mixing:
-
Set the desired flow rate ratio (FRR) and total flow rate (TFR) on the instrument. A common starting point is an FRR of 3:1 (aqueous:organic).[6][7]
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic chip, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion in a sterile vial.
-
-
Purification and Buffer Exchange:
-
To remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4), perform dialysis or tangential flow filtration. This step is crucial for LNP stability and biocompatibility.[14][15]
-
For dialysis, use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) and dialyze against PBS at 4°C with several buffer changes.
-
For TFF, follow the instrument manufacturer's protocol.
-
Protocol 3: Characterization of this compound LNPs
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the purified LNP suspension in PBS.
-
Measure the hydrodynamic diameter (Z-average size) and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.[3]
-
-
Encapsulation Efficiency (EE) Measurement:
-
The encapsulation efficiency is determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen.
-
Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., Triton X-100) to release the encapsulated mRNA and measure the total mRNA fluorescence.
-
In the second set, measure the fluorescence of the intact LNPs, which corresponds to the unencapsulated, accessible mRNA.
-
The encapsulation efficiency is calculated as: EE (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100
-
Data Presentation
The following tables summarize the expected impact of key process parameters on the physicochemical properties of this compound LNPs based on published data.
Table 1: Effect of Flow Rate Ratio (FRR) on LNP Characteristics
| Flow Rate Ratio (Aqueous:Organic) | LNP Size (nm) | PDI | Encapsulation Efficiency (%) |
| 1:1 | >150 | >0.2 | <80 |
| 3:1 | ~80-120 | <0.2 | >90 |
| 5:1 | ~60-100 | <0.2 | >90 |
Note: Higher FRRs generally lead to smaller particle sizes due to more rapid dilution of the ethanol phase.[14][16]
Table 2: Effect of Total Flow Rate (TFR) on LNP Characteristics
| Total Flow Rate (mL/min) | LNP Size (nm) | PDI | Encapsulation Efficiency (%) |
| 2 | Larger | ~0.2 | >90 |
| 12 | Smaller | <0.2 | >90 |
Note: Higher TFRs can lead to smaller particle sizes due to increased mixing efficiency.[5][10]
Visualizations
Caption: Experimental workflow for this compound LNP synthesis.
Caption: Logical relationships in LNP formation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Large Particle Size / High PDI | - Inefficient mixing- Low FRR or TFR- Lipid aggregation | - Ensure proper priming of the microfluidic system- Increase FRR and/or TFR- Check lipid quality and ensure complete dissolution in ethanol |
| Low Encapsulation Efficiency | - Suboptimal pH of the aqueous buffer- Incorrect lipid-to-mRNA ratio- mRNA degradation | - Ensure the pH of the citrate buffer is around 4.0- Optimize the lipid-to-mRNA weight ratio- Handle mRNA carefully to prevent degradation (use nuclease-free reagents and environment) |
| System Clogging | - Lipid precipitation | - Ensure lipids are fully dissolved in ethanol before use- Prime the system thoroughly |
Conclusion
Microfluidic mixing provides a robust and reproducible method for the synthesis of this compound-based lipid nanoparticles for mRNA delivery. By carefully controlling the formulation and process parameters, researchers can tailor the physicochemical properties of LNPs to meet the specific requirements of their therapeutic applications. The protocols and data presented in these application notes serve as a valuable resource for the development and optimization of high-quality LNP formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound? | BroadPharm [broadpharm.com]
- 3. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.insights.bio [cdn.insights.bio]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. precigenome.com [precigenome.com]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the formation mechanism of lipid nanoparticles in microfluidic devices with chaotic micromixers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SM-102 LNP Formulation for In Vivo mRNA Delivery
Introduction The delivery of messenger RNA (mRNA) for therapeutic or vaccination purposes requires a vehicle that can protect the nucleic acid from degradation and facilitate its entry into target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, exemplified by their use in the Moderna COVID-19 vaccine.[1][2] SM-102 is a synthetic, ionizable amino lipid that is a critical component of these LNPs.[1][3] At a low pH (e.g., during formulation), the amine group of this compound becomes protonated, allowing it to electrostatically bind the negatively charged mRNA backbone.[1] At physiological pH (~7.4), this compound is nearly neutral, reducing toxicity and preventing aggregation in the bloodstream.[1][4] Upon cellular uptake via endocytosis, the LNP is trafficked into acidic endosomes.[5] The drop in pH protonates this compound, which is thought to disrupt the endosomal membrane, allowing the mRNA cargo to escape into the cytoplasm for translation.[4][]
These notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vivo application of this compound-based LNPs for mRNA delivery.
Data Summary
Quantitative data from representative studies are summarized below for easy comparison.
Table 1: Typical this compound LNP Formulation Composition This table outlines the standard molar ratios of lipids used in this compound LNP formulations, as widely reported for mRNA delivery platforms like the Moderna COVID-19 vaccine.[3][7][8][9]
| Component | Molar Ratio (%) | Function |
| This compound | 50 | Ionizable cationic lipid; complexes with mRNA and facilitates endosomal escape.[1][] |
| DSPC | 10 | Helper phospholipid; provides structural integrity to the nanoparticle.[2][10] |
| Cholesterol | 38.5 | Helper lipid; stabilizes the LNP structure and aids in membrane fusion.[2][4][5] |
| DMG-PEG 2000 | 1.5 | PEGylated lipid; controls particle size and prevents aggregation during formation and storage.[2] |
Table 2: Expected Physicochemical Characteristics of this compound LNPs The physical properties of LNPs are critical for their stability and biological function.[11] The following are typical characterization values for this compound LNPs formulated for in vivo use.
| Parameter | Typical Value | Method of Analysis |
| Mean Particle Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS)[12] |
| mRNA Encapsulation Efficiency (EE) | > 90% | RiboGreen Assay[10][13][14] |
| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering (ELS)[15] |
Table 3: Example Parameters for In Vivo Efficacy Studies This table provides example parameters for an in vivo study in mice to assess the protein expression from LNP-delivered mRNA encoding a reporter like Firefly Luciferase (Fluc).
| Parameter | Example Value | Notes |
| Animal Model | BALB/c or C57BL/6 mice | Commonly used strains for immunology and gene delivery studies.[7][15] |
| mRNA Cargo | Firefly Luciferase (Fluc) mRNA | Allows for non-invasive, quantitative tracking of protein expression via bioluminescence.[12][15] |
| Dose | 0.5 - 5 µg mRNA per mouse | The dose can be optimized depending on the target tissue and desired expression level.[12][15] |
| Route of Administration | Intramuscular (I.M.) | Standard route for vaccination; leads to strong local and systemic immune responses.[14][16][17] |
| Efficacy Readout | In Vivo Imaging System (IVIS) | Bioluminescence imaging performed at time points like 6, 24, and 48 hours post-injection.[15][17] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which enables rapid and reproducible production of nanoparticles with controlled size.[8][18]
1.1. Reagent Preparation:
-
Lipid-Ethanol Phase:
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol (B145695).[3][9] Note: Cholesterol may require gentle warming to fully dissolve.[9]
-
In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (50:10:38.5:1.5).[8][19]
-
Add absolute ethanol to reach a final total lipid concentration of 10-20 mg/mL.
-
Ensure the final lipid mixture is a clear, homogenous solution. Vortex or gently heat if necessary.[19]
-
-
mRNA-Aqueous Phase:
-
Thaw the mRNA stock solution on ice to maintain its integrity.[19]
-
Dilute the mRNA in a sterile, RNase-free aqueous buffer. A 10-50 mM citrate (B86180) buffer at pH 4.0 is commonly used.[8][12][19] The acidic pH ensures the this compound lipid is protonated for efficient mRNA complexation.
-
The final mRNA concentration will depend on the target lipid:mRNA weight ratio (typically 10:1 to 20:1) and the flow rates used.[16]
-
1.2. Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., NanoAssemblr Ignite) according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into the 'organic' phase inlet syringe.
-
Load the mRNA-aqueous solution into the 'aqueous' phase inlet syringe.
-
Set the Flow Rate Ratio (FRR) of the aqueous phase to the organic phase. An FRR of 3:1 is standard.[8][12]
-
Set the Total Flow Rate (TFR). A TFR of 12 mL/min is a common starting point, but can be adjusted to fine-tune particle size.[3]
-
Initiate the mixing process. The two streams will converge in the microfluidic cartridge, causing the lipids to precipitate and self-assemble around the mRNA cargo, forming LNPs.[18]
-
Collect the resulting LNP dispersion from the outlet into a sterile tube. The solution will appear milky.
1.3. Downstream Processing (Purification):
-
To remove ethanol and raise the pH to a physiological level, the collected LNP dispersion must be buffer-exchanged.
-
Dialyze the LNP solution against sterile 1x Phosphate-Buffered Saline (PBS) at pH 7.4.[3] Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10,000 MWCO).[16]
-
Perform dialysis at 4°C, changing the PBS bath at least twice over a period of 12-24 hours to ensure complete buffer exchange.[16][19]
-
After dialysis, recover the purified LNP solution and sterile-filter it through a 0.2 µm filter.[3]
-
Store the final LNP formulation at 4°C for short-term use. For long-term storage, freezing at -20°C or -80°C is required, though stability should be validated.[2][20]
Protocol 2: Physicochemical Characterization of LNPs
2.1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the purified LNP solution in 1x PBS (pH 7.4).
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Record the Z-average diameter for particle size and the PDI value, which indicates the width of the size distribution. A PDI < 0.2 is desirable for a homogenous population.[12]
2.2. mRNA Encapsulation Efficiency (EE) Measurement:
-
The Quant-iT RiboGreen RNA assay is commonly used to determine the amount of encapsulated mRNA.[10]
-
Prepare two sets of samples from the LNP formulation.
-
In the first set, add RiboGreen reagent directly to the diluted LNPs. The fluorescence measured corresponds to unencapsulated, free mRNA.
-
In the second set, first lyse the LNPs by adding a surfactant like Triton X-100 (0.5-1% final concentration) to release all the encapsulated mRNA. Then, add the RiboGreen reagent. The fluorescence measured corresponds to the total mRNA.
-
Calculate the Encapsulation Efficiency (%) using the formula: EE (%) = (Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence * 100
Protocol 3: In Vivo Administration and Efficacy Assessment
3.1. Animal Handling and Dosing:
-
All animal procedures must be performed in accordance with institutional guidelines for animal care and use.
-
Dilute the LNP formulation in sterile, pyrogen-free 1x PBS to the desired final concentration for injection.
-
For intramuscular (I.M.) injection, administer 50 µL of the LNP solution into the gastrocnemius muscle of an anesthetized mouse using an insulin (B600854) syringe.[14] A typical dose is 1 µg of Fluc mRNA per mouse.[14][15]
3.2. Bioluminescence Imaging:
-
At desired time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin substrate to the mice via intraperitoneal (I.P.) injection.
-
After a short incubation period (10-15 minutes), anesthetize the mice and place them in an In Vivo Imaging System (IVIS).
-
Acquire bioluminescence images. The light intensity (measured in radiance, e.g., p/sec/cm²/sr) is proportional to the amount of luciferase protein expressed.[17]
-
Use imaging software to define a Region of Interest (ROI) over the injection site and quantify the signal.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 7. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. insidetx.com [insidetx.com]
- 20. Analysing the In-Use Stability of mRNA-LNP COVID-19 Vaccines Comirnaty™ (Pfizer) and Spikevax™ (Moderna): A Comparative Study of the Particulate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM-102 in Therapeutic mRNA Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-102 is a synthetic, ionizable amino lipid that has gained significant prominence in the field of nucleic acid delivery. It is a critical component of lipid nanoparticles (LNPs) used to encapsulate and deliver messenger RNA (mRNA) for therapeutic purposes, most notably in the Moderna COVID-19 vaccine.[1][2] At physiological pH, this compound is nearly neutral, which minimizes interactions with anionic cell membranes. However, within the acidic environment of an endosome, it becomes protonated (positively charged). This charge switch is crucial for disrupting the endosomal membrane and releasing the mRNA cargo into the cytoplasm, a process sometimes referred to as the 'proton sponge effect'.[2][3] Once in the cytoplasm, the mRNA can be translated into protein by the cellular machinery. This mechanism of action makes this compound an effective vehicle for mRNA-based vaccines and therapeutics.
This compound-based LNPs are self-assembling structures that protect the delicate mRNA from degradation by nucleases in the body and facilitate its entry into cells via receptor-mediated endocytosis.[1][4] The formulation typically includes helper lipids such as cholesterol, a phospholipid like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and a PEGylated lipid (e.g., DMG-PEG 2000) to stabilize the nanoparticle.[5][6]
These application notes provide detailed protocols for the formulation, characterization, and application of this compound-based lipid nanoparticles for therapeutic mRNA delivery.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | [2] |
| CAS Number | 2089251-47-6 | [2] |
| Molecular Formula | C44H87NO5 | [1] |
| Molar Mass | 710.182 g·mol−1 | [1] |
| pKa | ~6.68 | [7] |
| Appearance | Colorless oily compound | [2] |
| Solubility | Soluble in organic solvents like ethanol (B145695), DMSO, DMF | [6][7] |
Table 2: Common this compound LNP Formulation Compositions
| Component | Molar Ratio (%) | Purpose | Reference |
| This compound | 50 | Ionizable cationic lipid for mRNA encapsulation and endosomal escape | [5][6] |
| DSPC | 10 | Helper lipid for structural integrity | [5][6] |
| Cholesterol | 38.5 | Stabilizes the nanoparticle structure | [5][6] |
| DMG-PEG 2000 | 1.5 | PEGylated lipid to increase stability and circulation time | [5][6] |
Table 3: Characterization of this compound LNPs
| Parameter | Typical Value | Analytical Method | Reference |
| Particle Size (Hydrodynamic Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) | [8] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [8] |
| Zeta Potential | Near-neutral | Zeta Potential Measurement | [8] |
| mRNA Encapsulation Efficiency | > 95% | Fluorescence Spectroscopy (e.g., RiboGreen assay) | [8][9] |
Experimental Protocols
Protocol 1: Formulation of this compound/mRNA Lipid Nanoparticles
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing technique.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA transcript in a low pH buffer (e.g., 25-100 mM citrate (B86180) buffer, pH 4.0-5.0)[6][10]
-
Ethanol (200 proof, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr™)
-
Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassettes, 10K MWCO)
-
Sterile, RNase-free consumables (tubes, pipette tips)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Preparation of the Lipid Mixture:
-
Preparation of the Aqueous mRNA Solution:
-
Dilute the mRNA stock in a citrate buffer (pH 4.0-5.0) to the desired concentration. The N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA) is a critical parameter, with a ratio of approximately 6 often used.[12]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into the organic phase inlet and the mRNA solution (in aqueous buffer) into the aqueous phase inlet. A common volumetric ratio is 1:3 (organic:aqueous).[6][10]
-
Initiate the mixing process at a defined total flow rate (e.g., 1-5 mL/min).[12] The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion from the outlet.
-
-
Purification (Buffer Exchange):
-
Sterilization and Storage:
-
Sterile filter the purified LNP solution through a 0.2 µm syringe filter.[6]
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Acceptable values are typically a particle size of 80-120 nm and a PDI below 0.2.[8]
-
2. mRNA Encapsulation Efficiency:
-
Method: Fluorescence spectroscopy using a nucleic acid-staining dye (e.g., RiboGreen).
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. This will measure the total mRNA.
-
The other set remains intact and will measure the amount of free (unencapsulated) mRNA.
-
Add the RiboGreen reagent to both sets and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence] x 100
-
3. Lipid Composition Analysis:
-
Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Liquid Chromatography-Mass Spectrometry (LC/MS).[9][13]
-
Procedure:
-
Prepare lipid standards of known concentrations.
-
Disrupt the LNP samples to release the lipids.
-
Analyze the lipid composition and quantify each component by comparing the peak areas to the standard curves.
-
Protocol 3: In Vitro Transfection of Cells with this compound/mRNA LNPs
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound/mRNA LNP formulation
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., luciferase assay substrate if using luciferase-encoding mRNA)
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
On the day of transfection, replace the old medium with fresh, complete medium.
-
Add the this compound/mRNA LNP formulation directly to the cells at the desired final mRNA concentration (e.g., 0.25 - 2 µg/mL).[8]
-
Incubate the cells for the desired period (e.g., 24-48 hours).[8]
-
Assess the protein expression using an appropriate method (e.g., luciferase assay, Western blot, flow cytometry for fluorescent proteins).
-
Cell viability can be assessed using assays such as MTT or trypan blue exclusion.
Protocol 4: In Vivo Administration of this compound/mRNA LNPs in Mice
Materials:
-
Animal model (e.g., BALB/c or C57BL/6 mice)
-
This compound/mRNA LNP formulation
-
Sterile syringes and needles
-
In vivo imaging system (for reporter gene studies)
-
Anesthesia
Procedure:
-
Acclimatize the animals according to institutional guidelines.
-
Dilute the this compound/mRNA LNP formulation in sterile PBS to the desired final concentration for injection. A typical dose for in vivo studies is 0.5 mg/kg of mRNA.[5][14]
-
Administer the LNP formulation via the desired route (e.g., intramuscular or intravenous injection).
-
At a predetermined time point (e.g., 6, 24, 48 hours post-injection), assess the in vivo protein expression.[15]
-
For reporter genes like luciferase, anesthetize the mice and perform in vivo bioluminescence imaging.[15]
-
Alternatively, euthanize the animals, harvest tissues of interest (e.g., muscle at the injection site, liver, spleen), and quantify protein expression or mRNA levels.
-
-
For toxicology studies, collect blood for biochemical analysis and harvest organs for histopathological examination at specified time points after administration.[15]
Visualizations
Caption: Workflow for this compound/mRNA LNP Formulation.
Caption: Cellular mRNA Delivery Pathway of this compound LNPs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound? | BroadPharm [broadpharm.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Say Goodbye to Traditional Flu Vaccines! this compound Powers a New Generation of mRNA Immune Solutions - Drug Delivery [ebclink.com]
- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound, 2089251-47-6 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.curapath.com [blog.curapath.com]
- 10. researchgate.net [researchgate.net]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. insidetx.com [insidetx.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM-102 in Personalized Cancer Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of personalized cancer vaccines, particularly those based on messenger RNA (mRNA), has opened new frontiers in oncology. A critical component of these vaccines is the delivery vehicle, which must protect the fragile mRNA payload and ensure its efficient delivery to antigen-presenting cells (APCs). SM-102, an ionizable amino lipid, has emerged as a key excipient in lipid nanoparticle (LNP) formulations for mRNA delivery. Its pH-dependent positive charge facilitates mRNA encapsulation and endosomal escape, crucial steps for successful protein translation and subsequent immune activation.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in the development of personalized cancer vaccines.
Mechanism of Action of this compound based mRNA Cancer Vaccines
This compound is an ionizable lipid that is a cornerstone of the LNP delivery system. At an acidic pH, such as during the formulation process, the amine head group of this compound becomes protonated, acquiring a positive charge. This allows for the effective encapsulation of the negatively charged mRNA backbone.[1] The resulting LNPs, also containing helper lipids like DSPC, cholesterol, and a PEGylated lipid, protect the mRNA from degradation in the bloodstream.
Upon administration, typically intramuscularly, the LNPs are taken up by cells, including professional APCs like dendritic cells, through receptor-mediated endocytosis.[1] Inside the cell, the endosome matures and its internal pH drops. This acidic environment again protonates this compound, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm.[2] The cell's translational machinery then produces the neoantigens encoded by the mRNA. These neoantigens are processed and presented on the cell surface by MHC class I and class II molecules, initiating a robust and specific anti-tumor immune response involving both CD4+ and CD8+ T cells.
Data Presentation: Physicochemical Properties of this compound LNPs
The following tables summarize key quantitative data for this compound-based lipid nanoparticles from various studies. These parameters are critical for the quality control and efficacy of the vaccine formulation.
Table 1: Physicochemical Characteristics of this compound Lipid Nanoparticles
| Ionizable Lipid | Helper Lipids (Molar Ratio) | N/P Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| This compound | DSPC:Cholesterol:DMG-PEG2000 (10:38.5:1.5) | 6 | ~75.5 | <0.1 | >95% | -5.5 | [3][4] |
| This compound | DOPE:Cholesterol:C14-PEG-2000 (10:40:2) | 5.1 | ~80-120 | ≤0.2 | >80% | Slightly Positive | [5][6] |
| This compound | DSPC:Cholesterol:DMG-PEG2000 (10:38.5:1.5) | 3:1 | ~100 | ~0.15 | ~90% | Not Reported | [7] |
| This compound | DSPC:Cholesterol:DMG-PEG2000 (10:38.5:1.5) | 6:1 | ~100 | ~0.15 | ~90% | Not Reported | [7] |
Table 2: In Vivo Performance of this compound LNPs in Preclinical Models
| LNP Formulation | Animal Model | Application | Key Findings | Reference |
| This compound LNP-mRNA | BALB/c Mice | Luciferase Expression | 60% higher mean bioluminescence compared to ALC-0315 LNPs. | |
| This compound LNP-mRNA | BALB/c Mice | SARS-CoV-2 Vaccine | Higher antibody production compared to ALC-0315 LNPs. | [3] |
| This compound LNP-mRNA | C57BL/6 Mice | In Situ Tumor Vaccination (IFNβ mRNA) | High levels of IFNβ detected in tumors 24-48h post-injection. | |
| This compound LNP-mRNA | Mice | Influenza Vaccine | Induced more IgG2a than IgG1, indicating a Th1-biased immune response. | [8] |
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles with Neoantigen-Encoding mRNA
This protocol describes the preparation of this compound-based LNPs encapsulating mRNA encoding personalized neoantigens using a microfluidic mixing system.
Materials:
-
This compound (ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol (helper lipid)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (PEGylated lipid)
-
Personalized neoantigen-encoding mRNA
-
Ethanol (B145695) (anhydrous, molecular biology grade)
-
Citrate (B86180) buffer (10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Syringe pumps
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile, RNase-free consumables (microcentrifuge tubes, pipette tips)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Prepare stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol.
-
In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).
-
Vortex the lipid mixture until fully dissolved and homogenous.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the personalized neoantigen-encoding mRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the desired final N/P ratio (typically around 6).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
-
Downstream Processing:
-
Immediately after formulation, dilute the LNP suspension with PBS (pH 7.4) to reduce the ethanol concentration.
-
Transfer the diluted LNP suspension to a pre-soaked dialysis cassette.
-
Perform dialysis against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.
-
After dialysis, collect the purified LNP-mRNA formulation.
-
-
Sterile Filtration and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the sterile LNP-mRNA vaccine at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNP-mRNA Formulations
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the average particle size (Z-average) and PDI.
-
Dilute a small aliquot of the LNP formulation in PBS.
-
Perform the measurement according to the instrument's protocol. Aim for a particle size between 80-120 nm and a PDI below 0.2 for optimal performance.
2. Zeta Potential Measurement:
-
Use Laser Doppler Velocimetry to measure the zeta potential.
-
Dilute the LNP formulation in an appropriate buffer (e.g., 1 mM KCl).
-
A slightly negative or neutral zeta potential at physiological pH is desirable to minimize non-specific interactions.
3. mRNA Encapsulation Efficiency Quantification:
-
Use a fluorescent dye-based assay (e.g., RiboGreen® assay).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100) to determine the total and free mRNA concentrations, respectively.
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
Protocol 3: In Vivo Efficacy Assessment of Personalized Cancer Vaccine in a Murine Model
1. Animal Model:
-
Use a relevant syngeneic tumor model in mice (e.g., B16-F10 melanoma in C57BL/6 mice).
-
Establish tumors by subcutaneous injection of tumor cells.
2. Vaccination Schedule:
-
Once tumors are palpable, randomize mice into treatment and control groups.
-
Administer the personalized this compound LNP-mRNA vaccine via intramuscular injection. A typical prime-boost strategy involves vaccinations on day 7 and day 14 post-tumor inoculation.
-
Include control groups receiving a non-specific mRNA-LNP or PBS.
3. Monitoring Tumor Growth and Survival:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the overall health and survival of the mice.
4. Immunological Analysis:
-
At a defined endpoint, collect spleens and tumor-draining lymph nodes to analyze neoantigen-specific T cell responses using techniques like ELISpot or intracellular cytokine staining by flow cytometry.
-
Analyze the tumor microenvironment for immune cell infiltration (e.g., CD8+ T cells) by immunohistochemistry or flow cytometry.
Visualizations
Caption: Experimental workflow for this compound LNP-mRNA vaccine preparation and delivery.
Caption: Signaling pathway of this compound LNP-mRNA cancer vaccine-induced T cell response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Encapsulation of messenger RNA (mRNA) with SM-102 Lipid Nanoparticles (LNPs)
Audience: Researchers, scientists, and drug development professionals.
Introduction Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the successful application in mRNA-based COVID-19 vaccines.[1][2] Among the various components of these LNPs, ionizable lipids are critical as they are pivotal for encapsulating the negatively charged mRNA and facilitating its escape from the endosome into the cytoplasm for protein translation.[2][3]
SM-102 is a well-characterized ionizable amino lipid used in the Moderna COVID-19 vaccine (Spikevax).[2][4] At an acidic pH (e.g., pH 4.0) during the formulation process, the tertiary amine of this compound becomes protonated (positively charged), enabling electrostatic interaction with and encapsulation of the anionic mRNA phosphate (B84403) backbone.[2][3] The resulting LNP is then neutralized by buffer exchange to a physiological pH, which reduces interactions with blood components upon administration.[2] Following cellular uptake via endocytosis, the acidic environment of the endosome again protonates this compound, which is thought to promote the disruption of the endosomal membrane and release the mRNA cargo into the cytosol.[2][5]
This document provides a detailed protocol for the formulation of mRNA-loaded this compound LNPs using a microfluidic mixing approach, followed by essential characterization techniques.
Data Presentation
Quantitative data from various studies are summarized below for easy comparison.
Table 1: Example Formulations for this compound Based Lipid Nanoparticles.
| Ionizable Lipid | Helper Lipid(s) | Cholesterol | PEG-Lipid | Molar Ratio | Source(s) |
|---|---|---|---|---|---|
| This compound | DSPC | Cholesterol | DMG-PEG2000 | 50 : 10 : 38.5 : 1.5 | [4][6][7] |
| This compound | DOPE | Cholesterol | C14-PEG-2000 | 48 : 10 : 40 : 2 | [8] |
| This compound | DSPC | Cholesterol | DMG-PEG2000 | 50 : 10 : 38.5 : 1.5 |[9] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DMG-PEG2000: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000; C14-PEG-2000: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000].
Table 2: Typical Physicochemical Properties of mRNA-SM-102 LNPs.
| Parameter | Typical Value | Method | Source(s) |
|---|---|---|---|
| N/P Ratio | 3 - 6 | Calculation | [8][10][11] |
| Particle Size (Z-average) | 75 - 115 nm | Dynamic Light Scattering (DLS) | [1][11][12] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [4] |
| Encapsulation Efficiency (EE) | > 80-95% | RiboGreen Assay |[1][11][12] |
N/P Ratio: The molar ratio of protonatable nitrogen (N) in the ionizable lipid to the phosphate groups (P) of the mRNA.
Experimental Protocols
Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing
This protocol describes the standard method for producing mRNA-LNPs using a microfluidic device, which allows for rapid and controlled mixing of lipid and mRNA solutions to form uniform nanoparticles.[4][6][8]
Materials and Equipment:
-
Lipids: this compound, DSPC, Cholesterol, DMG-PEG2000
-
mRNA: Your mRNA of interest
-
Solvents/Buffers:
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Phosphate Buffered Saline (PBS, 1X, pH 7.4), nuclease-free
-
Nuclease-free water
-
-
Equipment:
Methodology:
1. Preparation of Lipid Stock (Organic Phase): a. Bring all lipids to room temperature for at least 20 minutes before opening vials.[10] b. Prepare individual stock solutions of each lipid (e.g., this compound, DSPC, Cholesterol, DMG-PEG2000) in pure ethanol. Gentle heating, vortexing, or sonicating may be required to ensure complete dissolution.[10] c. In a new glass vial, combine the individual lipid stock solutions to create the final lipid mixture. For a common formulation, mix this compound, DSPC, Cholesterol, and DMG-PEG2000 to achieve a final molar ratio of 50:10:38.5:1.5.[4][6] d. Add pure ethanol to the vial to reach the desired final total lipid concentration (e.g., 5 mg/mL).[10] e. Ensure the final lipid mix solution is homogeneous. Vortex if necessary.[10]
2. Preparation of mRNA Solution (Aqueous Phase): a. Thaw the mRNA stock solution on ice.[10] b. Calculate the required amount of mRNA based on the desired final concentration and the target N/P ratio (typically between 3 and 6).[8][10] c. In a nuclease-free tube, dilute the required amount of mRNA stock solution with an appropriate volume of cold Citrate Buffer (pH 4.0).[6][10] Mix gently.
3. Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. Prime the system with ethanol and water.[10] b. Set the desired formulation parameters, such as the Flow Rate Ratio (FRR) and Total Flow Rate (TFR). A typical FRR for the aqueous-to-organic phase is 3:1.[6][10] c. Load the prepared mRNA aqueous solution and the lipid-ethanol solution into separate syringes and place them on the syringe pumps. d. Start the pumps to initiate mixing. The rapid mixing of the two streams within the microfluidic cartridge causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.[13] e. Collect the resulting LNP dispersion from the outlet into a sterile tube.
4. Downstream Processing (Buffer Exchange): a. To remove the ethanol and raise the pH to a neutral, physiological level, the LNP dispersion must be buffer-exchanged. Dialysis is a common method.[3][10] b. Transfer the collected LNP solution into a pre-hydrated dialysis cassette (e.g., 10 kDa MWCO). c. Place the sealed cassette in a beaker containing 1X PBS (pH 7.4) and stir gently at 4°C. d. Perform dialysis overnight, changing the PBS bath at least twice to ensure complete buffer exchange.[10] e. After dialysis, collect the purified mRNA-LNP solution from the cassette. f. For long-term storage, the LNPs can be sterile-filtered through a 0.22 µm PES syringe filter and stored at 4°C.[11]
Protocol 2: Characterization of mRNA-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement: a. Use a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano).[4] b. Dilute a small aliquot of the final LNP solution in 1X PBS to an appropriate concentration for measurement. c. Measure the Z-average diameter (particle size) and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous particle population.[4]
2. Quantification of mRNA Encapsulation Efficiency (EE%): a. The RiboGreen assay is widely used to determine the amount of mRNA encapsulated within the LNPs.[4][12] This assay uses a dye that fluoresces upon binding to nucleic acids. b. Prepare two sets of samples from the LNP solution. c. To measure total mRNA: Add a surfactant (e.g., 0.5% Triton X-100) to a sample of the LNP solution to disrupt the lipid nanoparticles and release all the mRNA.[14] d. To measure unencapsulated (free) mRNA: Use an untreated sample of the LNP solution. e. Add the RiboGreen reagent to both sets of samples (and to a standard curve of known mRNA concentrations) and measure the fluorescence using a plate reader. f. Calculate the EE% using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100[12]
Visualizations
Experimental Workflow
Caption: Workflow for mRNA-LNP formulation via microfluidic mixing.
Mechanism of Encapsulation and Cellular Delivery
References
- 1. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound? | BroadPharm [broadpharm.com]
- 3. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. lcms.cz [lcms.cz]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. insidetx.com [insidetx.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 13. bionauts.jp [bionauts.jp]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
SM-102 for CRISPR-Based Gene Editing: Application Notes and Protocols
Introduction
SM-102, an ionizable amino lipid, has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. While extensively recognized for its role in mRNA vaccines, such as the Moderna COVID-19 vaccine, its application is rapidly expanding to the field of gene editing. This compound's unique pH-dependent charge allows for efficient encapsulation of genetic material, such as single-guide RNA (sgRNA) and mRNA encoding Cas9 endonuclease, and facilitates its release into the cytoplasm following cellular uptake. This document provides detailed application notes and protocols for utilizing this compound in CRISPR-based gene editing research and development.
Principle of this compound in LNP-Mediated CRISPR Delivery
The efficacy of this compound in delivering CRISPR-Cas9 systems hinges on its chemical structure. At an acidic pH, characteristic of the LNP formulation process, this compound is positively charged, enabling it to electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids like sgRNA and Cas9 mRNA. This interaction facilitates the encapsulation of the CRISPR machinery within the LNP.
Upon administration and circulation in the bloodstream (at physiological pH ~7.4), the LNPs maintain a near-neutral charge, which minimizes non-specific interactions with cells and enhances stability. Following endocytosis by target cells, the LNPs are trafficked to endosomes. The acidic environment of the late endosome protonates this compound, causing it to regain its positive charge. This charge reversal is believed to disrupt the endosomal membrane, leading to the release of the LNP's payload into the cytoplasm, where the CRISPR-Cas9 system can then translocate to the nucleus to perform gene editing.
Experimental Protocols
Formulation of this compound Lipid Nanoparticles for CRISPR-Cas9 Delivery
This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.
Materials:
-
This compound (e.g., from Cayman Chemical)
-
Helper lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
-
Cas9 mRNA
-
sgRNA targeting the gene of interest
-
Ethanol (B145695), 100%
-
Citrate (B86180) buffer (pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration should be between 10-25 mM.
-
-
Prepare Nucleic Acid Solution:
-
Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 3.0) to the desired concentration. The N:P ratio (ratio of moles of nitrogen in the ionizable lipid to moles of phosphate in the nucleic acid) is a critical parameter to optimize, typically ranging from 3:1 to 6:1.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase (FRR) typically to 3:1.
-
Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs.
-
-
Dialysis and Concentration:
-
Collect the LNP solution.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and buffer components. Use a dialysis membrane with a molecular weight cutoff (MWCO) of 10-12 kDa.
-
Concentrate the dialyzed LNPs using a centrifugal filter device (e.g., Amicon® Ultra) if necessary.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of the nucleic acids using a fluorescent dye-based assay (e.g., RiboGreen™ assay).
-
In Vitro Transfection and Gene Editing Analysis
Materials:
-
Target cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound LNPs encapsulating Cas9 mRNA and sgRNA
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR primers flanking the target genomic region
-
Mismatch cleavage detection assay kit (e.g., T7 Endonuclease I assay) or next-generation sequencing (NGS) reagents
Procedure:
-
Cell Seeding:
-
Seed target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the this compound LNPs to the desired concentration in serum-free medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After incubation, add complete medium.
-
-
Genomic DNA Extraction:
-
Harvest the cells 48-72 hours post-transfection.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
Gene Editing Analysis:
-
T7 Endonuclease I Assay:
-
Amplify the target genomic region by PCR using the extracted gDNA as a template.
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the cleavage products by gel electrophoresis. The percentage of gene editing can be estimated from the band intensities.
-
-
Next-Generation Sequencing (NGS):
-
For more precise quantification of editing efficiency and analysis of indel patterns, amplify the target region and perform deep sequencing.
-
-
Data Presentation
| Parameter | Typical Value |
| LNP Formulation & Characteristics | |
| Molar Ratio (this compound:DSPC:Chol:PEG) | 50:10:38.5:1.5 |
| N:P Ratio | 3:1 to 6:1 |
| Flow Rate Ratio (Aqueous:Ethanol) | 3:1 |
| Particle Size (Diameter) | 80 - 100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 90% |
| In Vitro Gene Editing | |
| Cell Line | HEK293T |
| Target Gene | e.g., EMX1, HPRT |
| LNP Concentration | 50 - 500 nM |
| Gene Editing Efficiency (T7E1) | 30 - 70% |
| Gene Editing Efficiency (NGS) | 25 - 65% |
Visualizations
Application Notes and Protocols for the Formulation of SM-102 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) therapeutics has been revolutionized by the development of lipid nanoparticle (LNP) technology. These LNPs serve as a protective vehicle for the mRNA, facilitating its entry into cells and subsequent protein expression. A widely utilized and effective LNP formulation consists of the ionizable cationic lipid SM-102, the helper lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and a polyethylene (B3416737) glycol (PEG)-lipid conjugate.[1][2][3] this compound is crucial for encapsulating the negatively charged mRNA and for its release from the endosome into the cytoplasm.[2][4] DSPC and cholesterol are structural components that contribute to the stability of the nanoparticle.[1][2][5] The PEG-lipid helps to control the particle size and provides a steric barrier to prevent aggregation and reduce clearance by the immune system.[2][5][6]
This document provides detailed application notes and protocols for the formulation of this compound-based LNPs, intended for researchers, scientists, and professionals in the field of drug development.
Components and Molar Ratios
The successful formulation of this compound LNPs relies on the precise combination of its lipid components. The molar ratio of these lipids is a critical parameter that influences the physicochemical properties and in vivo performance of the nanoparticles. A commonly cited and effective molar ratio, similar to that used in the Moderna COVID-19 vaccine, is:
This compound : DSPC : Cholesterol : PEG-lipid = 50 : 10 : 38.5 : 1.5 [1][6][7][8][9]
The specific PEG-lipid often used in this formulation is 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000).[1]
Summary of LNP Formulation Components
| Component | Chemical Name | Role in Formulation |
| This compound | Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | Ionizable cationic lipid for mRNA encapsulation and endosomal escape.[2][4] |
| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine | Helper lipid that contributes to the structural integrity of the LNP.[1][2][5] |
| Cholesterol | Cholesterol | Stabilizes the LNP structure and can aid in endosomal escape.[1][2][5] |
| DMG-PEG 2000 | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | Controls particle size during formation and provides a hydrophilic shield to increase stability and circulation time.[2][5][6] |
Experimental Protocols
The following protocols describe the preparation of this compound LNPs encapsulating mRNA using two common methods: microfluidic mixing and ethanol (B145695) rapid injection.
Protocol 1: LNP Formulation via Microfluidic Mixing
Microfluidic mixing offers precise control over the mixing process, resulting in LNPs with a narrow size distribution and high reproducibility.[10][11][12]
Materials:
-
This compound
-
DSPC
-
Cholesterol
-
DMG-PEG 2000
-
mRNA
-
Ethanol (USP grade)
-
Citrate (B86180) buffer (e.g., 10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 individually in ethanol to prepare stock solutions of known concentrations (e.g., 10 mg/mL).[9]
-
Store stock solutions at -20°C.
-
-
Preparation of the Lipid-Ethanol Mixture:
-
Preparation of the Aqueous mRNA Solution:
-
Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration. The N/P ratio (ratio of protonatable nitrogens in the ionizable lipid to phosphate (B84403) groups in the mRNA) is a critical parameter, with a typical starting point being around 6.[13][14]
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture into one syringe and the aqueous mRNA solution into another.
-
Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase, typically at 3:1.[13]
-
Initiate the flow to mix the two solutions within the microfluidic chip. The rapid mixing induces the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
-
Purification and Buffer Exchange:
-
Transfer the collected LNP dispersion to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and raise the pH.[13]
-
-
Sterilization and Storage:
-
Sterile-filter the purified LNP solution through a 0.22 µm filter.
-
Store the final LNP formulation at 4°C.
-
Protocol 2: LNP Formulation via Ethanol Rapid Injection
This method involves the rapid injection of the lipid-ethanol solution into the aqueous mRNA solution, leading to nanoprecipitation.[15][16][17]
Materials:
-
Same as Protocol 1
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Lipid and mRNA Solutions:
-
Follow steps 1-3 from Protocol 1 to prepare the lipid-ethanol mixture and the aqueous mRNA solution.
-
-
Mixing:
-
Place the aqueous mRNA solution in a sterile beaker with a magnetic stir bar and stir at a constant, vigorous rate.
-
Rapidly inject the lipid-ethanol solution into the stirring aqueous phase. The rapid dilution of the ethanol causes the lipids to precipitate and form LNPs.[16]
-
-
Purification and Buffer Exchange:
-
Follow step 5 from Protocol 1 for dialysis to remove ethanol and exchange the buffer to PBS.
-
-
Sterilization and Storage:
-
Follow step 6 from Protocol 1 for sterilization and storage.
-
Characterization of Formulated LNPs
After formulation, it is essential to characterize the LNPs to ensure they meet the desired specifications.
Quantitative Data Summary
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering (ELS) |
Note: The exact values will depend on the specific formulation parameters and manufacturing process.
Experimental Protocols for Characterization
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP formulation in PBS.
-
Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.
-
-
Encapsulation Efficiency Determination:
-
Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.
-
Visualizations
LNP Formulation Workflow
Caption: Workflow for the formulation of this compound lipid nanoparticles.
Logical Relationship of LNP Components
Caption: Functional relationships of components in an this compound LNP formulation.
References
- 1. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities - Lab on a Chip (RSC Publishing) DOI:10.1039/D3LC00821E [pubs.rsc.org]
- 13. insidetx.com [insidetx.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. precigenome.com [precigenome.com]
- 16. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent injection as a new approach for manufacturing lipid nanoparticles--evaluation of the method and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SM-102 Lipid Nanoparticle Formulations: A Guide to N/P Ratio Adjustment
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nucleic acid therapeutics, such as mRNA and siRNA, is critically dependent on the efficacy and safety of the delivery vehicle. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with SM-102 being a key ionizable cationic lipid used in clinically successful formulations. The ratio of the protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid cargo, known as the N/P ratio, is a critical parameter that significantly influences the physicochemical properties and biological activity of the resulting LNPs. Optimizing this ratio is paramount for achieving high encapsulation efficiency, desirable particle characteristics, and potent therapeutic effect.
This document provides detailed protocols and application notes for the optimization of the N/P ratio in this compound LNP formulations. It is intended to guide researchers in systematically evaluating the impact of this crucial parameter on the critical quality attributes (CQAs) of their LNPs.
The Role of the N/P Ratio
The ionizable lipid this compound plays a central role in encapsulating negatively charged nucleic acids through electrostatic interactions.[1] At an acidic pH during formulation, the tertiary amine of this compound becomes protonated, facilitating complexation with the phosphate backbone of the RNA or DNA.[1] The N/P ratio dictates the charge balance between the lipid and the nucleic acid.
A higher N/P ratio generally leads to more available positive charges from the this compound, which can enhance the electrostatic interactions with the anionic nucleic acid. This can result in more compact particles and higher encapsulation efficiency. However, an excessively high N/P ratio may lead to increased cytotoxicity. Conversely, a lower N/P ratio might result in incomplete encapsulation and larger, more polydisperse particles. Therefore, a systematic optimization of the N/P ratio is essential to identify a "sweet spot" that balances efficiency, stability, and safety. Studies have explored a wide range of N/P ratios, from as low as 2 to as high as 32, to modulate LNP properties.[2][3]
Impact of N/P Ratio on LNP Critical Quality Attributes
The N/P ratio has a direct and measurable impact on several key characteristics of this compound LNPs. The following table summarizes the general trends observed when varying the N/P ratio, based on available literature.
| N/P Ratio | Particle Size (Diameter, nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | In Vitro/In Vivo Efficacy |
| Low (e.g., 2-4) | Generally larger[2] | May be higher | Lower[2] | More negative | May be reduced due to lower encapsulation and larger size |
| Mid (e.g., 5-10) | Often in the optimal range of 80-120 nm | Generally low (<0.2) | High (>80%) | Slightly negative to neutral at physiological pH | Often demonstrates a good balance of properties for effective delivery[4][5][6] |
| High (e.g., >10) | Can be smaller due to charge condensation[4] | Can remain low | Can be very high | May become more positive | High efficiency, but potential for increased cytotoxicity |
Note: The exact values are highly dependent on the specific formulation parameters (lipid composition, flow rates, etc.) and the nature of the nucleic acid cargo.
Experimental Workflow for N/P Ratio Optimization
The following diagram outlines a typical workflow for the systematic optimization of the N/P ratio in an this compound LNP formulation.
Caption: Workflow for N/P ratio optimization of this compound LNPs.
Protocol: Formulation and Characterization of this compound LNPs with Varying N/P Ratios
This protocol describes the preparation of this compound LNPs encapsulating a nucleic acid (e.g., mRNA) using a microfluidic mixing device, such as a NanoAssemblr. The N/P ratio is varied by adjusting the concentration of the nucleic acid in the aqueous phase while keeping the lipid concentration constant.
Materials
-
Lipids:
-
This compound (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
-
Nucleic Acid: mRNA or siRNA of interest
-
Solvents and Buffers:
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (e.g., 25 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), nuclease-free
-
Nuclease-free water
-
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Syringes for the microfluidic system
-
Dynamic Light Scattering (DLS) instrument (for size and PDI)
-
Zeta potential analyzer
-
Fluorescence plate reader
-
Dialysis cassettes (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system
-
-
Assay Kits:
-
Quant-iT RiboGreen RNA Assay Kit (or equivalent for nucleic acid quantification)
-
Procedure
Part 1: Preparation of Stock Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare a stock solution of the lipids in ethanol at a molar ratio of this compound:DSPC:Cholesterol:DMG-PEG2000 = 50:10:38.5:1.5.[3][7]
-
The total lipid concentration can be, for example, 10 mM.[3]
-
Ensure all lipids are fully dissolved. Gentle warming or vortexing may be necessary.[8] Store at -20°C.
-
-
Nucleic Acid Stock Solutions (in Aqueous Buffer):
-
Dissolve the nucleic acid (e.g., mRNA) in citrate buffer (pH 4.0) to prepare a concentrated stock solution.
-
To vary the N/P ratio, prepare a series of dilutions of the nucleic acid stock solution in the same citrate buffer. The calculation for the required nucleic acid concentration is as follows:
Calculation of N/P Ratio: The N/P ratio is the molar ratio of protonatable amines (N) in this compound to phosphate groups (P) in the nucleic acid.
-
Moles of N = (Total volume of lipid phase × Concentration of this compound)
-
Moles of P = (Total volume of aqueous phase × Concentration of nucleic acid in bases/L) / Avogadro's number
-
Alternatively, a simplified weight-based calculation can be used for practical purposes, but molar ratios are more precise.
For a fixed lipid concentration and flow rate ratio (e.g., 3:1 aqueous to organic), the N/P ratio is inversely proportional to the nucleic acid concentration.
-
Part 2: LNP Formulation by Microfluidic Mixing
-
Set up the microfluidic mixing system according to the manufacturer's instructions. A common flow rate ratio is 3:1 (aqueous:organic), with a total flow rate of 2-16 mL/min.[4]
-
Load the lipid stock solution into the organic phase syringe.
-
Load one of the prepared nucleic acid solutions into the aqueous phase syringe.
-
Initiate the mixing process. The two streams will combine in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the LNP dispersion from the outlet.
-
Repeat steps 3-5 for each of the different nucleic acid concentrations to generate LNPs with varying N/P ratios.
Part 3: Purification
-
Immediately after formulation, the LNP dispersion contains ethanol, which needs to be removed.
-
Purify the LNPs by dialyzing against PBS at 4°C for at least 2 hours, with several buffer changes.[9] Alternatively, use a TFF system for larger scale preparations.
Part 4: Characterization
-
Particle Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the purified LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
-
Zeta Potential:
-
Dilute the purified LNPs in an appropriate buffer (e.g., PBS or deionized water).
-
Measure the zeta potential using a suitable instrument.
-
-
Encapsulation Efficiency (EE%):
-
Use the RiboGreen assay (or an equivalent) to determine the amount of encapsulated nucleic acid.
-
Measure the total nucleic acid concentration after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).
-
Measure the amount of free (unencapsulated) nucleic acid in the sample before lysis.
-
Calculate the EE% as follows: EE% = [(Total NA - Free NA) / Total NA] × 100
-
Part 5: Functional Evaluation
-
In Vitro Transfection:
-
Treat cultured cells with the different LNP formulations.
-
Assess the biological effect, such as protein expression (for mRNA) or gene knockdown (for siRNA), using appropriate assays (e.g., luciferase assay, western blot, qPCR).
-
Evaluate cytotoxicity using assays like MTT or LDH.
-
LNP-Mediated Cellular Delivery Pathway
The following diagram illustrates the proposed mechanism of LNP entry into cells and the subsequent release of the nucleic acid cargo, a process influenced by the properties of the ionizable lipid.
Caption: Mechanism of LNP cellular uptake and endosomal escape.
Conclusion
The N/P ratio is a fundamental parameter in the design of this compound LNP formulations. A systematic approach to its optimization, as outlined in this guide, is crucial for developing potent and safe nucleic acid delivery systems. By carefully controlling and characterizing the impact of the N/P ratio on LNP properties, researchers can fine-tune their formulations to meet the specific demands of their therapeutic application. The provided protocols offer a framework for this optimization process, enabling the rational design of next-generation LNP-based medicines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of lipid nanoparticles for mRNA vaccines by the machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. insidetx.com [insidetx.com]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM-102 LNP in Protein Replacement Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to SM-102 Lipid Nanoparticles for Protein Replacement Therapy
The advent of messenger RNA (mRNA) therapeutics has opened new avenues for treating a wide range of diseases, including those addressable by protein replacement therapy. At the forefront of mRNA delivery technology are lipid nanoparticles (LNPs), which serve as protective carriers that facilitate the efficient delivery of mRNA payloads into target cells. This compound is a synthetic ionizable amino lipid that has gained significant prominence as a key component of LNPs, notably for its role in the Moderna COVID-19 vaccine.[1][2] Its unique chemical properties make it highly effective for encapsulating and delivering mRNA for subsequent protein translation.
Composition and Mechanism of Action:
This compound-based LNPs are typically composed of four main components:
-
An ionizable cationic lipid (this compound): At an acidic pH during formulation, this compound is positively charged, enabling it to electrostatically interact with the negatively charged mRNA backbone, facilitating encapsulation.[1][2] Upon entering a cell and reaching the acidic environment of the endosome, this compound becomes protonated again. This charge switch is believed to disrupt the endosomal membrane, allowing the mRNA cargo to escape into the cytoplasm where it can be translated into the desired therapeutic protein.[3] At physiological pH, this compound is nearly neutral, which reduces interactions with cell membranes and improves its safety profile.[3]
-
A PEGylated lipid (e.g., DMG-PEG2000): This component provides a hydrophilic shell that prevents the aggregation of nanoparticles and reduces clearance by the immune system, thereby prolonging circulation time.[4]
-
A helper phospholipid (e.g., DSPC): This lipid contributes to the structural integrity of the nanoparticle.[4]
-
Cholesterol: This molecule also plays a crucial role in the stability and structure of the LNP.[4]
The ability of this compound LNPs to efficiently deliver functional mRNA to target tissues makes them a compelling platform for protein replacement therapies. This approach offers the potential to treat genetic disorders caused by deficient or dysfunctional proteins by providing the cellular machinery with the blueprint to produce the correct protein.
Applications in Protein Replacement Therapy Research:
This compound LNPs are being actively investigated for the delivery of mRNA encoding various therapeutic proteins, including:
-
Erythropoietin (EPO): For the treatment of anemia.[4]
-
Factor IX (FIX): For the management of hemophilia B.[5]
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): To address the underlying cause of cystic fibrosis.[6]
These application notes provide an overview of the use of this compound LNPs in protein replacement therapy research, including key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Data Presentation
Table 1: Physicochemical Characteristics of this compound LNPs
| Formulation Component | Molar Ratio (%) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| This compound/DSPC/Cholesterol/DMG-PEG2000 | 50/10/38.5/1.5 | 80 - 120 | < 0.2 | > 95% | [4] |
| This compound/DOPE/Cholesterol/C14-PEG-2000 | 48/10/40/2 | ~80-100 | < 0.2 | > 95% | [7] |
Table 2: In Vitro Protein Expression Using this compound LNPs
| Cell Line | Transgene | Incubation Time (h) | Protein Expression Outcome | Reference |
| HEK293 | Luciferase mRNA | 24 and 48 | High level of luciferase expression | [8] |
| HeLa | Luciferase mRNA | 24 and 48 | Moderate level of luciferase expression | [8] |
| THP-1 | Luciferase mRNA | 24 and 48 | Lower level of luciferase expression compared to HEK293 and HeLa | [8] |
| Patient-derived bronchial epithelial cells | CFTR mRNA | Not specified | Increased membrane-localized CFTR and rescue of chloride channel function | [6] |
Table 3: In Vivo Protein Expression and Biodistribution of this compound LNPs
| Animal Model | Therapeutic mRNA | Administration Route | Dose | Peak Protein Expression | Biodistribution/Target Organ | Reference |
| Balb/c Mice | Human Erythropoietin (hEPO) | Intravenous | 0.5 mg/kg | 6 hours post-injection | Systemic, with accumulation in the liver | [4] |
| C57BL/6 Mice | Luciferase | Intramuscular | 0.3 mg/kg | Not specified | Primarily at the injection site, with some distribution to the liver and spleen | [9] |
| Hemophilia B Mice | Factor IX (FIX) | Intravenous | Not specified | 4-6 hours post-injection, stable for 4-6 days | Liver | |
| CFTR Knockout Mice | CFTR | Nasal application | Not specified | Day 3 post-transfection, restored up to 55% of normal chloride efflux | Conductive airway epithelia | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for mRNA Encapsulation
Materials:
-
This compound (ionizable lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Therapeutic mRNA of interest
-
Ethanol (B145695) (200 proof, anhydrous)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis tubing (e.g., 10 kDa MWCO) or tangential flow filtration system
-
Sterile, RNase-free consumables (vials, tubes, pipette tips)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol. A typical concentration is 10-25 mM.
-
Ensure all lipids are fully dissolved. Gentle warming or vortexing may be required.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% cholesterol, 1.5% DMG-PEG2000).[4]
-
Add ethanol to reach the final desired total lipid concentration.
-
-
Preparation of the mRNA Solution (Aqueous Phase):
-
Dilute the therapeutic mRNA to the desired concentration in citrate buffer (pH 4.0). The acidic pH ensures that this compound is protonated for efficient mRNA complexation.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated mRNA.
-
-
Downstream Processing (Buffer Exchange and Concentration):
-
To remove ethanol and raise the pH to a physiological level, perform buffer exchange using dialysis or tangential flow filtration against PBS (pH 7.4).
-
For dialysis, transfer the LNP solution to a dialysis cassette and dialyze against PBS overnight at 4°C with at least two buffer changes.
-
Concentrate the LNP formulation to the desired final concentration using a suitable method like centrifugal filtration.
-
-
Sterile Filtration and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a fluorescent dye-based assay (e.g., RiboGreen).
-
Protocol 2: In Vitro Transfection of Cells with this compound LNPs
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound LNPs encapsulating the mRNA of interest
-
Multi-well cell culture plates
-
Assay reagents for detecting protein expression (e.g., luciferase assay substrate, antibodies for Western blotting or ELISA)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Transfection:
-
On the day of transfection, replace the old media with fresh, pre-warmed complete culture medium.
-
Add the this compound LNP-mRNA formulation directly to the cells at the desired final mRNA concentration (e.g., 100-1000 ng/mL). Gently swirl the plate to ensure even distribution.
-
Include appropriate controls, such as untreated cells and cells treated with LNPs encapsulating a reporter gene (e.g., luciferase).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for mRNA translation and protein expression.
-
-
Analysis of Protein Expression:
-
After the incubation period, assess protein expression using a suitable method:
-
For secreted proteins: Collect the cell culture supernatant and perform an ELISA.
-
For intracellular proteins: Lyse the cells and perform a Western blot or an activity assay (e.g., luciferase assay).
-
-
Protocol 3: In Vivo Administration of this compound LNPs in Animal Models
Materials:
-
Animal model relevant to the protein replacement therapy (e.g., hemophilia B mice)
-
This compound LNPs encapsulating the therapeutic mRNA, formulated in a biocompatible buffer (e.g., PBS)
-
Syringes and needles appropriate for the chosen administration route
-
Anesthesia (if required)
-
Equipment for sample collection (e.g., blood collection tubes)
-
Analytical instruments for measuring protein levels and therapeutic efficacy
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions.
-
Handle animals according to approved institutional animal care and use committee (IACUC) protocols.
-
-
Administration:
-
Administer the this compound LNP-mRNA formulation to the animals via the desired route. Common routes for systemic delivery include:
-
Intravenous (IV) injection: Typically via the tail vein.
-
Intramuscular (IM) injection: Into a large muscle group like the quadriceps.
-
-
The dose will depend on the specific mRNA and animal model and should be determined through dose-ranging studies.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
At predetermined time points (e.g., 6, 24, 48, 72 hours, and several days post-injection), collect biological samples to assess protein expression and biodistribution.
-
Blood samples: To measure the concentration of the therapeutic protein in the plasma or serum.
-
Tissues: To determine the biodistribution of the LNPs and the localization of protein expression.
-
-
-
Analysis of Therapeutic Efficacy:
-
In addition to measuring protein levels, assess the therapeutic outcome. For example:
-
In a hemophilia B model: Measure clotting time or perform a tail clip bleeding assay.
-
In a model of anemia: Measure hematocrit and red blood cell counts.
-
-
Mandatory Visualizations
Caption: Workflow for the formulation and characterization of this compound LNPs.
Caption: Experimental workflow for in vivo studies using this compound LNPs.
Caption: Simplified diagram of the EPO signaling cascade.
References
- 1. Erythropoietin Pathway: A Potential Target for the Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. precigenome.com [precigenome.com]
- 4. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Lipid Nanoparticle-Delivered Chemically Modified mRNA Restores Chloride Secretion in Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | Signaling by Erythropoietin [reactome.org]
Application Notes and Protocols for In Vitro Transfection of Cells Using SM-102 LNPs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro transfection of various cell lines using SM-102 lipid nanoparticles (LNPs). This document includes detailed protocols, quantitative data on transfection efficiency and cell viability, and diagrams illustrating the experimental workflow and the underlying cellular mechanisms.
Introduction
This compound is an ionizable amino lipid that has become a cornerstone in the formulation of lipid nanoparticles for the delivery of nucleic acids, most notably mRNA.[1][2] Its efficacy stems from its ability to encapsulate and protect the nucleic acid cargo and facilitate its delivery into the cytoplasm of target cells. At physiological pH, this compound is neutral, but it becomes protonated within the acidic environment of the endosome. This charge reversal is crucial for interacting with the endosomal membrane, leading to its disruption and the subsequent release of the mRNA cargo into the cytoplasm, a critical step for successful transfection.[3][4][5] this compound-based LNPs have demonstrated high transfection efficiency and minimal cytotoxicity in a variety of cell lines.[1][6][7]
Data Presentation
The following tables summarize the quantitative data on the in vitro performance of this compound LNPs across different cell lines and experimental conditions.
Table 1: Transfection Efficiency of this compound LNPs in Various Cell Lines
| Cell Line | Cargo | Transfection Efficiency | Time Point | Source |
| Jurkat | eGFP mRNA | ~100% | 48 hours | [7] |
| THP-1 | eGFP mRNA | ~100% | 48 hours | [7] |
| HEK293T | eGFP mRNA | >97% | 48 hours | [8] |
| A549 | mCherry mRNA | High | 72 hours | [1] |
| SH-SY5Y | mCherry mRNA | High | 72 hours | [1] |
| Primary Differentiated Osteoblasts | mCherry mRNA | Effective Transfection | 48 hours | [1] |
| CT26 | GFP mRNA | Not specified | 24, 48, 72 hours | [6][9] |
| RAW 264.7 | GFP mRNA | Not specified | 24, 48, 72 hours | [6][9] |
| Primary Tendon Stem Cells | GFP mRNA | Effective Transfection | 24-72 hours | [10] |
Table 2: Cell Viability Following this compound LNP-Mediated Transfection
| Cell Line | LNP Concentration | mRNA Concentration | Viability | Time Point | Source |
| A549 | 0.5-2 µl LNP / 100 µl media | 50 ng / 100 µl media | Negligible cytotoxicity | 72 hours | [1] |
| SH-SY5Y | 0.5-2 µl LNP / 100 µl media | 50 ng / 100 µl media | Negligible cytotoxicity | 72 hours | [1] |
| CT26 | Up to 100 µg/mL | Not specified | Negligible toxicity | 24 hours | [6] |
| RAW 264.7 | Up to 200 µg/mL | Not specified | >75% | 24 hours | [6] |
| HEK293 | 0.25-2 µg/mL mRNA | 0.25-2 µg/mL | >90% | 48 hours | [11] |
| HeLa | 0.25-2 µg/mL mRNA | 0.25-2 µg/mL | >90% | 48 hours | [11] |
| THP-1 | 0.25-2 µg/mL mRNA | 0.25-2 µg/mL | >90% | 48 hours | [11] |
| Huh7 | Various | Not specified | Minimal toxicity | 48 hours | [8] |
| HEK 293T | Various | Not specified | Minimal toxicity | 48 hours | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving in vitro transfection with this compound LNPs.
Protocol 1: Formulation of this compound LNPs with mRNA (Microfluidic Method)
This protocol describes the formulation of mRNA-loaded this compound LNPs using a microfluidic mixing approach.
Materials:
-
This compound (ionizable lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA of interest
-
Citrate (B86180) buffer (pH 4.0)
-
Nuclease-free water
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[12] The final lipid concentration in ethanol will depend on the microfluidic system used.
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in 10 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. A common flow rate ratio is 3:1 (aqueous:ethanolic).
-
LNP Formation: Pump the lipid solution in ethanol and the mRNA solution in citrate buffer through the microfluidic device at the set flow rates. The rapid mixing of the two streams will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
Dialysis/Purification: The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 2: In Vitro Transfection of Adherent Cells with this compound LNPs
This protocol outlines the steps for transfecting adherent cells in culture.
Materials:
-
Adherent cells of interest (e.g., HEK293T, A549)
-
Complete cell culture medium
-
This compound LNPs encapsulating the desired mRNA
-
96-well or other multi-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed the adherent cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Prepare Transfection Mix: Dilute the this compound LNP-mRNA complexes in complete cell culture medium to the desired final concentration. The optimal concentration will vary depending on the cell type and should be determined empirically. A starting point could be in the range of 50-200 ng of mRNA per well of a 96-well plate.[1]
-
Transfection: Carefully remove the old medium from the cells and add the transfection mix to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the specific experiment and the reporter gene being expressed.[1][6][11]
-
Analysis: After incubation, analyze the cells for transgene expression (e.g., fluorescence microscopy for fluorescent proteins, luciferase assay for luciferase) and cell viability (e.g., MTT or resazurin (B115843) assay).
Mandatory Visualizations
Signaling Pathway of this compound LNP-Mediated mRNA Delivery
Caption: Cellular uptake and endosomal escape mechanism of this compound LNPs.
Experimental Workflow for In Vitro Transfection
Caption: General workflow for in vitro transfection using this compound LNPs.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genscript.com [genscript.com]
- 8. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Intramuscular Administration of SM-102 LNPs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of SM-102 lipid nanoparticles (LNPs) for intramuscular (IM) administration of mRNA. The information compiled is intended to guide researchers in the formulation, in vivo application, and analysis of this compound LNP-based therapeutics and vaccines.
Introduction to this compound LNPs
This compound is an ionizable cationic aminolipid integral to the formation of lipid nanoparticles for the delivery of nucleic acids, such as mRNA.[1][2][3] At a physiological pH, this compound is near-neutral, but it becomes positively charged within the acidic environment of an endosome. This property is crucial for the efficient encapsulation of negatively charged mRNA during formulation and for facilitating endosomal escape and subsequent cytoplasmic release of the mRNA cargo within target cells.[3][4][5] this compound-containing LNPs have been a key component in mRNA vaccines, demonstrating high efficiency for in vivo protein expression following intramuscular administration.[3][6]
Upon intramuscular injection, this compound LNPs are taken up by cells at the injection site, primarily muscle cells, leading to localized protein expression.[7][8] However, some LNPs can enter systemic circulation and accumulate in other tissues, most notably the liver and spleen.[7][8] The biodistribution and transfection efficiency are influenced by factors such as particle size and the specific lipid composition of the LNP formulation.[8]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving the intramuscular administration of this compound LNPs in murine models.
Table 1: In Vivo Luciferase Expression after Intramuscular Injection
| LNP Formulation | Animal Model | mRNA Dose | Peak Expression Time | Expression at Injection Site (Normalized Bioluminescence/Total Flux) | Off-Target Expression (Liver, Spleen) | Reference |
| This compound LNPs | BALB/c mice | 1 µg Luc mRNA | 6 hours | Highest at 6h, signal fades and is barely detectable at 72h | Not specified | [9] |
| This compound LNPs | BALB/c mice | 1 µg Fluc mRNA | 24 hours | Higher mean bioluminescence compared to ALC-0315 and cKK-E12 | Not specified | [6] |
| This compound LNPs | C57BL/6 mice | 0.3 mg/kg mLuc | 6 hours | Comparable to iso-A11B5C1 LNP | High transfection observed in liver and spleen | [7][10] |
| This compound LNPs | BALB/c mice | Not specified | 6, 12, 24 hours | Sustained expression over 24 hours | Not specified | [11] |
| DSPC/cholesterol this compound LNPs | Murine model | Not specified | Not specified | Highest intramuscular luciferase expression compared to DOPE-containing LNPs | Not specified | [12] |
Table 2: Biodistribution of this compound LNPs after Intramuscular Injection
| LNP Formulation | Animal Model | mRNA Dose | Time Point | Distribution at Injection Site | Systemic Distribution (Liver, Spleen) | Reference |
| This compound LNPs with Cy5-mLuc | C57BL/6 mice | 0.3 mg/kg | 6 hours | Primary localization | Detected in the liver and spleen | [7] |
| This compound LNPs | Mice | Not specified | Not specified | Larger particles tend to remain at the injection site | Smaller particles are more likely to migrate to the liver | [8] |
Experimental Protocols
Protocol for Formulation of this compound LNPs
This protocol is based on microfluidic mixing, a common method for producing LNPs with controlled size and polydispersity.[11][13]
Materials:
-
Lipids:
-
mRNA of interest
-
Solvents and Buffers:
-
Absolute ethanol (B145695) (nuclease-free)[1][14]
-
Citrate (B86180) buffer (e.g., 100 mM sodium acetate, pH 5.0)[1]
-
Phosphate-buffered saline (PBS), pH 7.4 (nuclease-free)[1]
-
-
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
-
Dialysis cassette (e.g., 10,000 MWCO)[7]
-
Dynamic light scattering (DLS) instrument for size and polydispersity analysis
-
UV-Vis spectrophotometer or fluorometer for mRNA quantification
-
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Preparation of Ethanolic Lipid Mixture:
-
Combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[1] For example, for 1 mL of lipid mixture, combine 572 µL of 10 mg/mL this compound, 127 µL of 10 mg/mL DSPC, 240 µL of 10 mg/mL Cholesterol, and 61 µL of 10 mg/mL DMG-PEG 2000.[1] Mix thoroughly to ensure a clear solution.
-
-
Preparation of Aqueous mRNA Solution:
-
Dilute the mRNA stock in citrate buffer (pH 4.0-5.0) to the desired concentration (e.g., 166.7 µg/mL).[1]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system.
-
Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.
-
Typically, a 3:1 aqueous to organic flow rate ratio (FRR) is used.[1] The total flow rate (TFR) can be adjusted to control particle size.
-
Pump the two solutions through the microfluidic device to allow for rapid mixing and LNP self-assembly.
-
-
Downstream Processing (Dialysis):
-
Sterilization and Storage:
-
Sterile filter the final LNP formulation through a 0.2 µm filter.[1]
-
Store the LNPs at 4°C.
-
Protocol for Intramuscular Administration in Mice
Materials:
-
This compound LNP-mRNA formulation
-
Sterile insulin (B600854) syringes with appropriate gauge needles (e.g., 28-30G)
-
Anesthesia (e.g., isoflurane)
-
Animal restraints
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a suitable restraint.
-
-
Injection Site Preparation:
-
Identify the injection site, typically the gastrocnemius or quadriceps muscle of the hind limb.
-
Disinfect the skin over the injection site with 70% ethanol.
-
-
Intramuscular Injection:
-
Draw the desired volume of the this compound LNP-mRNA solution into a sterile syringe. The injection volume is typically 25-50 µL for mice.
-
Insert the needle into the muscle belly.
-
Slowly inject the formulation.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
-
Post-Injection Monitoring:
-
Allow the animal to recover from anesthesia in a clean cage.
-
Monitor the animal according to the experimental timeline for protein expression, immune response, or any signs of toxicity.
-
Protocol for In Vivo Bioluminescence Imaging
This protocol is for tracking the expression of a reporter gene, such as luciferase, delivered via this compound LNPs.
Materials:
-
Mice injected with LNP-luciferase mRNA
-
D-luciferin substrate
-
In vivo imaging system (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Substrate Administration:
-
At the desired time point post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal (IP) injection.
-
-
Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mice in the imaging chamber of the IVIS.
-
Acquire bioluminescence images. The exposure time will depend on the signal intensity.
-
-
Data Analysis:
-
Use the accompanying software to define regions of interest (ROIs) over the injection site and other organs (e.g., liver, spleen).
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. insidetx.com [insidetx.com]
Application Notes and Protocols for Systemic Delivery of siRNA using SM-102 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing specific genes involved in disease pathways. However, the effective systemic delivery of naked siRNA is hindered by its rapid degradation by nucleases and poor cellular uptake. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery system to overcome these challenges.[1][2] SM-102 is a synthetic, ionizable amino lipid that has been a critical component in clinically successful RNA delivery platforms, such as the Moderna COVID-19 vaccine.[3][4]
At physiological pH, this compound is nearly neutral, which reduces non-specific interactions in the bloodstream.[4][5] Upon endocytosis into a target cell, the LNP is trafficked into an endosome. The acidic environment of the endosome protonates the tertiary amine of this compound, giving the LNP a positive charge.[3][6] This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated siRNA to be released into the cytoplasm.[5][6][7] Once in the cytoplasm, the siRNA can engage the RNA-induced silencing complex (RISC) to mediate the cleavage of its target messenger RNA (mRNA), thereby silencing gene expression.[7]
These application notes provide detailed protocols for the formulation, characterization, and in vivo application of siRNA-loaded this compound LNPs for systemic gene silencing.
I. LNP Formulation and Characterization Data
Quantitative data for a typical this compound LNP formulation and its expected characteristics are summarized below.
Table 1: Typical Formulation Parameters for siRNA-loaded this compound LNPs
| Component | Example Molar Ratio (%) | Role |
|---|---|---|
| This compound | 50 | Ionizable Cationic Lipid: Key for RNA encapsulation and endosomal escape.[3][4] |
| DSPC | 10 | Helper Phospholipid: Provides structural stability to the LNP.[8][9] |
| Cholesterol | 38.5 | Structural Lipid: Enhances LNP stability and rigidity, preventing siRNA leakage.[7][8][9] |
| DMG-PEG2000 | 1.5 | PEGylated Lipid: Forms a hydrophilic shell to reduce opsonization and prolong circulation.[5][7] |
| siRNA | N/A | Cargo: The active therapeutic agent. |
| N/P Ratio | ~3 - 6 | Nitrogen-to-Phosphate Ratio: The molar ratio of protonatable amines in this compound to phosphate (B84403) groups in siRNA. Affects encapsulation and delivery efficiency.[10][11] |
Table 2: Expected Physicochemical Characteristics of siRNA-SM-102 LNPs
| Parameter | Expected Value | Method of Analysis |
|---|---|---|
| Z-Average Diameter | 70 - 120 nm | Dynamic Light Scattering (DLS)[3][12] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS)[13] |
| Encapsulation Efficiency (EE%) | > 90% | Quant-iT RiboGreen Assay[3][14] |
| Zeta Potential (at pH 7.4) | Near-neutral | Laser Doppler Electrophoresis[12][13] |
II. Experimental Protocols
Protocol 1: Formulation of siRNA-loaded this compound LNPs via Microfluidics
This protocol describes the standard method for preparing this compound LNPs using a microfluidic mixing device, which allows for rapid and reproducible self-assembly of the nanoparticles.
Workflow for LNP Formulation and In Vivo Studies
Caption: Experimental workflow from LNP synthesis to in vivo analysis.
A. Materials and Equipment
-
Lipids: this compound, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
RNA: Custom or pre-designed siRNA, Scrambled siRNA (Negative Control)
-
Solvents/Buffers: 200 proof Ethanol, RNase-free water, 25 mM Citrate Buffer (pH 4.0), 1X Phosphate-Buffered Saline (PBS, pH 7.4)
-
Equipment: Microfluidic mixing system (e.g., NanoAssemblr, Precision NanoSystems), Syringe pumps, Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO), DLS instrument, Fluorescence plate reader
B. Procedure
-
Prepare Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[8][10]
-
The final total lipid concentration in ethanol should be between 5-25 mM.[1][15]
-
Ensure lipids are fully dissolved, using gentle heating or vortexing if necessary. Store at -20°C.[10]
-
-
Prepare siRNA Solution (Aqueous Phase):
-
Dilute the siRNA stock in 25 mM citrate buffer (pH 4.0) to the desired concentration.[10] The acidic pH is crucial for protonating the this compound upon mixing, facilitating its interaction with the negatively charged siRNA.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase at 3:1.[10][15]
-
Set a total flow rate (TFR) between 1 and 12 mL/min. A higher TFR generally results in smaller particles.
-
Initiate mixing and collect the resulting nanoparticle suspension, which will appear as a milky white solution.
-
-
Purification and Buffer Exchange:
-
Sterilization and Storage:
Protocol 2: Characterization of siRNA-loaded LNPs
A. Particle Size and Polydispersity Index (PDI) Measurement
-
Dilute a small aliquot of the LNP solution in 1X PBS.
-
Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Acceptable LNPs should have a diameter of 70-120 nm and a PDI below 0.2, indicating a monodisperse population.[13]
B. RNA Encapsulation Efficiency (EE%)
-
Use a fluorescent dye assay such as the Quant-iT RiboGreen RNA Assay.[3][14]
-
Prepare two sets of LNP samples. In one set, measure the fluorescence to quantify the amount of unencapsulated (free) siRNA.
-
In the second set, add a surfactant like Triton X-100 to disrupt the LNPs and measure the total siRNA fluorescence.
-
Calculate the EE% using the formula: EE% = (Total siRNA - Free siRNA) / Total siRNA * 100[3]
-
A high encapsulation efficiency (>90%) is expected.
Protocol 3: In Vivo Systemic Administration and Efficacy Assessment
A. Animal Model and Administration
-
Use an appropriate animal model (e.g., C57BL/6 mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Administer the siRNA-LNP formulation via intravenous (IV) injection (e.g., through the tail vein). This route facilitates systemic distribution, with significant accumulation often observed in the liver.[5][17]
-
A typical dosage might range from 0.3 to 1 mg siRNA per kg of body weight.
-
Include a control group receiving LNPs loaded with a non-targeting (scrambled) siRNA.
B. Assessment of Gene Knockdown
-
At a predetermined time point post-injection (e.g., 48-72 hours), humanely euthanize the animals.
-
Perfuse with PBS and harvest the target organ (e.g., the liver, a primary site of LNP accumulation).[5][17]
-
Isolate total RNA from the tissue using a suitable extraction kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Normalize the target gene expression to a stable housekeeping gene (e.g., GAPDH).
-
Calculate the percentage of gene knockdown relative to the scrambled siRNA control group.
III. Mechanism of Systemic siRNA Delivery
The following diagram illustrates the key steps involved in the systemic delivery of siRNA to a target cell via this compound LNPs.
Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.
The process begins with the intravenously administered LNP circulating in the bloodstream.[5] The PEG-lipid shell helps evade immune recognition.[7] The LNP is taken up by cells, primarily hepatocytes in the liver, through receptor-mediated endocytosis.[5] Inside the cell, the endosome acidifies, causing the this compound lipid to become positively charged.[3][6] This charged particle interacts with the negatively charged endosomal membrane, leading to its disruption and the release of the siRNA payload into the cytoplasm.[5][7] The free siRNA is then loaded into the RISC, guiding it to cleave the complementary target mRNA, resulting in potent and specific gene silencing.[7]
References
- 1. tebubio.com [tebubio.com]
- 2. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revolutionizing Medicine: Advances in siRNA Drugs and Delivery Technologies [synapse.patsnap.com]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. insidetx.com [insidetx.com]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-Invasive Bioluminescence Imaging using SM-102 LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of SM-102 lipid nanoparticles (LNPs) for the non-invasive bioluminescence imaging of messenger RNA (mRNA) delivery and subsequent protein expression in vivo. This compound is a well-characterized, ionizable cationic lipid that has been instrumental in the clinical success of mRNA-based therapeutics.[1][2] This document outlines detailed protocols for the formulation and characterization of this compound LNPs encapsulating luciferase mRNA, as well as methodologies for their application in preclinical imaging studies.
The ability to non-invasively monitor the location, magnitude, and duration of protein expression is critical for the development of mRNA-based drugs and vaccines. Bioluminescence imaging, leveraging the enzymatic reaction of luciferase, offers a highly sensitive and quantitative method for real-time assessment of therapeutic efficacy and biodistribution.[3][4]
Data Presentation: Physicochemical and In Vivo Performance of this compound LNPs
The following tables summarize the typical physicochemical properties and in vivo performance characteristics of this compound LNPs formulated for mRNA delivery. These values serve as a benchmark for researchers developing and evaluating their own LNP formulations.
Table 1: Physicochemical Properties of this compound LNPs Encapsulating Luciferase mRNA
| Parameter | Typical Value | Method of Analysis |
| Molar Ratio of Lipids | This compound:DSPC:Cholesterol:PEG-Lipid (50:10:38.5:1.5) | - |
| Particle Size (Z-average) | 70 - 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral to slightly negative at physiological pH | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Table 2: In Vivo Bioluminescence Imaging Parameters and Performance of this compound LNPs
| Parameter | Description | Typical Value/Range |
| Animal Model | Immunocompetent or immunodeficient mice | BALB/c, C57BL/6 |
| Route of Administration | Intramuscular (I.M.), Intravenous (I.V.), Subcutaneous (S.C.) | Dependent on research objective |
| mRNA Dose | Amount of luciferase-encoding mRNA per animal | 1 - 25 µg |
| Substrate | D-Luciferin, potassium salt | 15 mg/mL in sterile PBS |
| Substrate Administration | Intraperitoneal (I.P.) injection | 150 mg/kg body weight |
| Peak Bioluminescence | Time to maximum light emission post-LNP administration | 6 - 24 hours |
| Imaging System | In Vivo Imaging System | IVIS® or similar |
| Primary Site of Expression (I.V.) | Organ with the highest luciferase activity | Liver, Spleen |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs Encapsulating Luciferase mRNA
This protocol describes the preparation of this compound LNPs using a microfluidic mixing approach, which allows for reproducible and scalable production.
Materials:
-
This compound (ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid)
-
Luciferase-encoding mRNA
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (10 kDa MWCO)
-
Sterile, RNase-free consumables
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at appropriate concentrations.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).
-
Vortex the solution to ensure complete mixing.
-
-
Preparation of the mRNA Solution (Aqueous Phase):
-
Dilute the luciferase-encoding mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio to 3:1 (aqueous:organic) and the total flow rate as recommended by the manufacturer.
-
Initiate the mixing process. The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated mRNA.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP formulation in PBS.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Record the Z-average diameter and the PDI. A PDI value below 0.2 is indicative of a monodisperse population.[5]
2. Zeta Potential Measurement:
-
Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the electrophoretic mobility using an instrument capable of Electrophoretic Light Scattering (ELS).
-
The instrument software will calculate the zeta potential.
3. mRNA Encapsulation Efficiency:
-
Use a Quant-iT™ RiboGreen™ RNA Assay Kit or a similar fluorescence-based assay.
-
Total mRNA: Lyse a sample of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release all encapsulated mRNA. Measure the fluorescence after adding the RiboGreen reagent.
-
Free mRNA: Measure the fluorescence of an intact LNP sample after adding the RiboGreen reagent. The reagent will only bind to the unencapsulated mRNA.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Fluorescence_total - Fluorescence_free) / Fluorescence_total] * 100
Protocol 3: In Vivo Non-Invasive Bioluminescence Imaging
This protocol outlines the procedure for administering this compound LNPs to mice and performing bioluminescence imaging.
Materials:
-
This compound LNPs encapsulating luciferase mRNA
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
D-Luciferin, potassium salt
-
Sterile PBS
-
In Vivo Imaging System (IVIS® or equivalent)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Acclimatization:
-
Allow mice to acclimatize to the facility for at least one week before the experiment.
-
-
LNP Administration:
-
Dilute the this compound LNP formulation to the desired concentration in sterile PBS.
-
Administer the LNPs to the mice via the desired route (e.g., 50 µL intramuscularly into the hind limb, 100 µL intravenously via the tail vein). The typical mRNA dose ranges from 1 to 25 µg per mouse.[3]
-
-
Substrate Preparation and Administration:
-
Prepare a 15 mg/mL solution of D-luciferin in sterile PBS.
-
At the desired time point post-LNP administration (e.g., 6, 24, 48 hours), administer the D-luciferin solution to the mice via intraperitoneal (I.P.) injection at a dose of 150 mg/kg.[6]
-
-
Bioluminescence Imaging:
-
Anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Wait for 10-15 minutes after luciferin (B1168401) injection to allow for substrate distribution.
-
Place the anesthetized mouse in the imaging chamber of the IVIS system.
-
Acquire bioluminescent images. Typical settings include an open emission filter, medium binning, and an exposure time of 1-60 seconds, depending on the signal intensity.
-
-
Data Analysis:
-
Use the accompanying software to draw regions of interest (ROIs) around the areas of bioluminescence.
-
Quantify the signal as total flux (photons/second) or average radiance (photons/second/cm²/steradian).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key processes involved in this compound LNP-mediated bioluminescence imaging.
Caption: Cellular mechanism of this compound LNP-mediated bioluminescence.
Caption: Experimental workflow for non-invasive bioluminescence imaging.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Bioluminescence Imaging [protocols.io]
Troubleshooting & Optimization
troubleshooting SM-102 LNP aggregation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to SM-102 lipid nanoparticle (LNP) aggregation during their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with this compound LNP aggregation.
Question: My this compound LNPs have aggregated after formulation. What are the likely causes and how can I fix this?
Answer: Post-formulation aggregation is often linked to the formulation parameters and the self-assembly process. Several factors could be at play:
-
Suboptimal pH: The pH of the aqueous buffer during formulation is critical. Aggregation occurs more readily at neutral pH where the ionizable lipid (this compound) is less charged.[1] The pH of the mRNA aqueous solution should be acidic, ideally around 4.0, to ensure optimal encapsulation and stability.[2][3]
-
Inadequate PEG-Lipid Concentration: PEG-lipids provide a steric barrier that prevents particles from sticking together.[1] A PEG-lipid concentration that is too low may not provide sufficient shielding. Verify that the PEG-lipid is present at a concentration of 1-2 mol% in your lipid mixture.[4]
-
High Ionic Strength: The use of high-salt buffers can promote aggregation due to charge screening effects between LNP particles.[1] Review the ionic strength of your formulation and dilution buffers.
-
High Lipid Concentration: Using a high total lipid concentration (e.g., >10 mM) can sometimes lead to the formation of larger particles and increase the tendency for aggregation.[5][6]
Recommended Actions:
-
Verify pH: Ensure the aqueous buffer containing your mRNA is at an acidic pH (e.g., 4.0) before mixing.
-
Check Lipid Ratios: Confirm that the PEG-lipid concentration is between 1-2 mol% of the total lipid content.
-
Optimize Mixing: Use a rapid and controlled mixing method, such as a microfluidic system, to ensure homogeneous and rapid LNP self-assembly, which can prevent the formation of larger, unstable aggregates.[1][4]
-
Buffer Exchange: After formation, perform a buffer exchange to a physiological pH (7.4) to neutralize the surface charge and improve colloidal stability for storage and downstream applications.[4]
Question: I'm observing aggregation and loss of activity in my this compound LNPs during storage. What storage conditions are optimal?
Answer: this compound LNPs are sensitive to storage conditions, particularly temperature. Both elevated temperatures and freeze-thaw cycles can induce aggregation and lead to a loss of therapeutic activity.[1][7]
-
Refrigerated Storage (2-8°C): this compound LNPs have shown to be relatively stable at 2-8°C, retaining functionality for several weeks.[7][8] However, studies have also shown that aggregation can begin to occur after approximately 8 weeks at 4°C.[9]
-
Room Temperature Storage: Storage at room temperature can lead to a gradual decline in the in vitro activity of this compound LNPs over time.[7][8]
-
Frozen Storage (-80°C): For long-term stability, storage at -80°C is highly recommended. At this temperature, this compound LNPs have been shown to be stable for at least 20 weeks without aggregating.[9]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing LNP solutions is a common cause of aggregation.[1] This can be mitigated by including a cryoprotectant, such as sucrose (B13894), in the storage buffer.[2][9]
Recommended Actions:
-
Long-Term Storage: For storage longer than a few weeks, aliquot your LNP solution and store it at -80°C.[9]
-
Short-Term Storage: For immediate or short-term use, store LNPs at 2-8°C.[7]
-
Avoid Freeze-Thaw: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
-
Use Cryoprotectants: If freezing is necessary, ensure the storage buffer contains a cryoprotectant like sucrose (e.g., 10%) to protect particles during the freezing and thawing process.[9]
Frequently Asked Questions (FAQs)
Q1: Why is my LNP particle size larger than the expected 70-100 nm range?
A1: Particle size is influenced by several formulation variables. Higher total lipid concentrations can lead to larger particles.[5] The flow rate during microfluidic mixing is also a key factor; lower flow rates often result in larger particles due to slower mixing and assembly.[5] Finally, ensure the pH of your aqueous phase is sufficiently acidic (e.g., pH 3-5), as a less acidic environment can result in larger particles.[3]
Q2: My LNP characterization (Size, PDI, Encapsulation) looks good, but transfection efficiency is low. Could this be related to aggregation?
A2: Yes, this is possible. Subtle forms of aggregation or instability not immediately apparent in standard characterization can impact biological activity. Studies have shown that while physicochemical properties like size and encapsulation efficiency can remain stable, the functional activity of the LNPs can decline, especially under suboptimal storage conditions.[7][8] This loss of potency could be due to minor structural changes or the formation of very small aggregates that affect cellular uptake and endosomal escape. It is also crucial to confirm the integrity of your mRNA before encapsulation, as freeze-thaw cycles of the mRNA itself can lead to degradation and poor expression.[4]
Q3: Can mechanical stress, like vortexing or vigorous pipetting, cause my this compound LNPs to aggregate?
A3: Yes. Lipid nanoparticles can be sensitive to mechanical agitation.[1] High shear forces from vigorous mixing or even administration can promote the formation of aggregates. It is recommended to handle LNP solutions gently. Mix by gentle inversion or slow pipetting rather than vortexing.
Q4: Does the type of helper lipid used with this compound affect stability and aggregation?
A4: Absolutely. The choice of helper lipids (e.g., DSPC) and cholesterol is crucial for the overall structure and stability of the LNP.[10] The molar ratios of all four lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) must be carefully optimized to ensure the formation of stable, monodisperse nanoparticles. The standard formulation for this compound LNPs often uses DSPC and cholesterol at a specific molar ratio (e.g., 50:10:38.5:1.5 for this compound:DSPC:Cholesterol:PEG-lipid).[10][11] Deviating from optimized ratios can compromise structural integrity and lead to stability issues.
Data Summary
Table 1: Effect of Storage Temperature on this compound LNP Stability
| Storage Temperature | Time Period | Observation | Citation |
| Room Temperature | 11 Weeks | Gradual decline in in vitro activity. | [7][8] |
| 2-8°C | 11 Weeks | Functionality was retained. | [7][8] |
| 4°C | 8 Weeks | Onset of aggregation observed via DLS. | [9] |
| -80°C | 20 Weeks | No aggregation observed; stable particle size. | [9] |
Key Experimental Protocols
1. This compound LNP Formulation via Microfluidic Mixing
This protocol describes a common method for producing this compound LNPs.
-
Materials:
-
Lipid solution: this compound, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Aqueous solution: mRNA dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis or tangential flow filtration (TFF) system for buffer exchange.
-
-
Methodology:
-
Prepare the lipid-ethanol solution and the mRNA-aqueous buffer solution separately.
-
Set up the microfluidic mixer according to the manufacturer's instructions. A typical flow rate ratio (FRR) of aqueous to ethanol is 3:1.
-
Load the two solutions into separate syringes and place them on the syringe pumps of the device.
-
Initiate mixing. The rapid mixing of the ethanol and aqueous phases causes a change in polarity, leading to the self-assembly of lipids around the mRNA core to form LNPs.[1]
-
Collect the resulting LNP solution.
-
Perform a buffer exchange against a storage buffer (e.g., PBS, pH 7.4) using dialysis or TFF to remove ethanol and raise the pH. This step is crucial for neutralizing the surface charge of this compound and ensuring colloidal stability.[4]
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
2. Characterization of LNP Size and Polydispersity
-
Technique: Dynamic Light Scattering (DLS)
-
Methodology:
-
Dilute a small sample of the LNP formulation in the storage buffer (e.g., PBS) to an appropriate concentration for DLS measurement.
-
Place the sample into a cuvette and insert it into the DLS instrument.
-
Measure the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
Interpretation: For effective LNPs, the target size is typically 70-100 nm with a PDI value below 0.2, which indicates a monodisperse and homogeneous sample.[4]
-
3. Determination of mRNA Encapsulation Efficiency (EE)
-
Technique: RiboGreen Assay
-
Methodology:
-
Prepare two sets of samples from your LNP formulation.
-
To the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all encapsulated mRNA. This measures the total mRNA.
-
Leave the second set intact. This will be used to measure the amount of free (unencapsulated) mRNA.
-
Add the RiboGreen reagent to both sets of samples. RiboGreen dye fluoresces upon binding to nucleic acids.
-
Measure the fluorescence intensity of all samples using a plate reader.
-
Calculate the EE using the following formula: EE (%) = [(Total mRNA Fluorescence) - (Free mRNA Fluorescence)] / (Total mRNA Fluorescence) x 100
-
Interpretation: A high EE (>90%) is desirable and indicates a successful formulation.[4]
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving this compound LNP aggregation issues.
Caption: Key factors and mechanisms leading to the aggregation of lipid nanoparticles (LNPs).
References
- 1. fluidimaging.com [fluidimaging.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p005091.com [p005091.com]
- 5. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigations into mRNA Lipid Nanoparticles Shelf-Life Stability under Nonfrozen Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SM-102 LNP Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of SM-102 lipid nanoparticles (LNPs) when stored at 4°C.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound LNPs are aggregating during storage at 4°C. What are the potential causes and solutions?
A1: Aggregation, observed as an increase in particle size (Z-average) and polydispersity index (PDI), is a common issue. Several factors can contribute to this instability.
-
Suboptimal Buffer Conditions: The storage buffer's pH and composition are critical. This compound LNPs are sensitive to pH changes which can alter surface charge and lead to aggregation.
-
Troubleshooting:
-
Verify Buffer pH: Ensure your storage buffer pH is maintained, typically around neutral (pH 7.4) for storage. The pKa of this compound is approximately 6.75, meaning it is more charged at lower pH levels used during formulation but should be relatively neutral for storage.[1]
-
Buffer Selection: Consider buffer systems with strong buffering capacity in the desired pH range. While phosphate-buffered saline (PBS) is common, other buffers like Tris or histidine have been used.[2] For some lipid systems, histidine has been shown to reduce lipid degradation compared to phosphate (B84403) or Tris buffers.[2]
-
-
-
Inadequate PEG-Lipid Shielding: The polyethylene (B3416737) glycol (PEG)-lipid layer creates a protective hydrophilic barrier that prevents aggregation.[3][4]
-
Troubleshooting:
-
Review PEG-Lipid Molar Ratio: Ensure the molar ratio of the PEG-lipid in your formulation is optimal (typically 1-2 mol%). Insufficient PEGylation can lead to exposed hydrophobic patches and subsequent particle fusion.
-
Check PEG-Lipid Quality: Ensure the PEG-lipid has not degraded and is of high purity.
-
-
-
Lipid Degradation: Chemical degradation of lipid components, particularly the ionizable lipid, can alter the LNP structure and lead to instability.
-
Troubleshooting:
-
Minimize Light Exposure: Protect LNP solutions from light, as it can induce oxidation of lipid components.[5]
-
Use High-Purity Lipids: Start with high-quality, pure lipids to minimize the presence of impurities that could catalyze degradation reactions.
-
-
Q2: I'm observing a significant drop in mRNA encapsulation efficiency (EE) after storing my this compound LNPs at 4°C. Why is this happening?
A2: A decrease in EE suggests that the LNP structure has been compromised, leading to the leakage of the mRNA payload.
-
Causes:
-
Lipid Degradation: Hydrolysis or oxidation of the this compound or helper lipids can disrupt the LNP core, leading to mRNA release.[6]
-
Physical Instability: Particle fusion or aggregation events can restructure the nanoparticles, creating transient pores or defects through which the mRNA can escape.
-
Buffer Interactions: Certain buffer ions may interact with the lipid components over time, affecting the integrity of the LNP structure.
-
-
Solutions:
-
Formulation Optimization: The molar ratio of lipids is crucial. Ensure an optimal ratio of this compound, helper lipid (like DSPC), cholesterol, and PEG-lipid.[7] Cholesterol, in particular, is known to enhance LNP stability.[7]
-
Storage in Optimal Buffer: As with aggregation, ensure the storage buffer is optimized for pH and composition.
-
Consider Excipients: While primarily used for freeze-thaw stability, some excipients may offer benefits for liquid storage. A study showed that formulations containing mannitol (B672) and the surfactant F127 demonstrated improved retention of mRNA integrity in this compound LNPs at 4°C over 8 weeks.[8]
-
Q3: Does the initial particle size of my this compound LNPs affect their stability at 4°C?
A3: Yes, particle size is a critical quality attribute that can significantly impact long-term stability. Research indicates that an optimal size range exists for maximal stability. One study found that mRNA-LNPs with a particle size of 80-100 nm exhibited superior stability compared to smaller (60-80 nm) or larger (120-150 nm) particles when stored at 4°C for 6 months.[6][9] The larger particles showed more significant lipid degradation, while the smallest particles were highly prone to increases in PDI.[6]
Data on this compound LNP Stability at 4°C
The following tables summarize quantitative data from studies assessing the stability of this compound LNPs under different conditions at 4°C.
Table 1: Physicochemical Stability of this compound LNPs in PBS at 4°C Over 20 Weeks Data adapted from a study comparing ALC-0315 and this compound LNPs. Values are approximations based on graphical data.
| Time Point | Particle Size (nm) | Encapsulation Efficiency (%) |
| Week 0 | ~90 | >95% |
| Week 8 | ~110 (slight aggregation noted) | Stable (>95%) |
| Week 12 | >150 (significant aggregation) | Stable (>95%) |
| Week 20 | >200 (highly aggregated) | Stable (>95%) |
| (Source: Adapted from Figure 4a and 4b in a comparative study of ionizable lipids)[10] |
Table 2: Stability of this compound LNPs (80-100 nm) at 4°C Over 6 Months Data adapted from a study on the effect of particle size on LNP stability. Values are approximations based on graphical data.
| Time Point | Particle Size (nm) | PDI | mRNA Encapsulation (%) |
| Month 0 | ~90 | ~0.15 | ~95% |
| Month 3 | ~95 | ~0.18 | ~92% |
| Month 6 | ~105 | ~0.20 | ~90% |
| (Source: Adapted from Figure 2 in a study on LNP size and stability)[6] |
Experimental Protocols
Protocol 1: Assessment of Particle Size and PDI by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the LNP formulation in the storage buffer (e.g., 1x PBS) to an appropriate concentration for DLS analysis. The final concentration should result in a derived count rate within the instrument's optimal range.
-
Instrument Setup: Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to the measurement temperature (typically 25°C). Ensure the selected dispersant properties in the software match the buffer used for dilution.
-
Measurement:
-
Transfer the diluted sample to a clean, low-volume cuvette.
-
Place the cuvette in the instrument.
-
Allow the sample to thermally equilibrate for at least 60-120 seconds.
-
Perform the measurement. Typically, this involves acquiring data from 3 separate measurements of 10-15 runs each.
-
-
Data Analysis: The instrument software will report the intensity-weighted mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A monodisperse and stable formulation typically has a PDI < 0.2.[6]
Protocol 2: Determination of mRNA Encapsulation Efficiency (EE) using RiboGreen Assay
This protocol relies on the RiboGreen dye, which fluoresces upon binding to nucleic acids. The EE is determined by measuring the fluorescence before and after lysing the LNPs with a detergent.[5][11]
-
Reagent Preparation:
-
Prepare a RiboGreen working solution by diluting the stock concentrate in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions. Protect this solution from light.
-
Prepare a 2% Triton X-100 solution in nuclease-free water.
-
-
Standard Curve: Prepare a standard curve of the free mRNA used in the formulation at known concentrations (e.g., 0 to 2 µg/mL) in TE buffer.
-
Sample Measurement:
-
Measurement 1 (Free mRNA): Dilute the LNP sample in TE buffer to a final volume of 100 µL in a 96-well plate. Add 100 µL of the RiboGreen working solution.
-
Measurement 2 (Total mRNA): In a separate well, dilute the LNP sample in TE buffer. Add the 2% Triton X-100 solution to a final concentration of 0.1-0.2% to lyse the LNPs and release all mRNA. Incubate for 5-10 minutes. Add 100 µL of the RiboGreen working solution.
-
-
Fluorescence Reading: Measure the fluorescence of the standards and samples on a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculation:
-
Determine the concentration of free and total mRNA in your samples using the standard curve.
-
Calculate the Encapsulation Efficiency (%) using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100
-
Visualizations
Caption: Workflow for assessing this compound LNP stability at 4°C.
Caption: Decision tree for troubleshooting this compound LNP aggregation.
References
- 1. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixbiotech.com [helixbiotech.com]
- 4. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.curapath.com [blog.curapath.com]
Technical Support Center: Optimizing mRNA Encapsulation in SM-102 LNPs
Welcome to the technical support center for optimizing messenger RNA (mRNA) encapsulation efficiency in heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate (SM-102) based lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for your LNP formulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical molar ratio for lipids in an this compound LNP formulation for mRNA delivery?
A1: A widely used and effective molar ratio for this compound based LNPs is 50:10:38.5:1.5 for the ionizable lipid (this compound), helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000), respectively.[1][2][3] This ratio has been shown to be effective for encapsulating mRNA and forming stable nanoparticles.
Q2: What is the recommended N:P ratio for this compound LNP formulations?
A2: The Nitrogen to Phosphate (B84403) (N:P) ratio, which is the molar ratio of protonatable amines in the ionizable lipid to the phosphate groups in the mRNA, is a critical parameter. For this compound LNPs, N:P ratios typically range from 3 to 6.[4] Clinically relevant formulations, such as the Moderna and Pfizer-BioNTech COVID-19 vaccines, have utilized an N:P ratio of approximately 6.[1][4] An optimal N:P ratio enhances the electrostatic interactions necessary for efficient mRNA encapsulation.[4]
Q3: What is the optimal pH for the aqueous buffer containing mRNA during LNP formulation?
A3: An acidic pH is crucial for the efficient encapsulation of mRNA into this compound LNPs. The recommended pH for the aqueous buffer (e.g., citrate (B86180) buffer) is typically around 4.0.[5][6] At this acidic pH, the tertiary amine of this compound becomes protonated (positively charged), which facilitates the electrostatic interaction with the negatively charged phosphate backbone of the mRNA, driving the encapsulation process.[7][8][9]
Q4: How do flow rates in a microfluidic system impact LNP formation and encapsulation efficiency?
A4: Both the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phases are critical parameters in microfluidic synthesis of LNPs. Increasing the TFR generally leads to the formation of smaller LNPs.[10][11] The FRR also influences particle size, with higher FRRs often resulting in smaller particles.[12] While high encapsulation efficiencies (>90%) can be achieved across a range of flow rates, the specific flow conditions should be optimized for your particular system and desired particle characteristics.[12][13]
Q5: Which methods can be used to determine mRNA encapsulation efficiency?
A5: Several methods are available to quantify mRNA encapsulation efficiency. The most common is the RiboGreen assay, a fluorescence-based method that distinguishes between encapsulated and free mRNA.[14][15][16] Other techniques include ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC), capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF), and UV/Visible spectroscopy.[14][17][18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low mRNA Encapsulation Efficiency (<80%) | 1. Suboptimal pH of Aqueous Buffer: The pH is too high, leading to insufficient protonation of this compound. 2. Incorrect N:P Ratio: The ratio is too low, resulting in inadequate electrostatic interaction. 3. Poor Lipid Quality or Mixing: Lipids may have degraded or are not fully solubilized and mixed in the organic phase. 4. Inappropriate Flow Rates: The mixing of aqueous and organic phases is not optimal. | 1. Verify and Adjust Buffer pH: Ensure the aqueous buffer (e.g., 10 mM citrate) is at a pH of 4.0.[5] 2. Optimize N:P Ratio: Increase the N:P ratio, typically aiming for a range of 3 to 6.[4][15] 3. Prepare Fresh Lipid Solutions: Ensure lipids are fully dissolved in ethanol (B145695). Gentle heating and vortexing can help.[3] 4. Adjust Flow Rates: Systematically vary the Total Flow Rate and Flow Rate Ratio to find the optimal mixing conditions for your setup. |
| High Polydispersity Index (PDI > 0.2) | 1. Suboptimal Mixing Conditions: Inefficient or slow mixing of the lipid and mRNA solutions. 2. Lipid Aggregation: Precipitation of lipids before or during mixing. 3. Low Quality of mRNA: Degraded or aggregated mRNA can lead to heterogeneous particle formation. | 1. Optimize Microfluidic Parameters: Increase the Total Flow Rate to enhance mixing.[10] 2. Ensure Lipid Solubility: Confirm that all lipids are completely dissolved in the ethanol phase before mixing.[3] 3. Assess mRNA Integrity: Check the quality and integrity of your mRNA using gel electrophoresis or a similar method. |
| LNP Size is Too Large (>150 nm) | 1. Low Total Flow Rate: Slower flow rates can lead to the formation of larger particles.[11] 2. Low Flow Rate Ratio (FRR): A lower ratio of aqueous to organic phase can result in larger LNPs.[12] 3. High Lipid Concentration: More concentrated lipid solutions can lead to larger particle sizes.[11] | 1. Increase Total Flow Rate: Gradually increase the TFR in your microfluidic system.[19] 2. Increase Flow Rate Ratio: Adjust the FRR to a higher value (e.g., 3:1 or 4:1 aqueous to organic).[12] 3. Decrease Lipid Concentration: Consider diluting your lipid stock solution. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Manual Mixing: Manual preparation steps can introduce inconsistencies. 2. Inconsistent Reagent Preparation: Variations in buffer pH or lipid concentrations. 3. Clogging or Inconsistent Flow in Microfluidic Device: Partial blockages can alter flow dynamics. | 1. Use Automated Mixing: Employ a microfluidic mixing system for reproducible LNP formation.[20] 2. Standardize Reagent Preparation: Prepare larger batches of buffers and lipid solutions and verify their properties before use. 3. Clean and Inspect Microfluidic Chip: Ensure the microfluidic device is clean and free of obstructions before each run.[3] |
Quantitative Data Summary
Table 1: Common this compound LNP Formulation Parameters
| Parameter | Typical Value/Range | Reference(s) |
| This compound Molar Percentage | 50% | [2][3] |
| Helper Lipid (DSPC/DOPE) Molar Percentage | 10% | [1][2] |
| Cholesterol Molar Percentage | 38.5% | [2][3] |
| PEG-Lipid (DMG-PEG 2000) Molar Percentage | 1.5% | [2][3] |
| N:P Ratio | 3 - 6 | [1][4] |
| Aqueous Buffer pH | 4.0 | [5] |
| Typical Encapsulation Efficiency | >90% | [12][16] |
| Target LNP Size (Diameter) | 80 - 120 nm | [20][21] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
1. Preparation of Lipid Stock Solution (in Ethanol):
-
Bring all lipids (this compound, DSPC, Cholesterol, DMG-PEG 2000) to room temperature.
-
Weigh the appropriate amounts of each lipid to achieve a molar ratio of 50:10:38.5:1.5.
-
Dissolve the lipids in 100% ethanol to the desired final lipid concentration (e.g., 5 mg/mL).
-
Ensure the lipids are fully dissolved by gentle vortexing or warming if necessary. The solution should be clear.[3]
2. Preparation of mRNA Solution (in Aqueous Buffer):
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA in an RNase-free aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0) to the concentration required to achieve the target N:P ratio.[3]
3. Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., NanoAssemblr) according to the manufacturer's instructions.
-
Prime the system with ethanol and the aqueous buffer.
-
Load the lipid-ethanol solution into the organic phase inlet and the mRNA-aqueous solution into the aqueous phase inlet.
-
Set the desired Total Flow Rate (e.g., 12 mL/min) and Flow Rate Ratio (e.g., 3:1 aqueous to organic).
-
Initiate the mixing process and collect the resulting LNP solution.
4. Downstream Processing (Dialysis):
-
To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against a suitable buffer (e.g., 1x PBS, pH 7.4) at 4°C.[1]
-
Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 20,000 MWCO).[1]
-
Perform dialysis for at least 2 hours, with at least one buffer exchange.[1]
5. Characterization:
-
Measure the LNP size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using the RiboGreen assay or another quantification method.
Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay
1. Prepare Reagents:
-
Prepare a working solution of the RiboGreen reagent by diluting it in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions.
-
Prepare an mRNA standard curve using known concentrations of the same mRNA used in the formulation.
2. Measure Free (Unencapsulated) mRNA:
-
Dilute an aliquot of the LNP formulation in TE buffer.
-
Add the RiboGreen working solution to the diluted LNP sample.
-
Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
Quantify the concentration of free mRNA using the standard curve.
3. Measure Total mRNA:
-
To a separate aliquot of the diluted LNP formulation, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen working solution.
-
Measure the fluorescence and quantify the total mRNA concentration using the standard curve.
4. Calculate Encapsulation Efficiency (EE):
-
EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
Visualizations
Caption: Workflow for this compound LNP formulation and characterization.
Caption: Troubleshooting flowchart for low mRNA encapsulation efficiency.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. insidetx.com [insidetx.com]
- 4. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of the iLiNP Device: Fine Tuning the Lipid Nanoparticle Size within 10 nm for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the formation mechanism of lipid nanoparticles in microfluidic devices with chaotic micromixers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. High-throughput measurement of the content and properties of nano-sized bioparticles with single-particle profiler - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. sciex.com [sciex.com]
- 18. wgtn.ac.nz [wgtn.ac.nz]
- 19. researchgate.net [researchgate.net]
- 20. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up SM-102 LNP Production
Welcome to the technical support center for challenges in scaling up SM-102 lipid nanoparticle (LNP) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of this compound LNP manufacturing.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of this compound LNP production.
Issue 1: Increased Particle Size and Polydispersity Index (PDI) at Larger Scales
-
Question: We are observing a significant increase in the average particle size and PDI of our this compound LNPs when moving from a lab-scale (e.g., 1 mL) to a larger-scale (e.g., 100 mL or more) production using a microfluidic system. What could be the cause, and how can we mitigate this?
-
Answer: This is a common challenge during scale-up. Several factors can contribute to this issue:
-
Inadequate Mixing Efficiency: At higher flow rates required for larger volumes, the mixing of the lipid-ethanol phase and the mRNA-aqueous phase may become less efficient, leading to the formation of larger and more heterogeneous particles.[1]
-
Flow Rate Ratio (FRR) and Total Flow Rate (TFR) Imbalance: The optimal FRR (aqueous to organic phase) and TFR established at a small scale may not be directly transferable to a larger scale. An increase in TFR generally leads to a decrease in particle size, while the effect of FRR can be more complex.[1][2]
-
Lipid Concentration: Higher lipid concentrations, often used in large-scale production to increase batch yield, can lead to LNP aggregation and the formation of larger particles if not properly controlled.[3]
Troubleshooting Steps:
-
Re-optimize Flow Parameters: Systematically re-evaluate the TFR and FRR at the larger scale. It is often necessary to increase the TFR to maintain the rapid mixing required for small particle formation.[1][2]
-
Evaluate Mixer Performance: Ensure the microfluidic mixer or T-junction being used is appropriate for the intended scale and flow rates. For very large scales, switching to a different mixing technology, such as impingement jet mixing, might be necessary.[4]
-
Lipid Concentration Adjustment: If increasing lipid concentration, ensure that the mixing energy is sufficient to handle the higher concentration without aggregation. A stepwise increase in concentration with characterization at each step is recommended.
-
Temperature Control: Maintain consistent and controlled temperatures for both the lipid and aqueous phases throughout the process, as temperature fluctuations can affect lipid solubility and LNP formation.
-
Issue 2: Low or Inconsistent Encapsulation Efficiency
-
Question: Our mRNA encapsulation efficiency is dropping or becoming inconsistent as we scale up our this compound LNP production. What are the potential reasons, and what can we do to improve it?
-
Answer: A decrease in encapsulation efficiency (EE%) at larger scales can be attributed to several factors:
-
Suboptimal pH of the Aqueous Buffer: The ionizable lipid this compound requires an acidic pH (typically around 4.0) to be positively charged, which is essential for electrostatic interaction with the negatively charged mRNA.[5] Variations in pH can lead to reduced encapsulation.
-
Inefficient Mixing: Similar to the particle size issue, poor mixing can lead to incomplete interaction between the lipids and the mRNA, resulting in lower EE%.
-
mRNA Integrity: Degradation of mRNA before or during the encapsulation process will lead to lower amounts of intact mRNA being encapsulated.
-
Incorrect N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the mRNA (N/P ratio) is a critical parameter for efficient encapsulation.[6]
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of the citrate (B86180) or acetate (B1210297) buffer used for the mRNA is consistently maintained at the optimal level (e.g., pH 4.0) for this compound protonation.[5][6]
-
Optimize Mixing Parameters: Re-optimize the TFR and FRR to ensure rapid and efficient mixing at the larger scale.
-
Ensure mRNA Quality: Handle mRNA in an RNase-free environment and verify its integrity using techniques like gel electrophoresis before encapsulation.[4]
-
Adjust N/P Ratio: The optimal N/P ratio may need to be re-evaluated at the larger scale. A typical starting point for this compound LNPs is an N/P ratio of around 6.[6]
-
Issue 3: LNP Instability During and After Downstream Processing
-
Question: We are observing aggregation and changes in particle size of our this compound LNPs during and after tangential flow filtration (TFF) for ethanol (B145695) removal and buffer exchange. How can we improve the stability of our LNPs during this process?
-
Answer: LNP instability during downstream processing is a significant hurdle in large-scale production. The primary causes include:
-
Shear Stress: The pumping and circulation of the LNP suspension during TFF can induce shear stress, which may lead to particle aggregation or disruption.
-
Ethanol Removal Rate: Rapid or uncontrolled removal of ethanol can destabilize the LNPs.
-
Buffer Composition: The final buffer composition (pH, ionic strength) is critical for maintaining LNP stability.
-
Temperature: Temperature fluctuations during the TFF process can impact LNP integrity.
Troubleshooting Steps:
-
Optimize TFF Parameters:
-
Shear Rate: Operate the TFF system at a lower shear rate to minimize mechanical stress on the LNPs. A shear rate of less than 4000/s has been suggested.[7]
-
Transmembrane Pressure (TMP): Use a lower TMP to reduce the stress on the particles as they pass along the membrane.
-
-
Controlled Diafiltration: Perform a gradual buffer exchange (diafiltration) to remove ethanol in a controlled manner.
-
Final Buffer Formulation: Ensure the final storage buffer has a pH and ionic strength that are optimal for this compound LNP stability (e.g., a phosphate-buffered saline at pH 7.4). The inclusion of cryoprotectants like sucrose (B13894) may also enhance stability.[7]
-
Temperature Control: Maintain a consistent and cool temperature (e.g., 4°C) during the TFF process to minimize potential degradation.
-
Frequently Asked Questions (FAQs)
General
-
Q1: What are the typical molar ratios of lipids used in an this compound LNP formulation?
-
A common molar ratio for this compound LNPs is 50% this compound (ionizable lipid), 10% DSPC (helper lipid), 38.5% cholesterol (structural lipid), and 1.5% DMG-PEG2000 (PEGylated lipid).[8]
-
-
Q2: Why is a low pH buffer necessary for the mRNA solution during formulation?
-
The ionizable lipid this compound has a pKa of approximately 6.7. At a pH below its pKa (e.g., in a citrate buffer at pH 4.0), the amine group of this compound becomes protonated (positively charged). This positive charge is crucial for the electrostatic interaction with the negatively charged phosphate backbone of the mRNA, driving the initial complexation and encapsulation process.[9]
-
Process Parameters
-
Q3: How do the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) affect the final LNP properties?
-
TFR: Generally, a higher TFR leads to more rapid and turbulent mixing, which results in the formation of smaller and more uniform LNPs.[1][2]
-
FRR: The FRR (aqueous phase to organic phase) also significantly impacts particle size. Increasing the FRR (i.e., a higher proportion of the aqueous phase) typically leads to the formation of smaller LNPs.[1] The optimal FRR needs to be determined experimentally for a specific formulation and scale. A common starting point is an FRR of 3:1.[1]
-
-
Q4: Is it possible to directly scale up the process by simply increasing the run time at the same flow rates?
-
While this might seem intuitive, it is generally not recommended. Simply increasing the run time without adjusting flow rates for larger volumes can lead to inconsistencies and may not be efficient for large-scale production. Scaling up usually involves using equipment with higher flow rate capacities and re-optimizing the process parameters.[10]
-
Downstream Processing
-
Q5: What is the purpose of Tangential Flow Filtration (TFF) in this compound LNP production?
-
TFF is a crucial downstream processing step used for two main purposes:
-
Ethanol Removal: To remove the ethanol used to dissolve the lipids during the formulation process. Residual ethanol can affect the stability and safety of the final product.
-
Buffer Exchange: To replace the acidic formulation buffer (e.g., citrate buffer pH 4.0) with a neutral, physiological buffer (e.g., PBS pH 7.4) suitable for in vivo administration and long-term storage.[11]
-
-
-
Q6: What type of membrane is typically used for the TFF of LNPs?
Analytical and Quality Control
-
Q7: What are the critical quality attributes (CQAs) that need to be monitored during the scale-up of this compound LNP production?
-
The key CQAs to monitor include:
-
Particle Size (Z-average diameter): Typically measured by Dynamic Light Scattering (DLS).
-
Polydispersity Index (PDI): Also measured by DLS, indicating the homogeneity of the particle size distribution.
-
Encapsulation Efficiency (EE%): Often determined using a fluorescence-based assay like the RiboGreen assay.[4][13]
-
Lipid Composition and Purity: Analyzed using techniques like High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).[4]
-
mRNA Content and Integrity: Measured by UV-Vis spectroscopy and gel electrophoresis, respectively.[4]
-
-
-
Q8: How can I measure the encapsulation efficiency of my this compound LNPs?
-
The most common method is the RiboGreen assay. This involves measuring the fluorescence of the RiboGreen dye, which binds to RNA. The fluorescence is measured in the presence and absence of a detergent (like Triton X-100). The detergent disrupts the LNPs, releasing the encapsulated RNA. The difference in fluorescence allows for the calculation of the amount of encapsulated RNA versus the total RNA.[1][13]
-
Quantitative Data Summary
Table 1: Effect of Total Flow Rate (TFR) on this compound LNP Physicochemical Properties
| TFR (mL/min) | Average Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 10 | ~120 | < 0.2 | > 90% |
| 55 | < 100 | < 0.2 | > 90% |
| 100 | < 100 | < 0.2 | > 90% |
Data synthesized from literature.[1] Actual values may vary based on the specific microfluidic system and other process parameters.
Table 2: Effect of Flow Rate Ratio (FRR) on this compound LNP Physicochemical Properties
| FRR (Aqueous:Organic) | Average Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 1:1 | > 150 | > 0.2 | Variable |
| 3:1 | < 100 | < 0.2 | > 95% |
| 5:1 | < 100 | < 0.2 | > 95% |
Data synthesized from literature.[1] A 3:1 FRR is a commonly adopted starting point for optimization.
Experimental Protocols
Protocol 1: Small-Scale this compound LNP Formulation using Microfluidics
Materials:
-
This compound, DSPC, Cholesterol, DMG-PEG2000
-
mRNA
-
Ethanol (200 proof, RNase-free)
-
Citrate buffer (e.g., 50 mM, pH 4.0, RNase-free)
-
Microfluidic mixing system (e.g., NanoAssemblr Ignite)
-
Syringe pumps and syringes
-
RNase-free microcentrifuge tubes
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol.
-
Combine the lipid stock solutions in a single vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). This is the organic phase. Ensure the final lipid concentration is appropriate for the experiment (e.g., 12.5 mg/mL).
-
-
mRNA Solution Preparation:
-
Dilute the stock mRNA solution in the citrate buffer (pH 4.0) to the desired concentration. This is the aqueous phase.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the organic phase and aqueous phase into separate syringes.
-
Set the desired TFR (e.g., 12 mL/min) and FRR (e.g., 3:1 aqueous:organic).
-
Start the syringe pumps to initiate mixing. The two streams will combine in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion in an RNase-free tube.
-
-
Downstream Processing (Small Scale):
-
For small volumes, the LNP dispersion can be dialyzed against a neutral buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.
-
Protocol 2: Scaled-Up this compound LNP Purification using Tangential Flow Filtration (TFF)
Materials:
-
Crude this compound LNP dispersion from large-scale formulation
-
TFF system with a hollow fiber or cassette membrane (e.g., 100 kDa MWCO)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Peristaltic pump
-
Pressure gauges
-
Sterile collection vessel
Procedure:
-
System Preparation:
-
Sanitize and equilibrate the TFF system and membrane according to the manufacturer's protocol.
-
-
Concentration (Optional):
-
If the initial LNP dispersion is too dilute, it can be concentrated by running the TFF system in concentration mode until the desired volume is reached.
-
-
Diafiltration (Buffer Exchange):
-
Add the diafiltration buffer to the LNP reservoir at the same rate that filtrate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer.
-
Typically, 5-10 diavolumes are required to sufficiently remove the ethanol and exchange the buffer.
-
-
Final Concentration:
-
After buffer exchange, concentrate the LNP solution to the desired final concentration.
-
-
Product Recovery:
-
Recover the concentrated and purified LNP product from the system.
-
-
Sterile Filtration:
-
Pass the final LNP product through a 0.22 µm sterile filter for bioburden reduction.[4]
-
Visualizations
Caption: Workflow for this compound LNP Production and Purification.
Caption: Troubleshooting Logic for Common this compound LNP Scale-Up Issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.curapath.com [blog.curapath.com]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. insidetx.com [insidetx.com]
- 7. WO2023118450A1 - METHOD FOR LARGE-SCALE PRODUCTION OF LARGE-SIZED LNPs - Google Patents [patents.google.com]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Scaling up RNA-LNPs: Strategies for successful and consistent clinical manufacturing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Toward a large-batch manufacturing process for silicon-stabilized lipid nanoparticles: A highly customizable RNA delivery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SM-102 Lipid Nanoparticle Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the size and polydispersity of SM-102 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the size of this compound LNPs?
A1: The size of this compound LNPs is primarily influenced by several factors during the formulation process. These include the total flow rate (TFR) and flow rate ratio (FRR) of the lipid and aqueous phases during microfluidic mixing, the concentration of the lipid solution, and the molar ratio of the lipid components, particularly the PEG-lipid.[1][2][3][4] Generally, higher flow rates and higher FRR (aqueous to organic) lead to the formation of smaller LNPs.[1][2] Conversely, higher lipid concentrations tend to result in larger particles.[2][3]
Q2: How can I control the polydispersity index (PDI) of my this compound LNP formulation?
A2: A low polydispersity index (PDI), typically below 0.2, indicates a narrow and uniform particle size distribution.[5] PDI is largely controlled by the mixing process. Rapid and efficient mixing, as achieved with microfluidic devices, is crucial for producing LNPs with low PDI.[6][7] Consistent and optimized flow rates and flow rate ratios are key to maintaining a low PDI.[1] Manual mixing methods, such as pipette or vortex mixing, may result in more heterogeneous LNPs with higher PDI values.[6][7]
Q3: What is a typical molar ratio for this compound LNP formulations?
A3: A commonly used molar ratio for this compound-based LNP formulations, similar to that used in the Moderna COVID-19 vaccine, is this compound:DSPC:Cholesterol:DMG-PEG 2000 at 50:10:38.5:1.5.[6][7][8] However, the optimal ratio can vary depending on the specific application and the nucleic acid cargo. It is advisable to empirically optimize these ratios for your specific needs.[6][7]
Q4: What is the importance of the N/P ratio?
A4: The N/P ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid (this compound) to the phosphate (B84403) groups in the nucleic acid, is a critical parameter that affects both encapsulation efficiency and the overall charge of the LNPs.[9] An optimized N/P ratio is essential for efficient encapsulation of the nucleic acid cargo and for facilitating endosomal escape and delivery into the cytoplasm. A commonly used N/P ratio is around 6.[10][11]
Q5: What characterization techniques are recommended for this compound LNPs?
A5: The primary characterization technique for LNP size and polydispersity is Dynamic Light Scattering (DLS).[8][10] This technique measures the hydrodynamic diameter of the particles and provides the PDI. Other important characterization methods include measuring the zeta potential to determine the surface charge of the LNPs and using assays like RiboGreen to quantify the encapsulation efficiency of the nucleic acid cargo.[8]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Larger than expected LNP size | 1. Low Total Flow Rate (TFR): Slower mixing allows for more lipid accretion.[2][12] 2. Low Flow Rate Ratio (FRR): A lower aqueous-to-organic phase ratio can lead to larger particles.[1][13] 3. High Lipid Concentration: More lipid material is available for particle formation.[2][3] 4. Suboptimal Lipid Composition: The molar percentage of PEG-lipid can influence particle size.[2] 5. Inefficient Mixing: Manual mixing methods can produce larger, more varied particles.[6][7] | 1. Increase the TFR: Higher flow rates lead to more rapid mixing and smaller particles.[2][12] 2. Increase the FRR: A higher ratio of the aqueous phase to the lipid phase generally results in smaller LNPs.[1][13] 3. Decrease Lipid Concentration: Lowering the lipid concentration in the organic phase can reduce particle size.[2][3] 4. Optimize PEG-lipid Content: A higher concentration of PEG-lipid can help stabilize particles and reduce aggregation, leading to smaller sizes.[2] 5. Use a Microfluidic Device: Microfluidic mixing provides rapid and reproducible mixing for smaller, more uniform LNPs.[6][7] |
| High Polydispersity Index (PDI > 0.2) | 1. Inconsistent Mixing: Fluctuations in flow rates or manual mixing can lead to a wide size distribution.[6][7] 2. Lipid Precipitation: Poor solubility of lipids in the ethanol (B145695) phase can cause aggregation.[10] 3. System Instability: Clogging or air bubbles in the microfluidic system can disrupt laminar flow. | 1. Ensure Stable Flow Rates: Use a reliable microfluidic system with precise pump control. 2. Ensure Complete Lipid Dissolution: Gently warm and vortex the lipid solution to ensure all components are fully dissolved before use.[10] 3. Prime and Clean the System: Thoroughly prime the microfluidic system to remove any air bubbles and ensure the channels are clean and unobstructed.[10] |
| Low Encapsulation Efficiency | 1. Suboptimal N/P Ratio: An incorrect ratio of ionizable lipid to nucleic acid can lead to inefficient complexation.[9] 2. pH of Aqueous Buffer: The pH of the aqueous buffer needs to be acidic to ensure the ionizable lipid is protonated and can complex with the negatively charged nucleic acid. 3. Degraded Nucleic Acid: The integrity of the nucleic acid cargo is crucial for efficient encapsulation. | 1. Optimize the N/P Ratio: Titrate the N/P ratio to find the optimal level for your specific nucleic acid and lipid formulation. A common starting point is an N/P ratio of 6.[10][11] 2. Use an Acidic Aqueous Buffer: A citrate (B86180) or acetate (B1210297) buffer with a pH around 4.0 is typically used to ensure the protonation of this compound.[10] 3. Verify Nucleic Acid Integrity: Run a gel or use a Bioanalyzer to check the quality of your RNA or DNA before formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound LNP Formulation using Microfluidics
This protocol describes the preparation of this compound LNPs using a microfluidic mixing device.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000
-
Ethanol (200 proof, molecular biology grade)
-
Nucleic acid (e.g., mRNA)
-
Citrate buffer (e.g., 10 mM, pH 4.0)[10]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Syringe pumps
-
Microfluidic chip (e.g., herringbone mixer)[10]
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 individually in ethanol to create stock solutions of known concentrations (e.g., 10 mg/mL).[6]
-
Store stock solutions at -20°C.[6] Before use, warm to room temperature and ensure all lipids are fully dissolved. Cholesterol solutions may require gentle warming (>37°C) to remain fluid.[6]
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for this compound:DSPC:Cholesterol:DMG-PEG 2000).[6][7][8]
-
Add ethanol to reach the final desired total lipid concentration (e.g., 5 mg/mL).[10]
-
Vortex the lipid mixture to ensure homogeneity.[10]
-
-
Preparation of the Aqueous Phase:
-
Dilute the nucleic acid in the citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N/P ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). For example, a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic) can be used.[6]
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic chip, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
-
Downstream Processing:
-
Characterization:
-
Measure the LNP size (hydrodynamic diameter) and PDI using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen).
-
Data Presentation
Table 1: Effect of Flow Rate and Flow Rate Ratio on LNP Size
| Total Flow Rate (TFR) | Flow Rate Ratio (FRR) (Aqueous:Organic) | Resulting LNP Size (nm) | Reference |
| Low (e.g., 100 µL/min) | 3 | Larger | [1] |
| High (e.g., 500 µL/min) | 3 | Smaller | [1] |
| 12 mL/min | 3:1 | ~100-120 | [5] |
| 15 mL/min or above | 3:1 | ~40 | [12] |
Table 2: Common this compound LNP Formulations and Properties
| Ionizable Lipid | Helper Lipids | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Typical Size (nm) | Typical PDI | Reference |
| This compound | DSPC, Cholesterol, DMG-PEG 2000 | 50:10:38.5:1.5 | 80 - 120 | < 0.2 | [5][6][7][8] |
| This compound | DOPE, Cholesterol, C14-PEG-2000 | 48:10:40:2 | ~100 | < 0.2 | [9] |
Visualizations
Caption: Workflow for this compound LNP formulation via microfluidics.
Caption: Troubleshooting decision tree for oversized LNPs.
References
- 1. Development of the iLiNP Device: Fine Tuning the Lipid Nanoparticle Size within 10 nm for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 3. Understanding the formation mechanism of lipid nanoparticles in microfluidic devices with chaotic micromixers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. insidetx.com [insidetx.com]
- 11. Prediction of lipid nanoparticles for mRNA vaccines by the machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
Navigating the Challenges of Repeated SM-102 LNP Administration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of SM-102 lipid nanoparticles (LNPs) for the delivery of mRNA therapeutics has shown immense promise. However, researchers often encounter challenges with repeated administration, leading to variability in experimental outcomes and potential roadblocks in therapeutic development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments involving multiple doses of this compound LNPs.
Troubleshooting Guide
Researchers may face several issues when repeatedly administering this compound LNPs. The following table outlines common problems, their potential causes, and suggested solutions to help troubleshoot your experiments.
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Decreased Protein Expression After Second Dose | Accelerated Blood Clearance (ABC) Phenomenon: The most likely cause is the production of anti-PEG IgM antibodies against the PEGylated lipids on the LNP surface. These antibodies opsonize the LNPs, leading to their rapid clearance by macrophages, primarily in the liver and spleen, before they can deliver their mRNA payload.[1][2] | Modify LNP Formulation: - Change PEG Lipid Structure: The structure of the PEG lipid significantly impacts immunogenicity. For instance, LNPs formulated with DMG-PEG show less reduction in expression upon the second dose compared to those with C16 PEG ceramide.[1][2]- Optimize PEG Molar Ratio: Reducing the molar ratio of the PEG lipid in the formulation can decrease the induction of anti-PEG antibodies.Adjust Dosing Regimen: - Increase Time Interval Between Doses: A longer interval between the first and second dose may lead to a less pronounced ABC phenomenon.- Administer a Low "Priming" Dose: A very low initial dose may induce tolerance rather than a strong antibody response. |
| Increased Inflammatory Response | Inherent Immunostimulatory Properties of this compound: The this compound lipid itself can activate innate immune pathways, such as the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[3][4]Route of Administration: Certain routes, such as intranasal administration, can lead to more pronounced inflammation.[3]mRNA Cargo: The encapsulated mRNA can also be recognized by pattern recognition receptors, contributing to the inflammatory response. | Monitor Inflammatory Markers: Routinely measure plasma levels of key cytokines (e.g., IL-6, TNF-α, IFN-γ, MCP-1) after each administration to quantify the inflammatory response.[5][6]Modify LNP Formulation: Explore the use of alternative ionizable lipids that may have a less inflammatory profile.[5]Co-administration of Anti-inflammatory Agents: In some therapeutic contexts, co-administration of immunosuppressive or anti-inflammatory drugs could be considered, though this may impact vaccine efficacy.Optimize mRNA Sequence: Use modified nucleosides (e.g., N1-methyl-pseudouridine) in the mRNA to reduce its intrinsic immunogenicity. |
| Inconsistent Results Between Experiments | LNP Formulation Instability: this compound LNPs can be sensitive to storage conditions. Long-term storage at 4°C can lead to aggregation, which affects in vivo performance and potency.[7]Variability in LNP Production: Inconsistent particle size, polydispersity index (PDI), or encapsulation efficiency between batches can lead to different biological outcomes. | Ensure Proper Storage: For long-term storage, it is recommended to keep this compound LNPs at -80°C to prevent aggregation and maintain potency.[7]Characterize Each Batch: Thoroughly characterize each new batch of LNPs for size, PDI, zeta potential, and encapsulation efficiency before in vivo use to ensure consistency.[8]Use a Stabilizing Excipient: The inclusion of cryoprotectants like sucrose (B13894) can enhance the stability of LNPs, especially during freeze-thaw cycles.[7] |
| Observed Toxicity or Adverse Events | High Dose Levels: Dose-dependent toxicity can occur, leading to systemic inflammation and, in severe cases, mortality.[3]Off-Target Biodistribution: While this compound LNPs are often used for intramuscular or intravenous delivery, they can accumulate in off-target organs like the liver, which may lead to toxicity with repeated high doses.[9][10][11] | Conduct Dose-Response Studies: Determine the optimal therapeutic window with the lowest effective dose that minimizes toxicity.Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Consider periodic blood tests to check for markers of liver or kidney damage.[12]Assess Biodistribution: Perform biodistribution studies to understand where the LNPs and the expressed protein accumulate in the body. |
Frequently Asked Questions (FAQs)
Q1: Why is the protein expression from my this compound LNP-mRNA significantly lower after the second injection?
This is a classic sign of the Accelerated Blood Clearance (ABC) phenomenon.[1][2] After the first dose, the immune system can generate antibodies, specifically IgM, against the polyethylene (B3416737) glycol (PEG) component of the LNPs. Upon the second injection, these pre-existing anti-PEG antibodies bind to the LNPs, marking them for rapid removal from circulation by immune cells, which drastically reduces the amount of mRNA that reaches the target cells.
Q2: What is the primary cause of the inflammatory response seen with this compound LNPs?
The ionizable lipid this compound itself is known to have intrinsic adjuvant properties and can directly activate inflammatory pathways.[3] Studies have shown that this compound-containing LNPs can potently activate the NLRP3 inflammasome in immune cells, leading to the release of the pro-inflammatory cytokine IL-1β.[3][4] This is followed by the downstream release of other inflammatory mediators like IL-6 and TNF-α.[5][6] This inflammatory potential is a key consideration, especially for therapeutic applications requiring frequent dosing.
Q3: How can I improve the stability of my this compound LNP formulation for long-term experiments?
For long-term stability, storing this compound LNPs at -80°C is crucial.[7] Storage at 4°C can lead to particle aggregation over time, which will negatively impact their in vivo efficacy.[7] Additionally, incorporating cryoprotectants such as sucrose into your formulation can help maintain LNP integrity during freezing and thawing.[7] It is also good practice to re-characterize the physicochemical properties (size, PDI) of your LNPs if they have been stored for an extended period.
Q4: Can changing the PEG lipid in my this compound LNP formulation help with the reduced efficacy on repeated administration?
Yes, the structure of the PEG lipid plays a critical role in the immunogenicity of the LNP. Research has demonstrated that different PEG lipid structures can elicit varying levels of anti-PEG IgM. For example, replacing a C16 PEG ceramide with DMG-PEG in an this compound LNP formulation was shown to significantly mitigate the loss of protein expression upon a second dose.[1][2] Therefore, screening different PEG lipids is a valuable strategy to reduce the ABC phenomenon.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the repeated administration of this compound LNPs.
Table 1: Effect of PEG Lipid on Protein Expression After Repeated Administration
| LNP Formulation | Protein Expression After 2nd Dose (% of 1st Dose) | Reference |
| This compound LNP with DMG-PEG | 84.5% - 121.3% | [1] |
| This compound LNP with C16 PEG Ceramide | 43.4% | [1] |
Table 2: Inflammatory Cytokine Induction by this compound LNPs
| Cytokine | Observation | Reference |
| IL-1β | Robust release upon this compound LNP stimulation. | [3][4] |
| IL-6, TNF-α, IFN-γ, MCP-1 | Significantly higher levels triggered by this compound LNPs compared to some modified ionizable lipids. | [5][6] |
Experimental Protocols & Methodologies
Protocol 1: Assessment of a Second Dose on mRNA Expression
-
Animal Model: BALB/c mice, 7 weeks old, female.
-
LNP-mRNA Preparation: Formulate this compound LNPs encapsulating mRNA for a reporter protein (e.g., human Erythropoietin - hEPO).
-
First Administration: Administer the LNP-mRNA intravenously at a dose of 0.5 mg/kg.
-
Sample Collection (First Dose): Collect blood samples at 6 hours post-injection to measure the baseline protein concentration (e.g., hEPO) using an ELISA kit.
-
Resting Period: Allow the animals to rest for 7 days.
-
Pre-Second Dose Sample Collection: Before the second injection, collect blood to measure anti-PEG IgM levels.
-
Second Administration: Administer the same LNP-mRNA formulation at the same dose (0.5 mg/kg) intravenously.
-
Sample Collection (Second Dose): Collect blood samples at 6 hours post-second injection to measure protein concentration and complement activation (e.g., C5a).
-
Data Analysis: Calculate the protein expression of the second dose as a percentage of the first dose. Compare anti-PEG IgM and complement levels between different LNP formulations.[1][2]
Protocol 2: Evaluation of Inflammatory Response to this compound LNPs
-
Animal Model: BALB/c mice.
-
LNP Administration: Administer this compound LNPs (with or without mRNA) via the desired route (e.g., intramuscularly).
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 2, 4, 6, 24 hours).
-
Cytokine/Chemokine Analysis: Isolate plasma and use a multiplex immunoassay (e.g., Luminex-based) to quantify the levels of a panel of pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, TNF-α, IFN-γ, and MCP-1.[5][7]
-
Control Groups: Include a vehicle control group (e.g., saline or buffer used for LNP suspension) to establish baseline cytokine levels.
-
Data Analysis: Compare the cytokine profiles induced by different LNP formulations or doses.
Visualizing Key Pathways and Workflows
To better understand the mechanisms at play, the following diagrams illustrate key processes.
Caption: The Accelerated Blood Clearance (ABC) phenomenon workflow.
Caption: this compound LNP-mediated inflammatory pathway activation.
Caption: A logical workflow for troubleshooting repeated LNP administration.
References
- 1. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
strategies to minimize off-target effects of SM-102 LNPs
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the off-target effects of SM-102 lipid nanoparticles (LNPs). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with this compound LNPs?
A1: The most frequently reported off-target effects of this compound LNPs are accumulation and subsequent mRNA expression or gene editing in the liver and spleen, particularly following intramuscular (I.M.) or intravenous (I.V.) administration.[1][2] Studies have shown that after I.M. injection, this compound LNPs can lead to high transfection or gene editing rates in the liver (up to 83.83%) and spleen (up to 72.67%).[1][2] Additionally, this compound LNPs can induce innate immune responses, leading to the production of pro-inflammatory cytokines and chemokines, which can cause local and systemic inflammation.[3][4][5]
Q2: Why do this compound LNPs tend to accumulate in the liver and spleen?
A2: The biodistribution of this compound LNPs is heavily influenced by the physicochemical properties of the ionizable lipid this compound. It has an apparent pKa of 6.7, which means it remains more net-neutral at physiological pH (around 7.4).[1] This neutrality is thought to increase LNP stability in circulation and reduce interactions with negatively charged membranes at the injection site, allowing the LNPs to disperse and travel to distal organs like the liver and spleen.[1] Upon entering the bloodstream, these LNPs can interact with serum proteins, such as Apolipoprotein E (ApoE), which directs them toward hepatocytes in the liver.[6]
Q3: How can the immunogenicity of this compound LNPs be reduced?
A3: The immunogenicity of LNPs is a significant concern, as it can lead to inflammatory side effects and, in cases of repeated administration, a loss of therapeutic efficacy due to the Accelerated Blood Clearance (ABC) phenomenon.[7] Strategies to reduce immunogenicity include:
-
Modifying the PEG-lipid: The polyethylene (B3416737) glycol (PEG) component can trigger an anti-PEG antibody response.[7] Replacing the standard DMG-PEG2000 with alternatives like C16 PEG ceramide or zwitterionic poly(carboxybetaine) (PCB)-conjugated lipids has been shown to reduce the induction of anti-PEG IgM and mitigate the ABC effect.[7][8]
-
Altering the Ionizable Lipid: The ionizable lipid itself is a key driver of the innate immune response.[5] Using biodegradable lipids or lipids with different chemical structures can modulate the immune response.[8][9]
-
Optimizing mRNA: Using modified mRNA (e.g., with N1-methylpseudouridine, m1Ψ) can dampen the innate immune activation triggered by the mRNA payload itself.[10]
Q4: Are there alternative ionizable lipids to this compound with improved tissue specificity?
A4: Yes, research has focused on developing novel ionizable lipids to overcome the off-target limitations of this compound.
-
For muscle-specific delivery , a lipid named iso-A11B5C1 was developed. When formulated into LNPs, it showed comparable muscle transfection to this compound but with undetectable off-target editing in the liver and spleen.[1][2] This is attributed to its higher apparent pKa of approximately 7.2, which may limit its circulation and keep it localized to the injection site.[1]
-
For liver delivery with reduced lipid load , a series of lipids, including HTO12 , have been shown to achieve comparable mRNA delivery and biosafety to this compound but with a 2.5-fold lower ratio of ionizable lipid to total lipids in the LNP formulation.[11]
-
Other novel lipids like ARV-T1 have been designed for improved mRNA delivery and potency, potentially allowing for lower effective doses, which can indirectly reduce off-target effects.[12][13]
Q5: How does LNP formulation (e.g., particle size, helper lipids) impact off-target effects?
A5: LNP formulation plays a critical role in determining biodistribution and off-target effects.
-
Particle Size: LNP size significantly affects biodistribution. After I.M. injection, smaller particles are more likely to migrate from the injection site to the liver, while larger particles tend to remain localized in the muscle tissue.[12][14] For systemic delivery, LNPs in the 80-100 nm range often exhibit better stability.[15]
-
Helper Lipids: The choice of helper lipids (e.g., DSPC, DOPE) and cholesterol influences the structural integrity and stability of the LNP.[3][8] Removing cholesterol from certain formulations has been shown to reduce nanoparticle accumulation in the liver.[16]
-
Targeting Ligands: Functionalizing the LNP surface with antibodies or other specific ligands can actively direct the nanoparticles to target cells, significantly reducing accumulation in off-target organs.[17]
Troubleshooting Guide
Problem 1: High off-target gene expression or editing is detected in the liver and spleen following intramuscular injection.
| Potential Cause | Suggested Solution |
| Inherent properties of this compound: The low pKa of this compound promotes systemic circulation and liver/spleen uptake.[1] | 1. Substitute Ionizable Lipid: Replace this compound with a muscle-specific lipid like iso-A11B5C1, which has a higher pKa and remains more localized.[1][2] 2. Optimize LNP Size: Increase the hydrodynamic diameter of the LNPs. Larger particles show less leakage from the injection site.[14] |
| Dose is too high: A high dose can lead to spillover into systemic circulation. | 1. Reduce LNP Dose: Perform a dose-response study to find the minimum effective dose. 2. Use a More Potent Lipid: Consider novel lipids (e.g., ARV-T1) that may achieve the same therapeutic effect at a lower concentration.[12][13] |
| Formulation instability: Poorly formulated LNPs may dissociate, releasing mRNA that can travel systemically. | 1. Review Formulation Protocol: Ensure optimal mixing parameters, buffer pH, and lipid ratios. The optimal formulation for one lipid may not be suitable for another.[2] 2. Characterize LNPs Thoroughly: Verify particle size, polydispersity index (PDI), and encapsulation efficiency before in vivo use.[3] |
Problem 2: Significant inflammatory response or toxicity is observed after LNP administration.
| Potential Cause | Suggested Solution |
| Innate immune activation: The LNP components, particularly the ionizable lipid and mRNA, can activate innate immune pathways like Toll-like receptors (TLRs).[4][5] | 1. Modify mRNA Payload: Use nucleoside-modified mRNA (e.g., m1Ψ) to reduce its intrinsic immunogenicity.[10] 2. Change PEG-lipid: The PEG component can be immunogenic. Replace DMG-PEG2000 with a less immunogenic alternative like a poly(carboxybetaine) (PCB)-lipid.[7] |
| Toxicity from lipid components: Cationic/ionizable lipids can exhibit dose-dependent toxicity.[4][18] | 1. Reduce Ionizable Lipid Ratio: Use novel lipids like HTO12 that allow for a lower molar ratio of ionizable lipid within the LNP without sacrificing efficacy.[11] 2. Use Biodegradable Lipids: Employ ionizable lipids with biodegradable ester bonds in their structure, which can be cleared more rapidly from the body.[9] |
Problem 3: Loss of therapeutic efficacy is observed after repeated LNP injections.
| Potential Cause | Suggested Solution |
| Accelerated Blood Clearance (ABC): Repeated administration of PEGylated LNPs can induce anti-PEG IgM antibodies, which bind to subsequently injected LNPs and cause their rapid clearance by the immune system.[7] | 1. Replace PEG-lipid: Substitute DMG-PEG2000 with a PCB-lipid or C16 PEG ceramide, which have been shown to induce significantly lower levels of polymer-specific antibodies and avoid the ABC effect.[7][8] 2. Increase Time Between Doses: Allow more time for the initial antibody response to subside before administering subsequent doses. |
| Immune memory: The immune system may develop a memory response to the LNP components or the expressed protein. | 1. Evaluate Immune Response: Measure antibody titers (e.g., anti-PEG IgM) and T-cell responses to understand the mechanism of efficacy loss. 2. Modify LNP Composition: Use different LNP formulations for subsequent doses if possible to avoid recognition by the adaptive immune system. |
Data Summary Tables
Table 1: Comparison of Off-Target Editing for this compound vs. Muscle-Selective Ionizable Lipid
| Ionizable Lipid | Administration | On-Target Editing (Muscle) | Off-Target Editing (Liver) | Off-Target Editing (Spleen) | Reference |
| This compound | I.M. Injection | Comparable to iso-A11B5C1 | 83.83% | 72.67% | [1] |
| iso-A11B5C1 | I.M. Injection | Comparable to this compound | Undetectable | Undetectable | [1] |
Table 2: Effect of PEG-Lipid Modification on Efficacy After Repeated Dosing
| LNP Formulation | Protein Expression (2nd Dose vs 1st) | Anti-PEG IgM Induction | Reference |
| This compound with DMG-PEG | Maintained (121.3%) | High | [8] |
| This compound with C16 PEG Ceramide | Decreased (43.4%) | High | [8] |
| This compound with PCB-Lipid (M2) | Maintained (No significant drop) | Significantly Lower | [7] |
Visual Guides and Workflows
Caption: Troubleshooting workflow for minimizing this compound LNP off-target effects.
Caption: Factors influencing this compound LNP biodistribution and off-target accumulation.
Key Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of LNPs
This protocol describes how to assess the biodistribution of LNPs using fluorescently labeled mRNA.
1. Materials:
-
This compound LNPs formulated with Cyanine5 (Cy5)-labeled mRNA.
-
Control LNPs (e.g., iso-A11B5C1) also with Cy5-mRNA.
-
C57BL/6 mice (or other appropriate strain).
-
In Vivo Imaging System (IVIS) or similar fluorescence imager.
-
Phosphate-buffered saline (PBS) for dilution.
2. LNP Preparation and Administration:
-
Thaw Cy5-mRNA LNPs on ice.
-
Dilute LNPs to the desired concentration (e.g., for a 0.3 mg/kg dose) in sterile, cold PBS.[1]
-
Administer a fixed volume (e.g., 50 µL) of the LNP solution via intramuscular (I.M.) injection into the hind limb of the mice (n=3-5 per group).[1]
3. In Vivo and Ex Vivo Imaging:
-
At a predetermined time point (e.g., 6 hours post-injection), anesthetize the mice.[1]
-
Perform whole-body imaging using an IVIS spectrum imager to detect the Cy5 signal.
-
Following whole-body imaging, humanely euthanize the mice.
-
Carefully dissect key organs: injection site muscle, liver, spleen, kidneys, heart, lungs.
-
Arrange the isolated organs on a non-fluorescent surface and perform ex vivo imaging to quantify the fluorescent signal in each organ.[1]
4. Data Analysis:
-
Using the imaging software, draw regions of interest (ROIs) around each organ.
-
Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI.
-
Normalize the signal to the background and compare the distribution between different LNP formulations. Plot the data as mean ± SD.
Protocol 2: Assessment of LNP Immunogenicity via Cytokine Profiling
This protocol outlines a method to measure the inflammatory response to LNP administration.
1. Materials:
-
Test LNPs (e.g., this compound LNPs) and control LNPs (e.g., empty LNPs or PBS).
-
BALB/c mice (or other appropriate strain).
-
Blood collection tubes (e.g., heparin or EDTA-coated).
-
ELISA kits for specific cytokines (e.g., IL-6, IFN-γ, MCP-1).[3]
-
Centrifuge for plasma separation.
2. In Vivo Study:
-
Inject mice with the test and control LNPs at the desired dose and route (e.g., 1 µg mRNA-LNP, I.M.).[3]
-
At a specified time point post-injection (e.g., 6 or 24 hours), collect blood via cardiac puncture or tail vein bleed into appropriate tubes.
3. Sample Processing:
-
Centrifuge the blood samples (e.g., at 2,000 x g for 15 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
4. Cytokine Measurement (ELISA):
-
Thaw plasma samples on ice.
-
Perform the ELISA for each target cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and plasma samples to the wells.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Read the absorbance on a plate reader at the appropriate wavelength.
5. Data Analysis:
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of each cytokine in the plasma samples based on the standard curve.
-
Compare cytokine levels between the different LNP groups and the control group to assess the inflammatory potential of each formulation. Present data as mean ± SD.
References
- 1. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA Vaccine Nanoplatforms and Innate Immunity | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Poly(carboxybetaine) lipids enhance mRNA therapeutics efficacy and reduce their immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Particles that enhance mRNA delivery could reduce vaccine dosage and costs | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 14. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Endosomal Escape of SM-102 LNPs
Welcome to the technical support center for optimizing the endosomal escape of your SM-102 lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common hurdles in achieving efficient cytosolic delivery of their payloads.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound LNP formulation shows high cellular uptake but low payload efficacy. What could be the issue?
A1: This is a classic sign of poor endosomal escape, a significant bottleneck in LNP-mediated delivery.[1][2][3][4] While your LNPs are being successfully internalized by cells, likely through endocytosis, they are remaining trapped within endosomes.[3][5] These endosomes eventually fuse with lysosomes, leading to the degradation of your payload before it can reach the cytosol to exert its therapeutic effect.[6]
Troubleshooting Steps:
-
Confirm Endosomal Entrapment: Utilize colocalization studies with fluorescently labeled LNPs and endo/lysosomal markers (e.g., LysoTracker) to visually confirm that your LNPs are trapped in these compartments.[7]
-
Optimize Helper Lipid Composition: The helper lipids in your formulation play a crucial role in endosomal release.[8][9][10] Consider modifying the ratios of DSPC and cholesterol, or incorporating alternative helper lipids.
-
Incorporate Fusogenic Components: The addition of fusogenic lipids or peptides can significantly enhance endosomal escape.
Q2: How can I modify my this compound LNP formulation to improve endosomal escape?
A2: Several strategies can be employed to enhance the endosomal escape of your this compound LNPs:
-
Adjusting Helper Lipids:
-
DOPE: Incorporating dioleoylphosphatidylethanolamine (DOPE), a cone-shaped lipid, can promote the formation of a hexagonal II phase, which facilitates the disruption of the endosomal membrane.[6][8][10]
-
Cholesterol Analogs: Replacing cholesterol with analogs like β-sitosterol has been shown to increase endosomal disruption events.[1][4][11]
-
-
pH-Sensitive Lipids: Including pH-sensitive anionic helper lipids like cholesteryl hemisuccinate (CHEMS) can trigger destabilization of the LNP in the acidic environment of the endosome, promoting payload release.[8][9][10]
-
Fusogenic Peptides: Modifying the LNP surface with fusogenic coiled-coil peptides can mediate direct membrane fusion, bypassing the endocytic pathway altogether for more efficient cytosolic delivery.[7][12][13][14][15]
Q3: Are there any small molecules that can be co-administered to enhance the endosomal escape of my this compound LNPs?
A3: Yes, some small molecules have been shown to augment the endosomal escape of LNPs. For example, inhibitors of endocytic recycling, such as NAV2729, and molecules that disrupt the interaction of proteins with endosomal lipids, like endosidin 5 (ES5), can promote the release of the LNP's cargo.[16] Another example is the leukotriene inhibitor MK571, which has been shown to increase transfection efficiency.[3]
Q4: How does the pKa of the ionizable lipid affect endosomal escape?
A4: The pKa of the ionizable lipid, such as this compound, is a critical factor.[17] At physiological pH (around 7.4), the lipid is largely neutral, which reduces toxicity.[17] Inside the acidic environment of the endosome (pH 5.5-6.5), the lipid becomes protonated (positively charged).[16][17] This charge reversal facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and payload release.[16][18][19] For efficient in vivo silencing in hepatocytes, an optimal pKa is between 6.2 and 6.5.[3][20]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on improving LNP endosomal escape. Note that direct comparisons should be made with caution due to differing experimental conditions.
| Strategy | LNP System | Cell Line/Model | Improvement Metric | Result | Reference |
| Cholesterol Analog | LNP with β-sitosterol (LNP-Sito) vs. Cholesterol (LNP-Chol) | Gal8-GFP reporter cells | Endosomal perturbation events | 10-fold increase with LNP-Sito | [1][11] |
| Fusogenic Coiled-Coil Peptides | mRNA-LNPs with and without peptides | iPSC-CMs | GFP Expression | Significantly enhanced with peptides | [13][14] |
| pH-Responsive PEGylated Lipid | Hyd-Man LNPs vs. other formulations | DC2.4 cells | Endosomal escape efficiency | Over 60% for Hyd-Man LNPs | [21] |
| Cyclic Disulfide-containing Lipids (CDLs) | This compound LNPs with CDL9 vs. This compound alone | In vivo | Gene expression enhancement | ~6-fold increase with CDL9 | [22] |
| Cationic Polymeric Micelles (cPMs) | This compound LNP with cPMs vs. This compound LNP alone | Red blood cells (hemolysis assay at pH 6.5) | Hemolysis rate | Increased from ~5% to ~80% with cPMs | [23] |
Key Experimental Protocols
1. Colocalization Study to Assess Endosomal Entrapment
-
Objective: To visualize the localization of LNPs within endo-lysosomal compartments.
-
Methodology:
-
Prepare this compound LNPs encapsulating a fluorescently labeled payload (e.g., Cy5-mRNA).
-
Incubate target cells with the fluorescent LNPs for a specified time (e.g., 1-4 hours).
-
In the final 30-60 minutes of incubation, add a fluorescent endo-lysosomal marker (e.g., LysoTracker Deep Red).
-
Wash the cells with PBS to remove extracellular LNPs and marker.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with a nuclear stain (e.g., Hoechst 33342).
-
Image the cells using a confocal microscope.
-
Analyze the images for colocalization between the LNP fluorescence and the endo-lysosomal marker fluorescence. A high degree of overlap indicates endosomal entrapment.
-
2. Hemolysis Assay to Evaluate Membrane Disruptive Activity
-
Objective: To assess the membrane-disrupting (fusogenic) potential of LNP formulations at different pH values, mimicking the endosomal environment.
-
Methodology:
-
Prepare red blood cell (RBC) suspensions.
-
Incubate your this compound LNP formulations (and controls) with the RBC suspension in buffers of varying pH (e.g., 7.4, 6.5, 5.5).
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Centrifuge the samples to pellet intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis). Higher hemolysis at acidic pH suggests better endosomolytic activity.[23]
-
Visualizing Mechanisms and Workflows
Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.
Caption: A logical workflow for troubleshooting low payload efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 5. phospholipid-research-center.com [phospholipid-research-center.com]
- 6. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient mRNA delivery using lipid nanoparticles modified with fusogenic coiled-coil peptides - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. Fusogenic Coiled-Coil Peptides Enhance Lipid Nanoparticle-Mediated mRNA Delivery upon Intramyocardial Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. p005091.com [p005091.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Engineered lipid nanoparticles with synergistic dendritic cell targeting and enhanced endosomal escape for boosted mRNA cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00084J [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: SM-102 LNP Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the best practices for storing and handling SM-102 lipid nanoparticles (LNPs) to ensure optimal potency and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound LNPs?
For long-term stability and to maintain maximum potency, it is highly recommended to store this compound LNP solutions at -80°C.[1] Research and manufacturer guidelines indicate that LNPs are stable for at least six months under these conditions.[1] Studies have shown that both this compound and other similar LNPs are stable for long-term storage at -80°C.[2]
Q2: Can I store my this compound LNPs in a standard -20°C freezer?
Storage at -20°C is a potential alternative to -80°C, and some studies suggest it can extend LNP stability beyond what is seen at refrigerated or room temperatures.[3] However, -80°C is generally preferred for long-term storage to minimize potential degradation and maintain optimal potency.[2][4] If a -80°C freezer is unavailable, -20°C is a more suitable option than 4°C for prolonged periods.
Q3: How long can I store this compound LNPs at refrigerated temperatures (2-8°C)?
This compound LNPs can be stored at 2-8°C for short-term durations. One study found that this compound LNPs retained their functionality when stored at 2-8°C for up to 11 weeks.[5][6] However, other research indicates that aggregation of LNPs can begin after 8 weeks of storage at 4°C.[2] Therefore, for storage beyond a few weeks, freezing is recommended.
Q4: Is it acceptable to store this compound LNPs at room temperature?
Room temperature storage is not recommended for this compound LNPs. Studies have shown a gradual decline in the in vitro activity of this compound LNPs when stored at room temperature (25°C) over several weeks.[5][6] For any storage duration, refrigerated or frozen conditions are preferable.
Q5: What is the impact of freeze-thaw cycles on my LNP potency?
Repeated freeze-thaw cycles can negatively impact LNP integrity, leading to aggregation, increased particle size, and a loss of potency.[7] It is crucial to aliquot your LNP solution into single-use volumes before the initial freezing to avoid multiple freeze-thaw cycles. The inclusion of cryoprotectants, such as sucrose (B13894), can help mitigate the damage from freezing and thawing.[2][7]
Q6: My LNP solution contains a cryoprotectant. What is its purpose?
Cryoprotectants like sucrose or trehalose (B1683222) are added to LNP formulations to protect the nanoparticles from aggregation and fusion during freezing and thawing.[2][7] These sugars have been shown to preserve the physicochemical properties and retain the gene silencing ability of LNPs through freeze-thaw cycles.[7] Sucrose has also been observed to enhance in vivo luciferase expression from mRNA-LNPs.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low transfection efficiency or loss of potency | 1. Improper storage temperature (e.g., room temperature or prolonged 4°C storage).2. Multiple freeze-thaw cycles.3. mRNA degradation within the LNP. | 1. Ensure long-term storage at -80°C. For short-term, use 2-8°C.2. Aliquot LNPs into single-use tubes before freezing to avoid repeated thawing.3. Verify mRNA integrity using appropriate analytical methods if degradation is suspected. |
| Increased particle size or polydispersity index (PDI) | 1. LNP aggregation due to improper storage or handling.2. Freeze-thaw stress.3. Thermal stress from exposure to high temperatures. | 1. Confirm storage at recommended sub-zero temperatures.2. When thawing, do so on ice with gentle swirling; do not vortex.[1]3. Use a cryoprotectant if not already included in the formulation. |
| Inconsistent experimental results | 1. Variability in LNP handling between experiments.2. Degradation of a specific aliquot due to improper handling. | 1. Standardize your thawing and dilution protocol. Thaw on ice and pipette gently.2. Use a new, single-use aliquot for each experiment to ensure consistency. |
Data on this compound LNP Stability
The following tables summarize quantitative data from studies on this compound LNP stability under various storage conditions.
Table 1: Effect of Temperature on this compound LNP In Vitro Activity
| Storage Temperature | Duration | Outcome on Potency | Reference |
| 2-8°C | 11 weeks | Retained functionality | [5][6] |
| 25°C (Room Temp) | 11 weeks | Gradual decline in activity | [5][6] |
| 4°C | 8-12 weeks | Onset of aggregation | [2] |
| -80°C | 20 weeks | Stable, no aggregation | [2] |
Table 2: Physicochemical Properties of this compound LNPs Under Different Storage Conditions
| Parameter | Storage at 4°C | Storage at -80°C | Key Observation | Reference |
| Aggregation | Started at week 8 | Remained stable for 20 weeks | -80°C storage is superior for preventing aggregation. | [2] |
| Encapsulation Efficiency | Stable | Stable | Remained high under both conditions for 20 weeks. | [2] |
| mRNA Integrity | Stable | Stable | Encapsulated mRNA was stable regardless of storage temperature for 20 weeks. | [2] |
Note: While encapsulation efficiency and mRNA integrity can remain high at 4°C, functional potency may decrease due to particle aggregation.[2]
Experimental Protocols
Protocol 1: LNP Thawing and Preparation for In Vitro Use
This protocol outlines the recommended procedure for thawing and diluting this compound LNPs for cell culture experiments.
-
Thawing: Retrieve a single-use aliquot of the LNP solution from -80°C storage. Place the vial on ice and allow it to thaw completely.
-
Gentle Mixing: Once thawed, gently swirl the vial. Do not vortex , as this can cause aggregation and damage the LNPs.
-
Dilution: Using a gentle pipetting technique, dilute the LNPs to the desired final concentration in your complete cell culture medium (including serum). A typical dilution range is 1:100 to 1:500.[1]
-
Application: Immediately add the diluted LNP-containing medium to your subconfluent adherent cells.
-
Incubation & Analysis: Incubate the cells under standard conditions. Protein expression (e.g., GFP) may be detectable as early as six hours after treatment.[1]
Protocol 2: Assessment of LNP Stability
This protocol provides a framework for conducting a stability study on this compound LNPs.
-
Aliquoting: Upon receiving or formulating a batch of LNPs, create multiple single-use aliquots and store them at the desired temperatures (e.g., -80°C, -20°C, 4°C, and 25°C).
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 4, Week 8, etc.).
-
Analysis at Each Time Point: At each designated time point, remove one aliquot from each storage condition and analyze the following:
-
Physicochemical Properties:
-
Potency (Functional Assay):
-
Perform an in vitro transfection assay (as described in Protocol 1) using a reporter mRNA (e.g., GFP or Luciferase).
-
Measure the level of protein expression via fluorescence microscopy, flow cytometry, or a luciferase assay.
-
-
Visual Guides
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigations into mRNA Lipid Nanoparticles Shelf-Life Stability under Nonfrozen Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.curapath.com [blog.curapath.com]
- 9. lcms.cz [lcms.cz]
Troubleshooting Low Transfection Efficiency with SM-102 Lipid Nanoparticles
Welcome to the technical support center for SM-102 Lipid Nanoparticle (LNP)-mediated transfection. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions for issues you may encounter when using this compound LNPs for nucleic acid delivery, particularly mRNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in transfection?
A1: this compound is a synthetic ionizable amino lipid that is a critical component of lipid nanoparticles (LNPs) used for delivering mRNA, notably in the Moderna COVID-19 vaccine.[1][2][3] Its primary role is to encapsulate and protect the negatively charged mRNA and facilitate its delivery into cells.[1][4] this compound has a specific pKa that allows it to be positively charged in the acidic environment of an endosome, which is crucial for disrupting the endosomal membrane and releasing the mRNA into the cytoplasm for translation.[3][4] At physiological pH, it remains relatively neutral, reducing toxicity and interactions with blood components.[1][3]
Q2: What are the other essential components of an this compound LNP formulation?
A2: A typical this compound LNP formulation consists of four key components:
-
Ionizable Lipid (this compound): Facilitates mRNA encapsulation and endosomal escape.[4][5]
-
Helper Lipid (e.g., DSPC, DOPE): A phospholipid that contributes to the structural integrity of the LNP.[6][7]
-
Cholesterol: Enhances the stability and fluidity of the LNP membrane.[6][7]
-
PEGylated Lipid (e.g., DMG-PEG2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that controls particle size and prevents aggregation, increasing shelf-life stability.[8]
Q3: What factors can influence the transfection efficiency of this compound LNPs?
A3: Several factors can impact the success of your transfection experiment:
-
LNP Formulation: The molar ratio of the four lipid components is critical.[5][9]
-
Physicochemical Properties: LNP size, polydispersity index (PDI), and surface charge (zeta potential) affect cellular uptake.[5]
-
Nucleic Acid to Lipid Ratio (N/P Ratio): The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the mRNA influences encapsulation and delivery.[5][10]
-
Cell Health and Confluency: Healthy, actively dividing cells at an optimal confluency (typically 70-90%) are more receptive to transfection.[11][12]
-
Storage and Handling: Improper storage can lead to the degradation of LNPs and mRNA, reducing efficiency.[13][14]
-
Buffer Composition: The buffer used during LNP formulation and dilution can affect particle stability and transfection efficiency.[5][10]
Troubleshooting Guide for Low Transfection Efficiency
Problem: I am observing low or no expression of my reporter gene after transfection with this compound LNPs.
Below are potential causes and recommended solutions to troubleshoot poor transfection efficiency.
Section 1: LNP Formulation and Quality
Possible Cause 1.1: Suboptimal Molar Ratios of Lipid Components. The relative amounts of this compound, helper lipid, cholesterol, and PEGylated lipid are crucial for forming effective LNPs.
Solution:
-
Verify and optimize the molar ratio of your lipid components. Several studies have reported successful formulations with specific ratios. Refer to the table below for published molar ratios.
-
If you are preparing your own LNPs, consider performing a design of experiment (DoE) to screen different ratios for your specific mRNA and cell type.[15]
Table 1: Reported Molar Ratios for this compound LNP Formulations
| Ionizable Lipid | Helper Lipid | Cholesterol | PEGylated Lipid | Molar Ratio (this compound:Helper:Cholesterol:PEG) | Reference |
| This compound | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | [6][16][17][18][19] |
| This compound | DOPE | Cholesterol | C14-PEG-2000 | 48:10:40:2 | [20] |
Possible Cause 1.2: Incorrect Nitrogen to Phosphate (N/P) Ratio. The N/P ratio affects the encapsulation of mRNA and the overall charge of the LNPs. A suboptimal ratio can lead to poor encapsulation or inefficient cellular uptake.
Solution:
-
Calculate and optimize the N/P ratio. A commonly used N/P ratio is around 6.[17][19]
-
You may need to titrate the N/P ratio to find the optimal balance for your specific application.
Possible Cause 1.3: Poor Physicochemical Characteristics of LNPs. The size, size distribution (PDI), and surface charge of your LNPs can significantly impact their interaction with cells.
Solution:
-
Characterize your LNPs using methods like Dynamic Light Scattering (DLS) to measure size and PDI. For optimal in vivo applications, LNP sizes typically range from 60 to 150 nm.[6]
-
Aim for a PDI value below 0.3 to ensure a homogenous population of LNPs.[14]
-
If the size is too large or the PDI is high, optimize your formulation process, such as the mixing method (e.g., microfluidic mixing) and flow rates.[21]
Section 2: Experimental Protocol and Cell Culture
Possible Cause 2.1: Poor Cell Health or Suboptimal Confluency. Transfection efficiency is highly dependent on the state of the cells. Unhealthy or overly confluent cells will not transfect well.
Solution:
-
Ensure you are using healthy, actively dividing cells. Regularly check for signs of stress or contamination.[11]
-
Optimize cell confluency at the time of transfection. The ideal confluency is typically between 70-90%.[11]
-
Use freshly passaged cells for your experiments.[12]
Possible Cause 2.2: Presence of Contaminants. Contaminants like mycoplasma can significantly alter cellular processes and negatively impact transfection outcomes.
Solution:
-
Regularly test your cell cultures for mycoplasma contamination.[21]
Possible Cause 2.3: Inappropriate Incubation Time. The duration of cell exposure to LNPs can affect both transfection efficiency and cell viability.
Solution:
-
Optimize the incubation time. A typical incubation period is 24-48 hours before assessing gene expression.[22]
Section 3: Reagent Storage and Handling
Possible Cause 3.1: Degradation of this compound or other Lipids. Improper storage can lead to the chemical degradation of the lipid components, compromising LNP formation and function.
Solution:
-
Store this compound and other lipids according to the manufacturer's instructions, typically at -20°C.[19]
-
Allow lipids to warm to room temperature before use to ensure they are fully dissolved and homogenous.[19]
Possible Cause 3.2: Degradation of mRNA. mRNA is susceptible to degradation by RNases.
Solution:
-
Use nuclease-free water and consumables throughout your experiment.[22]
-
Store mRNA at -80°C and thaw on ice before use.[19]
Possible Cause 3.3: LNP Instability During Storage. Pre-formed LNPs can lose their functionality over time, especially when stored at inappropriate temperatures.
Solution:
-
For short-term storage, keep LNPs at 4°C and use them within a week.[17]
-
Studies have shown that this compound LNPs retain functionality well when stored at 2-8°C for several weeks, but efficiency can decline at room temperature.[13] For long-term storage, freezing at -20°C or -80°C is recommended, though freeze-thaw cycles should be minimized.[14]
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidic Mixing
This protocol provides a general guideline for formulating mRNA-loaded this compound LNPs.
Materials:
-
This compound, DSPC, Cholesterol, DMG-PEG2000
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
mRNA in a suitable buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Nuclease-free tubes and reagents
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to create individual stock solutions.
-
Prepare Lipid Mixture: In a nuclease-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). Add ethanol to reach the final desired lipid concentration. Ensure the mixture is homogenous by vortexing or gentle heating if necessary.[19]
-
Prepare mRNA Solution: Dilute the mRNA stock in an aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.
-
Microfluidic Mixing:
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.
-
Set the flow rate ratio (aqueous:ethanolic) on the microfluidic device, typically to 3:1.
-
Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Downstream Processing:
-
The collected LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a physiologically compatible buffer (e.g., PBS) using a method like dialysis or tangential flow filtration.[19]
-
-
Characterization and Storage:
Protocol 2: In Vitro Transfection of Adherent Cells
Materials:
-
Adherent cells (e.g., HEK293, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
mRNA-loaded this compound LNPs
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Prepare LNP-mRNA Complexes:
-
Thaw the mRNA-LNPs on ice.
-
Dilute the required amount of LNPs in your complete cell culture medium. The final volume added to each well should be a small fraction of the total well volume (e.g., 10%) to minimize toxicity.[22]
-
-
Transfection:
-
Gently add the diluted LNP-mRNA complexes to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After the incubation period, assess transfection efficiency by measuring the expression of your reporter gene (e.g., luciferase assay, fluorescence microscopy for GFP).[21]
Visualizations
Caption: LNP-mediated mRNA delivery and translation pathway.
Caption: Troubleshooting workflow for low this compound transfection.
Caption: Key relationships in this compound LNP formulation.
References
- 1. youtube.com [youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound? | BroadPharm [broadpharm.com]
- 4. Say Goodbye to Traditional Flu Vaccines! this compound Powers a New Generation of mRNA Immune Solutions - Drug Delivery [ebclink.com]
- 5. precigenome.com [precigenome.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles for designing an optimal mRNA lipid nanoparticle vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 10. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Investigations into mRNA Lipid Nanoparticles Shelf-Life Stability under Nonfrozen Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. insidetx.com [insidetx.com]
- 20. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 22. cdn2.caymanchem.com [cdn2.caymanchem.com]
Technical Support Center: Optimizing SM-102 Lipid Nanoparticle Formulations
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing lipid ratios in SM-102 formulations. It includes troubleshooting for common experimental issues, frequently asked questions, detailed protocols, and comparative data to enhance your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the core components of a typical this compound lipid nanoparticle (LNP) formulation and what are their functions?
A1: A standard this compound LNP formulation consists of four key lipid components dissolved in an organic solvent (typically ethanol), which is then mixed with an aqueous solution containing the nucleic acid payload.
-
Ionizable Cationic Lipid (this compound): This is the most critical component for encapsulating negatively charged nucleic acids (like mRNA) and facilitating their release into the cytoplasm. At a low pH (during formulation), this compound is positively charged, allowing it to interact with the nucleic acid.[1] At physiological pH, it becomes neutral, which is believed to reduce toxicity.[1] Its structure is crucial for endosomal escape.[2]
-
Helper Phospholipid (e.g., DSPC or DOPE): These lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), are structural components that contribute to the stability and integrity of the lipid bilayer.[1][3] The choice of helper lipid can impact transfection efficiency; for instance, this compound has shown optimal performance with DSPC.[4]
-
Cholesterol: Cholesterol is a "helper lipid" that modulates membrane fluidity and rigidity, enhancing the stability of the LNP structure and potentially aiding in intracellular delivery.[1][2]
-
PEGylated Lipid (e.g., DMG-PEG 2000): This lipid includes a polyethylene (B3416737) glycol (PEG) chain. It plays a crucial role in controlling the particle size during formulation and preventing aggregation of the nanoparticles during storage.[1][5]
Q2: What is the standard molar ratio for this compound LNP formulations?
A2: The most widely cited molar ratio for this compound formulations, used in the Moderna COVID-19 vaccine (Spikevax), is 50:10:38.5:1.5 for this compound : DSPC : Cholesterol : DMG-PEG 2000.[2][6][7][8] However, these ratios can be adjusted to optimize for specific nucleic acid payloads or delivery targets.[7]
Q3: What are the desirable physicochemical characteristics of an optimized LNP formulation?
A3: For effective in vivo delivery, optimized LNPs generally exhibit the following characteristics:
-
Polydispersity Index (PDI): Less than 0.2, indicating a narrow and uniform particle size distribution.[5][9]
-
Encapsulation Efficiency (EE): At least 80-90%, ensuring a high payload of the nucleic acid is successfully loaded into the nanoparticles.[5][9]
-
Zeta Potential: Near-neutral surface charge at physiological pH.[5]
Q4: What is the N:P ratio and why is it important?
A4: The N:P ratio refers to the molar ratio of protonatable nitrogen atoms (N) in the ionizable lipid (this compound) to the phosphate (B84403) groups (P) in the nucleic acid backbone.[10] This ratio is critical as it influences encapsulation efficiency, cellular uptake, and transfection efficiency.[10] A commonly used N:P ratio for this compound formulations is around 6.[10][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and characterization of this compound LNPs.
Issue 1: Low Encapsulation Efficiency (<80%)
-
Question: My encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?
-
Answer:
-
Suboptimal pH of Aqueous Buffer: The pH of the aqueous buffer (containing your RNA) is critical. This compound requires an acidic environment (typically pH 3-5) to become protonated and effectively complex with the negatively charged RNA.[5] A pH of 4 has been shown to optimize encapsulation efficiency.[12]
-
Incorrect Lipid:mRNA Ratio: The weight ratio of lipid to mRNA influences encapsulation.[7] The standard formulation for this compound often uses a 10:1 lipid-to-mRNA weight ratio.[13] Reducing this ratio can significantly decrease delivery efficiency.[13]
-
Mixing Inefficiency: The mixing method and speed are crucial for rapid particle formation and efficient encapsulation. Microfluidic mixing is the gold standard for achieving reproducible and high encapsulation.[7][10] Manual methods like pipette or vortex mixing can lead to more heterogeneous particles and lower encapsulation efficiencies.[7]
-
RNA Degradation: Ensure your RNA is intact and free from RNase contamination. Use RNase-free materials and work in a clean environment.[10]
-
Issue 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)
-
Question: My LNPs are too large and/or have a very broad size distribution. How can I achieve smaller, more uniform particles?
-
Answer:
-
Absence or Low Concentration of PEG-Lipid: The PEGylated lipid is essential for controlling particle size and preventing aggregation. Its absence can result in very large and unstable particles (ranging from 220–3564 nm).[5] Ensure the correct molar percentage (e.g., 1.5 mol%) is used.
-
Suboptimal Mixing Parameters: In microfluidic systems, parameters like the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase can be adjusted to fine-tune particle size.[7] Increasing the proportion of the aqueous phase generally leads to smaller particles.[14]
-
Lipid Solution Inhomogeneity: Ensure all lipids are fully dissolved in ethanol (B145695) before mixing. Gently warming or vortexing the lipid solution can help prevent precipitation or crystallization, especially for cholesterol.[11]
-
Post-Formulation Aggregation: LNPs can aggregate after formation. This can be mitigated by ensuring proper buffer exchange (e.g., dialysis against PBS) and appropriate storage conditions.[7]
-
Issue 3: LNP Instability and Aggregation During Storage
-
Question: My LNPs are aggregating or degrading during storage. What are the best practices for ensuring long-term stability?
-
Answer:
-
Storage Temperature: For long-term storage, freezing at -20°C or -80°C is recommended.[15][16] Storage at 4°C can lead to aggregation over several weeks.[16]
-
Cryoprotectants: When freezing, the use of cryoprotectants like sucrose (B13894) is essential to prevent aggregation and fusion during freeze-thaw cycles.[16][17] A 10% sucrose concentration has been shown to be effective.[16]
-
Lipid Composition: The stability of LNPs is highly dependent on their lipid components. Saturated phospholipids (B1166683) like DSPC contribute to a more rigid and structurally stable LNP.[3]
-
Particle Size: Studies have shown that LNPs in the 80-100 nm range exhibit better stability during storage compared to larger particles.[3][18]
-
Issue 4: Low Transfection Efficiency
-
Question: My LNPs show good physical characteristics, but I'm seeing poor protein expression or low functional delivery. What should I investigate?
-
Answer:
-
Ionizable Lipid Content: Protein expression is strongly correlated with the ionizable lipid content. Higher molar ratios of this compound can lead to increased expression.[5]
-
Helper Lipid Choice: The type of helper lipid can significantly impact performance. For this compound, DSPC is often the preferred choice for optimal transfection.[4]
-
Endosomal Escape: The primary role of this compound is to facilitate endosomal escape. If this step is inefficient, the RNA payload will not reach the cytoplasm. The formulation's pKa is a key factor here; this compound has a pKa of approximately 6.75.[5]
-
Cell Viability: High concentrations of LNPs can be cytotoxic. It is important to determine the optimal LNP concentration that yields high transfection with minimal impact on cell viability.[19]
-
Quantitative Data Summary
The tables below summarize common formulation ratios and resulting physicochemical properties for this compound LNPs cited in the literature.
Table 1: Standard Molar Ratios for this compound Formulations
| Component | Molar Ratio (%)[2][6][7] | Molar Ratio (%)[10] |
| This compound | 50 | 48 |
| DSPC | 10 | - |
| DOPE | - | 10 |
| Cholesterol | 38.5 | 40 |
| DMG-PEG 2000 | 1.5 | - |
| C14-PEG-2000 | - | 2 |
Table 2: Formulation Parameters and Resulting LNP Characteristics
| Ionizable Lipid | Molar Ratio (this compound:DSPC:Chol:PEG) | Lipid:mRNA (wt/wt) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| This compound | 50:10:38.5:1.5 | 10:1 | ~75 | < 0.2 | >95% | [16] |
| This compound | 50:10:38.5:1.5 | 0.05:1 | - | - | - | [7][8] |
| This compound | - | 10:1 | ~90-100 | < 0.1 | >90% | [13] |
| This compound | 48:10(DOPE):40:2 | - | ~80-120 | < 0.2 | >80% | [9][10] |
Experimental Protocols
Protocol 1: this compound LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing this compound LNPs using a microfluidic device.
Materials:
-
This compound, DSPC, Cholesterol, DMG-PEG 2000
-
100% Ethanol (molecular biology grade)
-
mRNA or other nucleic acid payload
-
Citrate (B86180) buffer (e.g., 10-100 mM, pH 4.0), RNase-free
-
Phosphate-Buffered Saline (PBS, 1X), RNase-free
-
Microfluidic mixing device (e.g., NanoAssemblr Ignite)
-
Syringes and tubing compatible with the device
-
Dialysis device (e.g., Slide-A-Lyzer cassette, 10K MWCO)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve each lipid (this compound, DSPC, Cholesterol, DMG-PEG 2000) individually in 100% ethanol to create stock solutions (e.g., 10 mg/mL).[7] Store at -20°C.
-
Prepare the Lipid Mix (Organic Phase): In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[11] Add ethanol to reach the final desired total lipid concentration (e.g., 5 mg/mL).[11] Vortex gently to ensure a homogenous, clear solution. If needed, warm gently to dissolve cholesterol completely.[8][11]
-
Prepare the Aqueous Phase: Dilute the mRNA payload in the citrate buffer (pH 4.0) to the required concentration. The final concentration will depend on the desired lipid:mRNA weight ratio.[11]
-
Set up the Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions. Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common FRR is 3:1 (Aqueous:Organic).[7][11]
-
Formulate LNPs: Load the lipid mix into the syringe for the organic phase and the mRNA solution into the syringe for the aqueous phase. Start the flow. The two streams will mix in the microfluidic chip, leading to the self-assembly of LNPs.[7]
-
Collection: Collect the resulting milky-white LNP suspension from the outlet into a sterile tube.
-
Buffer Exchange/Dialysis: To remove ethanol and raise the pH, dialyze the LNP suspension against 1X PBS (pH 7.4) overnight at 4°C.[7][11]
-
Sterilization and Storage: Sterile filter the final LNP formulation through a 0.2 µm filter.[7] Store at 4°C for short-term use or at -20°C/-80°C with a cryoprotectant for long-term storage.
Protocol 2: Quantifying Encapsulation Efficiency with Quant-iT RiboGreen Assay
This protocol determines the percentage of mRNA encapsulated within the LNPs.
Materials:
-
Quant-iT RiboGreen reagent and buffer
-
Triton X-100 (or a suitable alternative surfactant)
-
TE buffer (or other suitable buffer)
-
Formulated LNPs
-
Fluorometer or plate reader
Procedure:
-
Prepare Standards: Create a standard curve of your specific mRNA in TE buffer.
-
Measure Free RNA: Dilute an aliquot of your LNP formulation in TE buffer. Add the RiboGreen reagent and measure the fluorescence (Fluorescence_A). This represents the unencapsulated (free) RNA.
-
Measure Total RNA: To a separate, identical aliquot of the LNP formulation, add a surfactant like Triton X-100 (to a final concentration of ~0.5-2%) and incubate to lyse the LNPs.[20] This will release the encapsulated RNA. Add the RiboGreen reagent and measure the fluorescence (Fluorescence_B). This represents the total RNA (free + encapsulated).
-
Calculation: Use the standard curve to convert fluorescence values to RNA concentrations. Calculate the Encapsulation Efficiency (EE) using the following formula:
-
EE (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100
-
Mandatory Visualizations
Caption: Experimental workflow for this compound LNP formulation and characterization.
Caption: Troubleshooting logic for low LNP encapsulation efficiency.
Caption: Relationship between formulation parameters and LNP quality attributes.
References
- 1. mdpi.com [mdpi.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. insidetx.com [insidetx.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 20. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Technical Support Center: SM-102 Lipid Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address immunogenicity concerns associated with SM-102 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary components of this compound LNPs and how do they contribute to immunogenicity?
A1: this compound LNPs are typically composed of four key lipid components:
-
Ionizable Lipid (this compound): This synthetic amino lipid is crucial for encapsulating negatively charged mRNA and facilitating its release into the cytoplasm.[1][2] However, this compound itself can be recognized by the innate immune system, potently activating intracellular pattern-recognition receptors and the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.[3][4]
-
Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) helps stabilize the lipid bilayer structure of the nanoparticle.[5][6]
-
Cholesterol: This structural lipid enhances the integrity of the LNP and can aid in endosomal escape.[5][6]
-
PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol (PEG)-conjugated lipid helps to stabilize the particle and prolong its circulation time in the bloodstream.[1][7] Despite these benefits, the PEG component can be immunogenic, leading to the production of anti-PEG antibodies (especially IgM) that can cause accelerated blood clearance upon repeated administration and activate the complement system.[3][5]
Q2: What are the main innate immune pathways activated by this compound LNPs?
A2: this compound LNPs are known to activate the innate immune system through several mechanisms. The ionizable lipid this compound is a potent activator of the NLRP3 inflammasome pathway, which results in the robust release of the pro-inflammatory cytokine IL-1β.[4] This, in turn, can stimulate the release of other cytokines like IL-6 and TNF-α.[3] Additionally, the PEGylated lipid component on the LNP surface can trigger the complement system, primarily via the alternative pathway, leading to the production of inflammatory mediators.[8][9]
Q3: How does the immunogenicity of this compound LNPs compare to other common ionizable lipids like ALC-0315?
A3: Both this compound and ALC-0315 are potent and immunogenic lipids used in mRNA vaccines.[10][11]
-
In Vitro Potency: Studies have shown that this compound LNPs often result in higher in vitro protein expression compared to ALC-0315 LNPs.[10][12][13]
-
In Vivo Expression: Despite differences in vitro, this compound and ALC-0315 frequently lead to comparable levels of protein expression in vivo.[12][13]
-
Immune Response: In mice, both lipids induce strong, Th1-biased antibody responses.[10] Some studies report that this compound LNPs can induce higher antibody production than ALC-0315 LNPs, while inducing comparable levels of inflammatory cytokines like IL-6 and IFN-γ.[14]
Q4: Can repeated administration of this compound LNPs cause issues?
A4: Yes, repeated administration can lead to the "accelerated blood clearance" (ABC) phenomenon. This is primarily attributed to the generation of anti-PEG IgM antibodies after the first dose.[5] When subsequent doses are administered, these antibodies can bind to the PEG-lipid on the LNP surface, leading to complement activation and rapid removal of the LNPs by phagocytic cells, which can inhibit mRNA expression and reduce therapeutic efficacy.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| High levels of inflammatory cytokines (in vitro or in vivo) | The this compound lipid is a known potent activator of the NLRP3 inflammasome.[4] | 1. Confirm Baseline: Ensure the observed cytokine levels (e.g., IL-1β, IL-6) are significantly above the vehicle control. This compound LNPs are expected to be more inflammatory than some other lipids like MC3.[3][4]2. Modify LNP Composition: Consider replacing cholesterol with plant-derived sterols or altering the phospholipid structure, which has been shown to reduce inflammatory cytokine production.[15]3. Adjust Dosing/Route: For in vivo studies, using a fractionated dosing schedule or switching to intramuscular administration can lower systemic exposure and reduce innate immune activation.[7] |
| Reduced protein expression after a second dose | This is likely the Accelerated Blood Clearance (ABC) phenomenon, caused by anti-PEG antibodies.[5] | 1. Analyze Anti-PEG IgM: Measure anti-PEG IgM levels in serum collected after the first dose to confirm an antibody response.2. Modify PEG-Lipid: The structure of the PEG-lipid significantly impacts this effect. Changing the PEG-lipid (e.g., from DMG-PEG to a ceramide-based PEG) can alter the immunogenic profile and potentially mitigate the ABC phenomenon.[5] |
| High complement activation observed | The PEGylated lipid on the LNP surface is a primary trigger for complement activation.[8][16] | 1. Measure Complement Markers: Quantify levels of C5a or sC5b-9 in serum/plasma to confirm the extent of activation.[5]2. Evaluate PEG-Lipid: The structure and molar ratio of the PEG-lipid can be optimized. Reducing the PEG chain length and molar ratio may modulate the immune response.[15] |
| Poor correlation between in vitro expression and in vivo immunogenicity | This is a known challenge. High in vitro transfection efficiency of this compound does not always linearly correlate with the magnitude of the in vivo immune response compared to other LNP formulations.[12][13] | 1. Prioritize In Vivo Models: Rely on in vivo immunogenicity studies for final conclusions on vaccine or therapeutic efficacy.2. Use Relevant In Vitro Models: Test LNPs on relevant immune cells (e.g., primary monocytes, dendritic cells) in addition to immortalized cell lines, as responses can differ significantly.[13] |
Quantitative Data Summary
The following tables summarize quantitative data from studies assessing the immunogenicity of this compound LNPs.
Table 1: Comparative Cytokine Induction in Mice (Plasma)
| Cytokine | This compound LNP | ALC-0315 LNP | cKK-E12 LNP |
|---|---|---|---|
| IL-6 | Comparable | Comparable | Higher Induction |
| IFN-γ | Comparable | Comparable | Higher Induction |
| MCP-1 | Comparable | Comparable | Higher Induction |
Data reflects findings from a study comparing pro-inflammatory responses 2 days after intramuscular vaccination in BALB/c mice.[14]
Table 2: Chemokine Production by Lymphatic Endothelial Cells (in vitro)
| Chemokine | Control | Empty this compound LNP | Fold Change |
|---|---|---|---|
| Ccl2 mRNA | Baseline | Significantly Upregulated | Dose-dependent |
| Ccl2 Protein | Baseline | Significantly Increased | - |
Data from a study showing that empty this compound LNPs induce chemokine production in mouse lymphatic endothelial cells (mLECs).[17]
Key Experimental Protocols
1. Protocol: In Vivo Mouse Immunogenicity Assessment
This protocol outlines a general prime-boost strategy to evaluate the antibody response elicited by an this compound LNP-formulated mRNA vaccine.
-
Materials: this compound LNP-mRNA vaccine, sterile PBS, 6-8 week old female BALB/c mice, syringes, serum collection tubes.
-
Methodology:
-
Grouping: Divide mice into experimental (LNP-mRNA) and control (PBS or empty LNP) groups (n=5-10 per group).[14][18]
-
Primary Immunization (Day 0): Administer a 5 µg dose of the LNP-mRNA formulation via intramuscular injection into the quadriceps.[18][19]
-
Booster Immunization (Day 21): Administer a second identical dose to the same mice.[18]
-
Serum Collection: Collect blood from the mice two weeks after the primary immunization and two weeks after the booster immunization. Allow blood to clot and centrifuge to separate serum.
-
Antibody Titer Analysis: Analyze serum for antigen-specific IgG antibodies using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
2. Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IgG Titers
This protocol is for quantifying antigen-specific antibodies from serum samples.
-
Materials: High-binding 96-well plates, recombinant antigen, PBS, PBS-T (PBS with 0.05% Tween 20), blocking buffer (e.g., 3% BSA in PBS-T), serially diluted mouse serum, HRP-conjugated anti-mouse IgG secondary antibody, TMB substrate, stop solution (e.g., 2N H₂SO₄), plate reader.
-
Methodology:
-
Coating: Coat wells with 100 µL of recombinant antigen (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.[10]
-
Washing: Wash plates 3 times with PBS-T.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated anti-mouse IgG and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add 100 µL of TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Stopping: Add 50 µL of stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal above a predetermined cutoff.
-
3. Protocol: In Vitro Complement Activation Assay
This protocol measures complement activation in human serum upon exposure to LNPs.
-
Materials: this compound LNPs, normal human serum, complement activation ELISA kit (e.g., for sC5b-9 or C5a), 96-well plates, plate reader.
-
Methodology:
-
Incubation: Incubate this compound LNPs with normal human serum (e.g., in an 80% serum assay) for a specified time (e.g., 45 minutes) at 37°C.[16] Include a PBS or vehicle control.
-
Sample Preparation: Stop the reaction by adding EDTA to the samples to prevent further complement activation.
-
ELISA: Follow the manufacturer's instructions for the chosen complement activation ELISA kit to measure the concentration of the desired marker (e.g., sC5b-9) in the samples.[5]
-
Analysis: Compare the levels of the complement marker in the LNP-treated samples to the control samples to determine the extent of activation.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 3. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Navigating the Immunogenicity of Lipid Nanoparticles - Insights into IgE and IgM Dynamics - Creative Biolabs [non-igg-ab.creative-biolabs.com]
- 8. biorxiv.org [biorxiv.org]
- 9. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishing correlation between in vitro potency and in vivo immunogenicity for mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lymphatic Endothelial Cells Produce Chemokines in Response to the Lipid Nanoparticles Used in RNA Vaccines [jstage.jst.go.jp]
- 18. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Detecting LNP Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to Lipid Nanoparticle (LNP) instability during their experiments.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a fundamental technique for assessing the size, size distribution (Polydispersity Index - PDI), and stability of LNPs.[1] Instability often manifests as changes in these parameters.
Frequently Asked Questions (FAQs) about DLS
Q1: What are the typical size and PDI values for a stable LNP formulation?
A1: Stable LNP formulations typically exhibit a hydrodynamic diameter in the range of 50 to 200 nm and a Polydispersity Index (PDI) below 0.3, indicating a homogenous population of nanoparticles.[2][3] Values below 0.1 suggest a highly monodisperse sample.[4]
Q2: How do temperature and freeze-thaw cycles affect LNP size and PDI?
A2: Elevated temperatures and repeated freeze-thaw cycles can induce LNP aggregation, leading to an increase in the average particle size and PDI.[5][6] The addition of cryoprotectants like sucrose (B13894) can help mitigate the effects of freezing.[5]
Q3: Can DLS differentiate between LNP monomers and aggregates?
A3: DLS measures the overall size distribution in a sample. While it can detect the presence of larger particles, which may be aggregates, it does not distinguish between a single large particle and a cluster of smaller ones.[7] A bimodal or multimodal size distribution can be indicative of aggregation.[8]
Troubleshooting Guide for DLS Analysis
Issue 1: High Polydispersity Index (PDI) Value (> 0.3)
High PDI suggests a heterogeneous sample, which could be due to LNP instability or issues with the sample or measurement.[3][7]
-
Possible Causes & Troubleshooting Steps:
-
LNP Aggregation:
-
Action: Visually inspect the sample for any cloudiness or precipitation.
-
Action: Analyze the sample using an orthogonal technique like Nanoparticle Tracking Analysis (NTA) or Size Exclusion Chromatography (SEC) to confirm aggregation.[9][10]
-
Action: If aggregation is confirmed, review the formulation and storage conditions. Consider optimizing buffer composition or adding cryoprotectants for frozen samples.[5]
-
-
Sample Contamination:
-
Action: Ensure all buffers and solvents are filtered (e.g., using a 0.22 µm filter).
-
Action: Use clean, dust-free cuvettes for measurements.[11]
-
-
Improper Sample Preparation:
-
Action: Ensure the sample is adequately mixed before measurement.
-
Action: Dilute the sample to an appropriate concentration to avoid multiple scattering effects.
-
-
Issue 2: Bimodal or Multimodal Size Distribution
This indicates the presence of multiple distinct particle populations, often a primary LNP population and a larger population of aggregates.[8][12]
-
Possible Causes & Troubleshooting Steps:
-
Significant Aggregation:
-
Action: Follow the troubleshooting steps for LNP aggregation mentioned above.
-
Action: Consider if the formulation process is leading to the formation of different LNP populations.
-
-
Presence of Contaminants:
-
Action: Filter the sample to remove larger contaminants.
-
-
DLS Algorithm Artifacts:
-
Issue 3: Inconsistent or Fluctuating Readings
This can be caused by sample instability during the measurement or instrumental issues.
-
Possible Causes & Troubleshooting Steps:
-
Sample Instability:
-
Action: Ensure the sample is thermally equilibrated to the instrument temperature before measurement.
-
Action: Reduce the measurement duration to minimize the chances of sample changes during analysis.
-
-
Instrumental Issues:
-
Action: Check the laser alignment and detector performance as per the instrument manual.
-
Action: Clean the instrument's sample compartment.
-
-
Quantitative Data Summary: Impact of Stress Conditions on LNP Stability (DLS)
| Stress Condition | Change in Z-average Diameter | Change in PDI | Encapsulation Efficiency (%) | Reference |
| Stable (Control) | 80 - 120 nm | < 0.2 | > 90% | [2] |
| Freeze-Thaw (1 cycle, no cryoprotectant) | Increase | Increase | May decrease | [5] |
| Freeze-Thaw (1 cycle, with cryoprotectant) | Minimal Change | Minimal Change | Maintained | [5] |
| Storage at 4°C (up to 24 weeks) | Minimal Change | Maintained | Maintained | [14] |
| Storage at 25°C (up to 9 weeks) | Gradual Increase | Gradual Increase | May decrease over time | [6] |
| Storage at 37°C (12 weeks) | Significant Increase (~80 to 150 nm) | Increase | Slight Decrease | [15] |
Note: The exact changes can vary depending on the specific LNP formulation.
Experimental Protocol: DLS Measurement of LNPs
-
Sample Preparation:
-
Allow the LNP sample to equilibrate to room temperature.
-
Gently mix the sample by inverting the vial several times. Avoid vigorous vortexing, which can induce aggregation.
-
Dilute the LNP sample to the appropriate concentration using a filtered (0.22 µm) buffer. The optimal concentration depends on the instrument and should be determined empirically to obtain a stable count rate.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for the recommended time.
-
Select the appropriate measurement parameters, including the dispersant (e.g., water), temperature (typically 25°C), and scattering angle (e.g., 173°).
-
-
Measurement:
-
Rinse a clean cuvette with the filtered buffer.
-
Add the diluted LNP sample to the cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature within the instrument (typically 2-5 minutes).
-
Perform the DLS measurement. It is recommended to perform at least three replicate measurements.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
Examine the size distribution plot for the presence of single or multiple populations.
-
Diagrams
Encapsulation Efficiency
Encapsulation efficiency (EE) is a critical quality attribute that measures the percentage of the nucleic acid payload successfully encapsulated within the LNPs. A decrease in EE can indicate LNP instability and leakage of the cargo. The RiboGreen assay is a common fluorescence-based method for determining EE.[16]
Frequently Asked Questions (FAQs) about Encapsulation Efficiency
Q1: What is a typical encapsulation efficiency for LNPs?
A1: A high encapsulation efficiency, typically above 90%, is desirable for LNP formulations.[17]
Q2: What can cause low encapsulation efficiency?
A2: Low EE can result from suboptimal formulation parameters (e.g., lipid composition, N/P ratio), issues with the manufacturing process (e.g., mixing speed), or degradation of the LNP structure leading to payload leakage.[18][19]
Q3: How does storage affect encapsulation efficiency?
A3: While some studies show that EE can remain stable under certain storage conditions, others have observed a decrease, particularly at higher temperatures or after lyophilization without appropriate cryoprotectants, suggesting payload leakage.[14][15]
Troubleshooting Guide for Low Encapsulation Efficiency
Issue: Consistently Low Encapsulation Efficiency (<90%)
-
Possible Causes & Troubleshooting Steps:
-
Suboptimal Formulation:
-
Action: Review and optimize the lipid molar ratios. The ratio of ionizable lipid to nucleic acid (N/P ratio) is particularly critical.[15]
-
Action: Ensure the quality of the lipids and nucleic acid used in the formulation.
-
-
Inefficient Formulation Process:
-
Action: If using microfluidics, optimize the total flow rate and flow rate ratio.[19]
-
Action: Ensure rapid and homogenous mixing of the lipid and aqueous phases.
-
-
LNP Instability and Leakage:
-
Action: Analyze the size and PDI of the LNPs by DLS to check for signs of aggregation or degradation.
-
Action: Evaluate EE at different time points after formulation to assess stability.
-
-
Assay-Related Issues (RiboGreen):
-
Action: Verify the accuracy of the standard curve.
-
Action: Ensure complete lysis of the LNPs by the detergent (e.g., Triton X-100) to measure the total nucleic acid content. Incomplete lysis will lead to an underestimation of the total payload and an artificially high EE.
-
Action: Confirm that the fluorescence readings are within the linear range of the instrument.
-
-
Quantitative Data Summary: Encapsulation Efficiency Under Different Conditions
| Condition | Encapsulation Efficiency (%) | Reference |
| Optimized Formulation (Fresh) | > 95% | [16] |
| Suboptimal N/P Ratio | Can be significantly lower | [15] |
| Storage at 4°C (12 weeks) | Maintained | [15] |
| Storage at 37°C (12 weeks) | Slight Decrease | [15] |
| Lyophilization (without cryoprotectant) | Drastic Decrease | [15] |
| Lyophilization (with cryoprotectant) | Maintained | [15] |
Experimental Protocol: RiboGreen Assay for Encapsulation Efficiency
-
Reagent Preparation:
-
Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (or another suitable buffer) as per the manufacturer's instructions. Protect from light.
-
Prepare a lysis buffer containing a detergent (e.g., 2% Triton X-100 in TE buffer).
-
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of the free nucleic acid (the same as encapsulated in the LNPs) in TE buffer to create a standard curve.
-
-
Sample Preparation:
-
For each LNP sample, prepare two sets of dilutions in a 96-well plate:
-
Set 1 (Free Nucleic Acid): Dilute the LNP sample in TE buffer.
-
Set 2 (Total Nucleic Acid): Dilute the LNP sample in the lysis buffer to disrupt the LNPs.
-
-
Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis in Set 2.
-
-
Fluorescence Measurement:
-
Add the RiboGreen working solution to all wells (standards and samples).
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation, ~520 nm emission).
-
-
Calculation:
-
Use the standard curve to determine the concentration of free nucleic acid (from Set 1) and total nucleic acid (from Set 2).
-
Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Diagrams
Cryo-Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM provides direct visualization of LNP morphology, size, and internal structure in a near-native state.[13] It is a powerful tool for identifying structural changes associated with instability, such as aggregation, fusion, or changes in shape.[20]
Frequently Asked Questions (FAQs) about Cryo-TEM
Q1: What can Cryo-TEM reveal about LNP instability?
A1: Cryo-TEM can visualize signs of instability such as particle aggregation, fusion into larger structures, loss of spherical morphology, and the presence of "blebs" or other structural irregularities.[13][21] It can also help assess encapsulation by observing the electron density of the LNP core.[20]
Q2: How can I differentiate between real LNP features and sample preparation artifacts?
A2: Artifacts can arise from the cryo-plunging process (e.g., crystalline ice formation) or the stain in negative staining.[22][23] Differentiating them from true LNP features requires experience and careful examination of the images. Artifacts are often irregularly shaped and may not be consistently present across the grid, whereas true LNP features should be more uniform.
Q3: Is Cryo-TEM a quantitative technique?
A3: While traditionally qualitative, recent advances in automated image analysis are making cryo-TEM more quantitative, allowing for the statistical analysis of particle size, shape, and morphology from a large number of particles.[8]
Troubleshooting Guide for Cryo-TEM Analysis
Issue 1: Poor Image Contrast or Resolution
-
Possible Causes & Troubleshooting Steps:
-
Ice Thickness:
-
Action: If the vitreous ice is too thick, it will reduce contrast. Optimize the blotting time and force during sample preparation to achieve a thinner ice layer.
-
Action: If the ice is too thin, the LNPs may be damaged or flattened. Adjust blotting parameters accordingly.
-
-
Instrumental Factors:
-
Action: Ensure the microscope is properly aligned and focused.
-
Action: Use an appropriate electron dose to minimize radiation damage while maintaining sufficient signal-to-noise ratio.
-
-
Issue 2: Presence of Artifacts
-
Possible Causes & Troubleshooting Steps:
-
Crystalline Ice:
-
Action: This indicates slow freezing. Ensure the cryo-plunging process is rapid and the liquid ethane (B1197151) is at the correct temperature.[22]
-
Action: Handle the grid carefully to avoid warming and ice contamination.
-
-
Stain Precipitation (Negative Staining):
-
Action: Use freshly prepared and filtered staining solutions.[23]
-
Action: Ensure the buffer used for the LNP sample is compatible with the stain (e.g., avoid phosphate (B84403) buffers with uranyl stains).[24]
-
-
Particle Aggregation on the Grid:
-
Action: This may be an artifact of the blotting process. Try different blotting conditions or sample concentrations.
-
Action: Compare with DLS data to determine if the aggregation is present in the bulk sample.
-
-
Experimental Protocol: Negative Staining TEM of LNPs
Note: This is a simpler alternative to cryo-TEM for routine morphological assessment, though it is more prone to artifacts.
-
Grid Preparation:
-
Place a drop of the LNP suspension onto a glow-discharged, carbon-coated TEM grid for 1-2 minutes to allow for particle adsorption.
-
-
Washing:
-
Blot the grid with filter paper to remove excess sample.
-
Wash the grid by briefly touching it to a drop of deionized water, then blot again. Repeat this step 2-3 times to remove salts from the buffer.
-
-
Staining:
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
-
Blot the grid to remove the excess stain, leaving a thin layer of stain surrounding the particles.
-
-
Drying and Imaging:
-
Allow the grid to air-dry completely.
-
Image the grid in a transmission electron microscope at an appropriate magnification.
-
Diagrams
References
- 1. Exploring LNP Size and its Significance in Drug Delivery - Inside Therapeutics [insidetx.com]
- 2. researchgate.net [researchgate.net]
- 3. A Deep Dive into Lipid Nanoparticle Size Distribution - DIVERSA [diversatechnologies.com]
- 4. How to Analyze Polydispersity Index in Dynamic Light Scattering [eureka.patsnap.com]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What can nanoparticle tracking analysis tell you about LNP samples and when should you use it?” | Malvern Panalytical [malvernpanalytical.com]
- 10. Making sure you're not a bot! [bjpharm.org.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipid Nanoparticle Analysis | Accurate Insights with Envision NTA [hyperionanalytical.com]
- 14. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Continuous freeze-drying of messenger RNA lipid nanoparticles enables storage at higher temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage[v1] | Preprints.org [preprints.org]
- 17. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]
- 22. A Guide to Understanding & Overcoming TEM Imaging Challenges | NIS [nanoimagingservices.com]
- 23. Optimized Negative-Staining Protocol for Lipid-Protein Interactions Investigated by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Electron Microscopy Suite [emsuite.stem.open.ac.uk]
Validation & Comparative
A Head-to-Head Comparison of SM-102 and ALC-0315 for mRNA Vaccine Efficacy
A deep dive into the performance, formulation, and cellular mechanisms of two critical lipid nanoparticles that have been pivotal in the success of mRNA vaccines.
In the landscape of mRNA vaccine development, the choice of a lipid nanoparticle (LNP) delivery system is paramount to ensuring the stability, delivery, and ultimate efficacy of the vaccine. Among the most prominent ionizable lipids used are SM-102, utilized in the Moderna COVID-19 vaccine, and ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine. This guide provides a comprehensive comparison of these two critical components, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for future vaccine and therapeutic design.
Performance and Efficacy: A Data-Driven Comparison
Experimental evidence suggests that while both this compound and ALC-0315 are highly effective in delivering mRNA and eliciting an immune response, there are notable differences in their performance. A key study directly comparing the two ionizable lipids found that this compound outperforms ALC-0315 in several critical aspects of intramuscular mRNA delivery.
One study found that LNPs formulated with this compound demonstrated a 60% higher mean bioluminescence in mice compared to those with ALC-0315, indicating more efficient protein expression from the delivered mRNA.[1] Furthermore, the same study reported that this compound led to higher antibody production in mice.[1] In terms of physical characteristics, this compound LNPs were found to be slightly smaller than ALC-0315 LNPs (75.5 ± 0.4 nm vs. 90.2 ± 7.8 nm), though both formulations exhibited high encapsulation efficiencies of over 95%.[1]
However, other studies have shown that ALC-0315 can induce a stronger anti-spike IgG response and higher neutralizing antibody titers in mice compared to this compound.[2] These divergent results highlight that the in vivo performance of these lipids can be influenced by the specific experimental conditions and the overall composition of the LNP.[3][4]
Quantitative Data Summary
| Parameter | This compound | ALC-0315 | Reference |
| LNP Size (in vivo study) | 75.5 ± 0.4 nm | 90.2 ± 7.8 nm | [1] |
| mRNA Encapsulation Efficiency | >95% | >95% | [1] |
| In Vivo Protein Expression (Luciferase) | ~60% higher than ALC-0315 | Lower than this compound | [1] |
| Antibody Production (in one study) | Higher than ALC-0315 | Lower than this compound | [1] |
| Anti-Spike IgG Response (in another study) | Strong | Strongest | [2] |
| Neutralizing Antibody Titers (in another study) | High | Highest | [2] |
| Long-term Stability at 4°C | Better than ALC-0315 | Less stable than this compound | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols for LNP formulation and in vivo evaluation.
Lipid Nanoparticle Formulation
A common method for preparing mRNA-LNPs involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA.
This compound LNP Formulation:
-
Lipid Composition (molar ratio): DSPC/Cholesterol/SM-102/DMG-PEG2000 (10:38.5:50:1.5).[5]
-
Organic Phase: The lipids are dissolved in ethanol (B145695).[5]
-
Aqueous Phase: mRNA is dissolved in a low pH buffer, such as a citrate (B86180) buffer (e.g., pH 4.0, 10 mM).[5]
-
Mixing: The organic and aqueous phases are rapidly mixed, often using a microfluidic device, to induce the self-assembly of the LNPs.[6]
-
Downstream Processing: The resulting LNP solution is typically dialyzed against a physiological pH buffer (e.g., PBS) to remove the ethanol and raise the pH, resulting in a stable, neutral-charged particle.[5]
ALC-0315 LNP Formulation:
-
Lipid Composition (molar ratio): ALC-0315/DSPC/Cholesterol/ALC-0159 (46.3:9.4:42.7:1.6).[7]
-
Organic Phase: The lipids are dissolved in ethanol.[7]
-
Aqueous Phase: mRNA is dissolved in a sodium acetate (B1210297) buffer (e.g., 100 mM, pH 5).[7]
-
Mixing: Similar to this compound LNP formulation, rapid mixing of the two phases is employed to form the LNPs.[7]
-
Downstream Processing: The formulation is then purified and concentrated, often through tangential flow filtration, to exchange the buffer to a neutral pH and remove ethanol.
In Vivo Evaluation of LNP Efficacy
-
Animal Model: BALB/c mice are a commonly used strain for immunization studies.[1]
-
Administration: A specific dose of mRNA-LNP (e.g., 1 µg of mRNA) is injected into the gastrocnemius muscle of the mice.[1]
-
Protein Expression Analysis: For reporter gene studies (e.g., Firefly luciferase), in vivo bioluminescent imaging is performed at various time points (e.g., 24 hours post-injection) to quantify protein expression.[1]
-
Immunogenicity Assessment: For vaccine studies, blood samples are collected at different time points post-immunization to measure antigen-specific antibody titers (e.g., IgG) using ELISA.[8] Neutralizing antibody titers can be assessed using virus microneutralization assays.[2]
Cellular Uptake and Endosomal Escape Mechanism
The efficacy of both this compound and ALC-0315 hinges on their ability to efficiently deliver their mRNA payload into the cytoplasm of host cells. This process involves cellular uptake and subsequent escape from the endosome.
The ionizable nature of these lipids is the key to this process. At the acidic pH of the LNP formulation, the tertiary amine groups of this compound and ALC-0315 are protonated, allowing for the encapsulation of the negatively charged mRNA.[9][10] After administration and uptake into the cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates the ionizable lipids, leading to a net positive charge. This charge facilitates the interaction with negatively charged lipids in the endosomal membrane, disrupting the membrane and allowing the mRNA to be released into the cytoplasm where it can be translated into the target protein.[11][12]
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the in vivo efficacy of mRNA-LNPs formulated with different ionizable lipids.
Conclusion
Both this compound and ALC-0315 are highly effective ionizable lipids that have been instrumental in the clinical success of mRNA vaccines. While studies have shown that this compound may offer advantages in terms of protein expression and stability under certain conditions, ALC-0315 has also demonstrated robust immunogenicity. The choice between these lipids for future mRNA-based therapeutics and vaccines will likely depend on the specific application, desired immune response, and formulation characteristics. Further research and head-to-head clinical comparisons will be invaluable in fully elucidating the nuanced differences in their in vivo performance.
References
- 1. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 4. researchgate.net [researchgate.net]
- 5. insidetx.com [insidetx.com]
- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
SM-102 LNP Transfection Efficiency In Vitro: A Comparative Guide
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. Among the various ionizable lipids used in LNP formulations, SM-102 has gained significant attention, notably for its use in the Moderna COVID-19 vaccine. This guide provides an objective comparison of the in vitro transfection efficiency of this compound LNPs against other common transfection methods, supported by experimental data and detailed protocols. This information is intended for researchers, scientists, and drug development professionals working with nucleic acid delivery.
Performance Comparison
This compound LNPs consistently demonstrate high transfection efficiency across a variety of cell lines, often outperforming other commercially available reagents. The following tables summarize the quantitative data from comparative studies.
Table 1: Transfection Efficiency of this compound LNPs vs. Other Transfection Reagents
| Cell Line | Nucleic Acid | Transfection Reagent | Transfection Efficiency (%) | Cytotoxicity | Source |
| Jurkat | eGFP mRNA | This compound LNP | ~100% | Not specified | [1] |
| lipofectaimeMessengerMax | ~54% | Not specified | [1] | ||
| THP-1 | eGFP mRNA | This compound LNP | ~100% | Not specified | [1] |
| lipofectaimeMessengerMax | Not specified | Not specified | [1] | ||
| A549 | mCherry mRNA | LipidLaunch™ this compound LNPs | 97% | Negligible at optimal concentrations | [2] |
| HEK293T | eGFP mRNA | This compound LNP | High | Minimal | [3] |
| ARV-T1 LNP | Significantly Higher than this compound | Minimal | [3] | ||
| HEK293 | Luciferase mRNA | This compound LNP | Higher than other LNPs | >90% viability | [4] |
| ALC-0315 LNP | Lower than this compound | >90% viability | [4] | ||
| MC3 LNP | Lower than this compound | >90% viability | [4] | ||
| C12-200 LNP | Lower than this compound | >90% viability | [4] | ||
| HeLa | Luciferase mRNA | This compound LNP | Higher than other LNPs | >90% viability | [4][5] |
| ALC-0315 LNP | Lower than this compound | >90% viability | [4] | ||
| MC3 LNP | Lower than this compound | >90% viability | [4] | ||
| C12-200 LNP | Lower than this compound | >90% viability | [4] |
Table 2: Comparison of Different LNP Formulations for In Vitro mRNA Delivery
| Cell Line | Ionizable Lipid in LNP | Relative Luciferase Expression | Source |
| HEK293T | This compound | Highest | [6] |
| ALC-0315 | Second Highest | [6] | |
| KC2 | Lower than this compound and ALC-0315 | [6] | |
| Huh7 | This compound | High and sustained expression | [7] |
| MC3 | Initial expression, leveled off | [7] | |
| ALC-0315 | Later induction of expression | [7] | |
| DOTAP | No measurable expression | [7] | |
| A549 | This compound | Most widespread expression | [7] |
| MC3 | Similar initial expression, lost after 24h | [7] | |
| Human Monocyte-Derived Macrophages (HMDMs) | This compound | >10-fold greater intensity than MC3 | [7] |
| MC3 | Detectable expression | [7] | |
| ALC-0315 | Transfection at highest concentration | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following are generalized protocols based on the cited literature for in vitro transfection using this compound LNPs.
Protocol 1: General In Vitro mRNA Transfection using Pre-Formulated this compound LNPs
This protocol is adapted from studies using commercially available, pre-formulated this compound LNPs.
Materials:
-
Cells of interest (e.g., HEK293T, A549, Jurkat)
-
Complete cell culture medium
-
This compound LNP formulation encapsulating desired mRNA (e.g., eGFP, Luciferase)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific reagents (e.g., flow cytometry buffer, luciferase assay substrate)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection. For suspension cells like Jurkat, seed at a recommended density (e.g., 1 x 10^6 cells/mL).
-
LNP Preparation: Thaw the this compound LNP-mRNA formulation on ice. Gently vortex before use.
-
Transfection:
-
For adherent cells, carefully remove the culture medium.
-
Dilute the this compound LNP-mRNA formulation in complete culture medium to the desired final mRNA concentration (e.g., 100-500 ng/mL).
-
Add the diluted LNP-containing medium to the cells. For suspension cells, add the diluted LNPs directly to the existing culture medium.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell type and the reporter gene.
-
Analysis:
-
For fluorescent reporter genes (e.g., eGFP, mCherry): Analyze transfection efficiency using fluorescence microscopy or flow cytometry. For flow cytometry, harvest the cells, wash with PBS, and resuspend in flow cytometry buffer before analysis.
-
For luciferase reporter gene: Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay kit.
-
Protocol 2: Formulation and Transfection of this compound LNPs using Microfluidics
This protocol describes the generation of this compound LNPs followed by transfection.
Materials:
-
This compound
-
Helper lipids: DSPC, Cholesterol
-
PEGylated lipid: DMG-PEG2000 or similar
-
mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis or tangential flow filtration system for buffer exchange
-
Cells, media, and plates as in Protocol 1
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, Cholesterol, and PEG-lipid in ethanol. A common molar ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid).
-
LNP Formulation:
-
Combine the lipid stock solutions in the desired molar ratio to create the lipid-ethanol mixture.
-
Prepare the aqueous phase containing the mRNA in a low pH buffer.
-
Use a microfluidic device to mix the lipid-ethanol phase with the aqueous mRNA phase at a defined flow rate ratio (e.g., 3:1 aqueous:organic). This rapid mixing leads to the self-assembly of mRNA-encapsulated LNPs.
-
-
Purification and Characterization:
-
Perform buffer exchange into a physiologically compatible buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.
-
Characterize the resulting LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
-
-
Transfection and Analysis: Follow steps 3-5 from Protocol 1 using the freshly prepared this compound LNPs.
Visualizations
Experimental Workflow for In Vitro Transfection
Caption: Workflow for in vitro transfection using this compound LNPs.
LNP-Mediated mRNA Delivery Pathway
Caption: Cellular pathway of mRNA delivery by this compound LNPs.
References
- 1. genscript.com [genscript.com]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
A Comparative Guide to the Characterization of SM-102 Lipid Nanoparticles: DLS vs. Cryo-EM
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of lipid nanoparticles (LNPs) is paramount for the successful development of nucleic acid therapeutics. The ionizable lipid SM-102 has become a cornerstone in the formulation of LNPs, notably for its use in mRNA vaccines.[1] Rigorous characterization of these drug delivery vehicles is essential to ensure their quality, stability, and in vivo efficacy.[2]
This guide provides an objective comparison of two fundamental and complementary techniques for the characterization of this compound LNPs: Dynamic Light Scattering (DLS) and Cryogenic Electron Microscopy (cryo-EM). We will delve into the experimental data, detailed methodologies, and a visual representation of the workflows and comparative advantages of each technique.
Quantitative Data Summary: DLS and Cryo-EM Analysis of this compound LNPs
The following tables summarize typical quantitative data obtained from DLS and cryo-EM analyses of this compound LNPs, often in comparison to other ionizable lipids like ALC-0315.
| Formulation | Technique | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| This compound LNP | DLS | 75.5 ± 0.4 | <0.2 | [3][4] |
| ALC-0315 LNP | DLS | 90.2 ± 7.8 | Wider distribution than this compound | [3] |
| This compound LNP | DLS | ~200 (without mRNA) | Non-homogeneous | [5] |
| This compound LNP | DLS | Reduced size and stabilized PDI (with mRNA) | Homogeneous | [5] |
| ARV-T1 LNP | DLS | 50 - 90 | Not specified | [6] |
| Formulation | Technique | Morphology | Size Distribution Range (nm) | Key Observations | Reference |
| This compound LNP | cryo-TEM | Highly monodispersed and spherical | 50 - 90 | The difference in size compared to DLS indicates a hydrating layer from PEG-lipid. | [6] |
| This compound LNP-mRNA | cryo-TEM | Nearly spherical | Not specified | Structural integrity confirmed. | [7] |
| mRNA-LNPs | cryo-EM | Predominantly spherical | Not specified | Morphology can be influenced by the microfluidic chip used during preparation. | [8] |
Experimental Protocols
Dynamic Light Scattering (DLS) Measurement
DLS is a non-invasive technique that measures the hydrodynamic diameter of nanoparticles in suspension by analyzing the fluctuations in scattered light caused by Brownian motion.[9]
Materials and Reagents:
-
This compound LNP suspension
-
Pre-filtered (0.22 µm) Phosphate-Buffered Saline (PBS)
-
Clean, dust-free cuvettes
Procedure:
-
Sample Preparation:
-
Allow the LNP suspension to equilibrate to room temperature.
-
Gently mix the suspension by inverting the tube several times. Avoid vortexing.
-
Dilute the LNP suspension in pre-filtered PBS to an appropriate concentration (typically 20-100 µg/mL of total lipid) to achieve a stable count rate as recommended by the instrument manufacturer.[2]
-
Transfer the diluted sample into a clean cuvette, ensuring no air bubbles are present.[2]
-
-
Instrument Setup and Measurement:
-
Turn on the DLS instrument and allow the laser to stabilize for 15-30 minutes.[2]
-
Set the measurement parameters, including the dispersant (e.g., water or PBS) to ensure correct viscosity and refractive index values are used.[2]
-
Place the cuvette in the instrument and initiate the measurement.
-
Data is typically collected over multiple runs and averaged to obtain the Z-average size and Polydispersity Index (PDI).
-
Cryogenic Electron Microscopy (Cryo-EM) Analysis
Cryo-EM allows for the direct visualization of individual LNPs in their near-native, hydrated state, providing high-resolution information on their size, shape, and internal structure.[10]
Materials and Reagents:
-
This compound LNP suspension
-
EM grids (e.g., copper grids with a lacey carbon film)
-
Vitrification device (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
-
Cryo-transmission electron microscope (cryo-TEM)
Procedure:
-
Grid Preparation and Vitrification:
-
Render the carbon surface of the EM grids hydrophilic using a glow-discharger to promote sample spreading.[2]
-
Set the environmental chamber of the vitrification robot to a controlled temperature (e.g., 25°C) and 100% humidity.[2]
-
Apply 3-4 µL of the LNP suspension to the hydrophilic side of the EM grid.
-
Blot the grid with filter paper for a few seconds to create a thin aqueous film. The blotting time is a critical parameter that requires optimization.[2]
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[2]
-
-
Imaging:
-
Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.
-
Acquire images at various magnifications to observe the overall distribution and individual particle morphology.
-
Visualizing the Methodologies
The following diagrams illustrate the experimental workflow for characterizing this compound LNPs and the logical comparison of the information obtained from DLS and cryo-EM.
Caption: Experimental workflow for this compound LNP characterization.
Caption: Comparison of DLS and Cryo-EM for LNP characterization.
Discussion: A Tale of Two Techniques
DLS and cryo-EM are not mutually exclusive; rather, they provide complementary information that, when used in concert, offers a comprehensive picture of LNP characteristics.
Dynamic Light Scattering (DLS): The Workhorse for Rapid Screening DLS is an invaluable tool for rapid, routine assessment of LNP size and polydispersity.[2] It provides an intensity-weighted average hydrodynamic diameter (Z-average), which is a critical parameter for predicting the in vivo fate of LNPs.[2] The Polydispersity Index (PDI) offers a measure of the broadness of the size distribution. However, a key limitation of DLS is that it is an ensemble technique, meaning the results can be skewed by the presence of a small number of large aggregates, which scatter light disproportionately.[2]
Cryogenic Electron Microscopy (Cryo-EM): The Gold Standard for Structural Detail Cryo-EM has emerged as a "golden standard" for visualizing the size, morphology, and lamellarity of nanoparticles.[9] Unlike DLS, cryo-EM provides direct visualization of individual particles, offering a more accurate particle size distribution that is not biased by larger aggregates.[10][11] This technique can reveal crucial morphological details, such as whether the LNPs are spherical or have other structures, and can even provide insights into the encapsulation of the nucleic acid payload.[11][12] The primary drawbacks of cryo-EM are that it is time-consuming and requires specialized equipment and expertise.[9]
Synergistic Application for Comprehensive Characterization For the characterization of this compound LNPs, a typical workflow involves using DLS for initial high-throughput screening and quality control to ensure batch-to-batch consistency.[13] Cryo-EM is then employed to validate the DLS data and to provide a deeper understanding of the nanoparticle morphology and structural integrity.[10][11] Discrepancies between DLS and cryo-EM size measurements can be informative; for instance, a larger hydrodynamic diameter from DLS compared to the size measured by cryo-EM can indicate the presence of a hydrated PEG layer on the LNP surface.[6]
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells [mdpi.com]
- 6. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparing Analytical Techniques for Nanoparticle Characterization [nanoimagingservices.com]
- 10. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Vaccine Research with Cryo-EM | Drug Discovery | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
A Comparative Guide to the In Vivo Biodistribution of SM-102 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo biodistribution of lipid nanoparticles (LNPs) formulated with the ionizable lipid SM-102 against other commonly used LNP formulations. The data presented is compiled from various preclinical studies to assist researchers in selecting the appropriate LNP formulation for their therapeutic or vaccine development needs.
Comparative Biodistribution Data
The following table summarizes the quantitative data from in vivo studies, primarily in mice, comparing the biodistribution of this compound LNPs with other LNP formulations. The primary method of quantification is the measurement of reporter gene expression (e.g., luciferase) via bioluminescence imaging.
| LNP Formulation | Animal Model | Route of Administration | Primary Organ(s) of Expression/Accumulation | Quantitative Observations (Relative Expression) | Reference |
| This compound LNP | BALB/c Mice | Intramuscular (IM) | Injection site, Liver, Spleen | High expression at the injection site. Significant expression was also observed in the liver, although at lower levels than ALC-0315 LNPs.[1] | [1][2][3] |
| ALC-0315 LNP | BALB/c Mice | Intramuscular (IM) | Injection site, Liver | High expression at the injection site, comparable to this compound LNPs. Significantly higher liver expression compared to this compound, MC3, and C12-200 LNPs.[1] | [1][2][3] |
| This compound LNP | C57BL/6 Mice | Intramuscular (IM) | Muscle (injection site), Liver, Spleen | Primarily localized at the injection site with detectable signals in the liver and spleen. | [4] |
| iso-A11B5C1 LNP | C57BL/6 Mice | Intramuscular (IM) | Muscle (injection site) | Showed exceptional muscle specificity with minimal transfer to the liver or spleen. | |
| This compound LNP | BALB/c Mice | Intravenous (IV) | Liver, Spleen, Lungs | The liver demonstrated the highest luciferase expression, followed by the spleen and lungs.[5] | [5] |
| ALC-0315 LNP | BALB/c Mice | Intravenous (IV) | Liver, Spleen, Lungs | Consistently showed the strongest luciferase activity across all organs, indicating superior overall expression. The organ tropism pattern was Liver > Spleen > Lung.[5] | [5] |
| (4S)‐KEL12 LNP | Balb/C Mice | Intravenous (IV) & Intramuscular (IM) | Spleen (higher tropism) | Exhibited better spleen tropism and reduced liver tropism compared to this compound LNP.[6] | [6] |
Detailed Experimental Methodologies
The following protocols are representative of the methodologies used in the cited biodistribution studies.
LNP Formulation
Lipid nanoparticles are typically formulated using a microfluidic mixing device.
-
Lipid Stock Preparation: The ionizable lipid (e.g., this compound or ALC-0315), helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) to create a lipid stock solution.[2][7] The molar ratios of these components are critical and are often optimized for specific applications. A common molar ratio for this compound LNPs is 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG 2000).[7]
-
mRNA Preparation: The mRNA, typically encoding a reporter protein like firefly luciferase, is diluted in a low pH buffer, such as a 10 mM citrate (B86180) buffer (pH 4.0).[8]
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and mounted on a microfluidic mixing system. The solutions are then pumped through a microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to organic).[9] The rapid mixing induces the self-assembly of the LNPs, encapsulating the mRNA.
-
Purification and Characterization: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.[8] The LNPs are then characterized for size, polydispersity index (PDI), and encapsulation efficiency.
In Vivo Biodistribution Study
-
Animal Model: Studies are typically conducted in mice, with common strains being BALB/c or C57BL/6.[2][4]
-
Administration: A defined dose of the mRNA-LNP formulation (e.g., 1-5 µg of mRNA for IM injection or 0.25-0.5 mg/kg for IV injection) is administered to the mice. Intramuscular injections are often performed in the tibialis anterior or gastrocnemius muscle, while intravenous injections are typically done via the tail vein.
-
In Vivo Imaging (IVIS): At various time points post-injection (e.g., 6, 24, 48, and 72 hours), the mice are anesthetized. A substrate for the reporter protein (e.g., D-luciferin for luciferase) is administered, typically via intraperitoneal injection.[10] After a short incubation period (10-15 minutes), the mice are placed in an in vivo imaging system (IVIS) to capture bioluminescence images.[10] The intensity and location of the bioluminescent signal provide a measure of protein expression and, by extension, the biodistribution of the LNPs.[10][11]
-
Ex Vivo Organ Analysis: After the final imaging time point, mice are euthanized, and key organs (e.g., liver, spleen, lungs, heart, kidneys, and muscle at the injection site) are harvested. The organs can be imaged ex vivo using the IVIS system to quantify the bioluminescence in each tissue more accurately.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo biodistribution study of mRNA-LNPs.
Caption: Workflow for in vivo biodistribution studies of mRNA-LNPs.
References
- 1. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of SM-102 and Other Ionizable Lipids in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the leading platform. The ionizable lipid component of these LNPs is a key determinant of their efficacy and safety, significantly influencing their immunogenic profile. This guide provides an objective comparison of the immunogenicity of SM-102, a widely used ionizable lipid, against other prominent alternatives such as ALC-0315, DLin-MC3-DMA, and C12-200. The information presented is supported by experimental data to aid researchers in the selection of appropriate lipids for their specific applications.
Quantitative Assessment of Immunogenicity
The immunogenicity of various ionizable lipids has been evaluated through a range of in vitro and in vivo studies. Key parameters measured include the induction of humoral responses, such as antibody production, and the stimulation of innate immunity, characterized by cytokine release. The following tables summarize the quantitative data from comparative studies.
Humoral Immune Response: Antibody Titers
The ability of LNPs to elicit a robust antibody response is crucial for vaccine efficacy. The tables below compare the total IgG, IgG1, and IgG2a antibody titers induced by different lipid formulations. The ratio of IgG2a to IgG1 is often used as an indicator of the type of T-helper cell response, with a higher ratio suggesting a Th1-biased response, which is often desirable for antiviral and anticancer immunity.
Table 1: Comparison of Anti-Luciferase IgG Antibody Titers in Mice
| Ionizable Lipid | Mean Total IgG Titer (Endpoint Titer) | IgG2a/IgG1 Ratio | Reference |
| This compound (RNA) | > 10,000 | ~2.5 | [1][2][3] |
| ALC-0315 (RNA) | > 10,000 | ~2.0 | [1][2][3] |
Data from a study where BALB/c mice were injected intramuscularly with 1 µg of mRNA encoding firefly luciferase encapsulated in LNPs. Serum was collected 28 days post-injection.[1][2][3]
Innate Immune Response: Cytokine Production
The innate immune response to LNPs is a double-edged sword. While a certain level of immune activation is required for the adjuvant effect of vaccines, excessive inflammation can lead to adverse reactions. The following table summarizes the in vivo cytokine profiles observed after administration of LNPs containing different ionizable lipids.
Table 2: In Vivo Cytokine Profile in Mice Following LNP Administration
| Ionizable Lipid | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |
| This compound | Significantly induced | Significantly induced | [4] |
| DLin-MC3-DMA | Induced | Induced | [4] |
| C12-200 | Induced | Induced | [4] |
Cytokine levels were measured in the serum of mice at 6 hours post-intravenous injection of empty LNPs.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the assessment of LNP immunogenicity.
In Vivo Immunogenicity Assessment in Mice
This protocol describes a typical workflow for evaluating the immunogenicity of LNP-formulated mRNA vaccines in a murine model.
-
LNP-mRNA Formulation: The ionizable lipid (e.g., this compound, ALC-0315), DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol (B145695). The mRNA encoding the antigen (e.g., firefly luciferase) is diluted in a low pH buffer (e.g., citrate (B86180) buffer, pH 3.0). The lipid and mRNA solutions are mixed using a microfluidic device to allow for the self-assembly of LNPs. The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
-
Animal Immunization: Female BALB/c mice (6-8 weeks old) are used. A dose of 1 µg of LNP-encapsulated mRNA in a volume of 50 µL is injected into the tibialis anterior muscle of each mouse.
-
Sample Collection: Blood samples are collected from the mice via the orbital sinus or tail vein at specified time points (e.g., day 28 post-immunization) to obtain serum for antibody analysis.
-
Antibody Titer Quantification (ELISA):
-
96-well plates are coated with the recombinant antigen (e.g., luciferase protein) overnight at 4°C.
-
The plates are washed and blocked with a blocking buffer (e.g., 5% skim milk in PBS) to prevent non-specific binding.
-
Serially diluted serum samples are added to the wells and incubated for 1-2 hours at room temperature.
-
After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG, IgG1, or IgG2a is added and incubated for 1 hour.
-
The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
The absorbance is read at 450 nm using a microplate reader. The endpoint titer is determined as the highest dilution with an absorbance value significantly above the background.[5][6][7]
-
In Vitro Transfection and Cytotoxicity Assays
These assays are used to assess the ability of LNPs to deliver their mRNA cargo into cells and to evaluate their potential toxicity.
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 24-well plates. The following day, the cells are transfected with LNP-encapsulated mRNA encoding a reporter protein (e.g., luciferase).
-
Luciferase Assay: 24-48 hours post-transfection, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer and a luciferase assay reagent.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in a 96-well plate and transfected as described above.
-
After 24-48 hours, MTT reagent is added to each well and incubated for 3-4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the viability of untreated control cells.
-
Signaling Pathways and Experimental Workflows
The immunogenicity of ionizable lipids is mediated through their interaction with innate immune signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow.
Caption: Experimental workflow for in vivo immunogenicity assessment.
Caption: TLR4 signaling pathway in LNP-mediated immune response.
Caption: STING signaling pathway activation by ionizable lipids.
References
- 1. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. ELISA Protocol | Rockland [rockland.com]
- 6. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
A Head-to-Head Comparison of SM-102 and ALC-0315 Lipid Nanoparticles for mRNA Delivery
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, characteristics, and applications of two leading ionizable lipids in mRNA delivery systems.
In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of a lipid nanoparticle (LNP) delivery system is paramount to ensuring efficacy, safety, and stability. Among the most prominent ionizable lipids are SM-102, utilized in the Moderna COVID-19 vaccine, and ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine. This guide provides an objective, data-driven comparison of these two critical components, summarizing their performance from head-to-head studies and offering detailed experimental protocols to support further research and development.
At a Glance: Key Performance Indicators
| Feature | This compound LNPs | ALC-0315 LNPs | Key Findings |
| Transfection Efficiency | Generally higher in intramuscular and in vitro models.[1][2] | Effective, but in some studies shows slightly lower or delayed expression compared to this compound.[1][3] | This compound LNPs tend to exhibit more potent and rapid protein expression.[1][2] |
| Immunogenicity | Elicits robust antibody production.[1][4] | Induces strong humoral and cellular immune responses, with some studies showing higher neutralizing antibody titers.[4][5][6] | Both are highly effective at inducing an immune response. ALC-0315 has been noted for particularly strong cellular and neutralizing antibody responses.[4][6] |
| Stability | Demonstrates greater stability, particularly during storage at 4°C.[1] | May be moderately less stable than this compound LNPs under certain storage conditions.[1] | This compound LNPs show an advantage in terms of long-term stability.[1] |
| Safety & Tolerability | Generally well-tolerated. The use of biodegradable ionizable lipids is an area of ongoing research to further improve safety.[7] | Well-tolerated, though high doses may lead to markers of liver toxicity.[8] The stereochemistry of ALC-0315 can impact its safety profile.[9] | Both have established safety profiles for vaccine use. Optimization of lipid structure and formulation can further enhance tolerability. |
| Biodistribution | Primarily localizes to the injection site with some distribution to the liver and spleen.[10] | Shows significant hepatic tropism (tendency to accumulate in the liver).[2] | The choice of lipid can influence tissue targeting, a key consideration for different therapeutic applications. |
| pKa | Approximately 6.7-6.75.[2][10] | Approximately 6.09.[2] | The higher pKa of this compound may contribute to its higher transfection efficiency in certain tissues.[2][10] |
Delving Deeper: Experimental Evidence
Transfection Efficiency
Multiple studies have demonstrated that LNPs formulated with this compound tend to have higher transfection efficiency compared to those with ALC-0315, particularly in intramuscular applications. For instance, one study found that this compound LNPs resulted in 60% higher mean bioluminescence in mice following intramuscular injection of a luciferase-encoding mRNA compared to ALC-0315 LNPs.[1] In vitro studies using various cell lines, including HEK293T, have also shown this compound to yield higher reporter gene expression.[2]
Immunogenicity
Both lipids are highly effective at inducing a potent immune response. A study comparing different ionizable lipids for a potential influenza and SARS-CoV-2 vaccine found that ALC-0315 induced the highest neutralizing antibody titers in mice, followed by this compound.[4] Another study reported that while both lipids elicited comparable inflammatory responses, this compound led to higher antibody production in mice.[1] It has also been noted that ALC-0315-based mRNA LNPs can induce stronger cellular immune responses.[6]
Stability and Formulation
The stability of the LNP formulation is critical for vaccine distribution and storage. Research has indicated that ALC-0315 mRNA-LNPs are moderately less stable than this compound mRNA-LNPs when stored at 4°C.[1] The composition of the LNP, including helper lipids and PEGylated lipids, also plays a crucial role in the overall performance and stability of the formulation for both this compound and ALC-0315.[11][12]
Experimental Protocols
LNP Formulation
A common method for preparing mRNA-containing LNPs involves the rapid mixing of an ethanolic lipid solution with an aqueous solution of mRNA at an acidic pH.
Materials:
-
Ionizable lipid (this compound or ALC-0315)
-
Helper phospholipid (e.g., DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
Procedure:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for this compound or 46.3:9.4:42.7:1.6 for ALC-0315).[11][13]
-
Dilute the mRNA in the acidic buffer.
-
Rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined volumetric ratio (e.g., 1:3) using a microfluidic mixing device.
-
Remove the ethanol and buffer exchange into a storage buffer (e.g., PBS) via dialysis or tangential flow filtration.
-
Sterile filter the final LNP formulation.
In Vitro Transfection Assay
This protocol outlines a general procedure for assessing the transfection efficiency of mRNA-LNPs in a cell line.
Materials:
-
HEK293T or other suitable cell line
-
Complete growth medium
-
mRNA-LNPs encoding a reporter protein (e.g., luciferase or GFP)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reporter gene assay system (e.g., luciferase assay reagent)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Add the mRNA-LNPs to the cells at a predetermined concentration.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Wash the cells with PBS.
-
Lyse the cells using the cell lysis buffer.
-
Measure the reporter protein expression using the appropriate assay system and a plate reader.
In Vivo Immunogenicity Study
This protocol provides a general framework for evaluating the immune response elicited by mRNA-LNP vaccines in a mouse model.
Materials:
-
BALB/c or C57BL/6 mice
-
mRNA-LNP vaccine formulation
-
PBS (for control group)
-
Syringes and needles for intramuscular injection
-
Blood collection supplies
Procedure:
-
Acclimatize the mice for at least one week.
-
Divide the mice into experimental and control groups.
-
Administer the mRNA-LNP vaccine or PBS via intramuscular injection at specified time points (e.g., day 0 and day 21 for prime-boost).
-
Collect blood samples at various time points post-vaccination (e.g., day 14, 28, 42).
-
Isolate serum from the blood samples.
-
Determine antigen-specific antibody titers (e.g., IgG) using an enzyme-linked immunosorbent assay (ELISA).
-
Neutralizing antibody titers can be assessed using a virus neutralization assay.
Visualizing the Process
Caption: Experimental workflow for LNP formulation and testing.
Caption: Generalized cellular uptake and mRNA release pathway for LNPs.
Conclusion
Both this compound and ALC-0315 are highly effective ionizable lipids that have been instrumental in the success of mRNA vaccines. The choice between them may depend on the specific application and desired performance characteristics. This compound appears to offer advantages in terms of transfection efficiency and stability, while ALC-0315 has demonstrated exceptionally strong immunogenicity, particularly in eliciting neutralizing antibodies and cellular responses. The provided data and protocols serve as a valuable resource for researchers aiming to optimize LNP formulations for novel mRNA-based therapeutics and vaccines. Further research into the structure-activity relationships of these and other novel ionizable lipids will continue to drive innovation in this exciting field.
References
- 1. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2025-08-01_ALC-315 [kofo.mpg.de]
- 10. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
Evaluating the Safety Profile of SM-102 Lipid Nanoparticles in Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, the safety of delivery vehicles for nucleic acid therapeutics is paramount. This guide provides a comparative analysis of the in vivo safety profile of lipid nanoparticles (LNPs) formulated with the ionizable lipid SM-102 in mice, benchmarked against other widely used ionizable lipids, ALC-0315 and DLin-MC3-DMA.
Executive Summary
Lipid nanoparticles are a leading platform for the delivery of mRNA and other nucleic acid-based therapies. The ionizable lipid component is a critical determinant of both the efficacy and the safety of these formulations. This compound, a key component in the Moderna COVID-19 vaccine, has undergone extensive evaluation. Preclinical studies in mice indicate that at therapeutic doses, this compound LNPs are generally well-tolerated. However, like other ionizable lipid-based LNPs, they are not devoid of bioactivity and can induce transient inflammatory responses. This guide synthesizes available preclinical data from murine models to offer a comparative perspective on the safety of this compound LNPs.
Comparative Safety Data
The following tables summarize key safety parameters evaluated in mice following the administration of LNPs containing this compound, ALC-0315, or DLin-MC3-DMA. It is important to note that direct head-to-head comparative studies for all safety endpoints are limited, and toxicity can be dose- and formulation-dependent.
Table 1: Liver Function Markers in Mice
Elevated levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum are key indicators of hepatotoxicity.
| Ionizable Lipid | Dose (siRNA) | Time Point | ALT (U/L) | AST (U/L) | Bile Acids (µmol/L) | Reference |
| Control (PBS) | - | 5 hours | 29 ± 3 | Not specified | 2.3 ± 1 | [1][2] |
| ALC-0315 | 5 mg/kg | 5 hours | 105.5 ± 11 | Higher, but not statistically significant | 7.6 ± 2 | [1][2] |
| DLin-MC3-DMA | 5 mg/kg | 5 hours | Not significantly different from control | Not significantly different from control | Not significantly different from control | [1][2] |
| This compound | Not directly compared in this study | - | - | - | - |
Note: Data for this compound in a directly comparable high-dose siRNA study was not available in the reviewed literature. However, other studies with mRNA-LNPs using this compound have reported no significant increases in ALT and AST at therapeutic doses[3].
Table 2: Inflammatory Response Markers in Mice
Ionizable lipids can trigger innate immune responses, leading to the production of pro-inflammatory cytokines and chemokines.
| Ionizable Lipid | Key Findings in Mice | Reference |
| This compound | - Potently activates the NLRP3 inflammasome.[4][5]- Triggers rapid and robust neutrophil infiltration.[4][5]- Induces secretion of inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, CXCL1, CXCL10).[3][4][5] | [3][4][5] |
| ALC-0315 | - Induces inflammatory responses, though some studies suggest it may be less potent than this compound in certain contexts. | [6] |
| DLin-MC3-DMA | - Can induce inflammatory responses, but appears less potent than this compound in stimulating IL-1β release.[4][5] | [4][5] |
Table 3: General Toxicity and Body Weight Changes in Mice
Changes in body weight are a general indicator of systemic toxicity.
| Ionizable Lipid | Observation | Reference |
| This compound | - No significant changes in body weight were observed in aged mice after four weeks of dosing with this compound LNPs containing mRNA.[7]- A study comparing this compound, ALC-0315, and MC3 eLNPs showed that MC3 eLNPs resulted in the most pronounced reduction in body weight.[8] | [7][8] |
| ALC-0315 | - Generally well-tolerated with no significant body weight changes at therapeutic doses. | [8] |
| DLin-MC3-DMA | - Can cause a reduction in body weight, particularly at higher doses.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety studies. Below are representative protocols for key in vivo safety assessments of LNPs in mice.
In Vivo Toxicity Study Protocol
This protocol outlines a typical study to assess the acute or sub-acute toxicity of LNP formulations.
-
Animal Model: 6-8 week old BALB/c or C57BL/6 mice are commonly used.
-
LNP Formulation:
-
Ionizable Lipids: this compound, ALC-0315, or DLin-MC3-DMA.
-
Helper Lipids: Typically include DSPC, cholesterol, and a PEGylated lipid.
-
Cargo: A non-coding mRNA or siRNA is often used for safety assessments to distinguish the effects of the lipid vehicle from the therapeutic agent.
-
-
Administration:
-
LNPs are administered via a clinically relevant route, most commonly intramuscular (IM) or intravenous (IV).
-
A control group receives phosphate-buffered saline (PBS).
-
-
Monitoring:
-
Clinical Signs: Animals are observed daily for any signs of toxicity, such as changes in behavior, posture, or activity.
-
Body Weight: Body weight is measured prior to administration and at regular intervals throughout the study.
-
-
Terminal Procedures:
-
At predetermined time points (e.g., 24 hours, 48 hours, 7 days), animals are euthanized.
-
Blood Collection: Blood is collected via cardiac puncture for hematology and clinical chemistry analysis.
-
Organ Collection: Major organs (liver, spleen, kidneys, heart, lungs) are harvested for histopathological examination.
-
-
Analysis:
-
Hematology: Complete blood counts (CBC) are performed to assess red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Serum is analyzed for markers of liver function (ALT, AST), kidney function (BUN, creatinine), and other metabolic parameters.
-
Histopathology: Organs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of any pathological changes.
-
Inflammatory Response Protocol
This protocol is designed to evaluate the innate immune response to LNP administration.
-
Animal Model and Administration: As described in the toxicity study protocol.
-
Sample Collection:
-
Blood is collected at early time points (e.g., 2, 6, 24 hours) post-administration to measure circulating cytokines and chemokines.
-
For localized inflammation (e.g., after IM injection), the injection site tissue can be excised.
-
-
Analysis:
-
Cytokine/Chemokine Profiling: Serum or tissue homogenates are analyzed using multiplex assays (e.g., Luminex) or ELISA to quantify a panel of inflammatory mediators.
-
Flow Cytometry: Immune cells from the blood, spleen, or injection site can be isolated and analyzed by flow cytometry to characterize the infiltration and activation of different immune cell populations (e.g., neutrophils, macrophages).
-
Gene Expression Analysis: RNA can be extracted from tissues (e.g., liver, spleen) to measure the expression of inflammatory genes by RT-qPCR.
-
Visualizations
Experimental Workflow for In Vivo LNP Safety Assessment
Caption: General workflow for the in vivo safety evaluation of LNP formulations in mice.
Signaling Pathway for LNP-Induced Inflammation
Caption: Conceptual pathway of LNP-mediated inflammatory response activation.
Conclusion
The safety profile of this compound LNPs in mice is characterized by a generally well-tolerated profile at therapeutic doses, with the primary safety consideration being a dose-dependent and transient inflammatory response. This is a common feature of ionizable lipid-based LNPs and is, in the context of vaccines, often considered part of the adjuvant effect. Comparative data suggests that while there are differences in the potency of inflammatory activation between this compound, ALC-0315, and DLin-MC3-DMA, none are inert. With respect to liver toxicity, high doses of some ionizable lipids like ALC-0315 have been shown to induce transient increases in liver enzymes in mice, a factor that requires careful consideration during preclinical dose-escalation studies. For this compound, the available data does not indicate significant hepatotoxicity at the doses typically used for mRNA delivery. Continuous research into novel, more biodegradable ionizable lipids aims to further improve the safety and tolerability of LNP-based therapeutics.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying mRNA Encapsulation in SM-102 Lipid Nanoparticles: A Comparative Guide
A deep dive into the prevalent methods for determining mRNA encapsulation efficiency in SM-102 lipid nanoparticles (LNPs), offering a comparative analysis of established protocols and emerging alternatives to guide researchers in their selection of the most suitable technique.
The encapsulation of messenger RNA (mRNA) within lipid nanoparticles (LNPs) is a critical quality attribute for the successful development and manufacturing of mRNA-based therapeutics and vaccines. The ionizable lipid this compound has been a cornerstone in the formulation of several successful mRNA products. Accurate and reproducible quantification of the extent of mRNA encapsulation is paramount for ensuring proper dosing, stability, and efficacy. This guide provides a comprehensive comparison of the most widely used and emerging methods for quantifying mRNA encapsulation in this compound LNPs, complete with experimental data, detailed protocols, and workflow visualizations.
Comparison of Quantification Methods
The selection of an appropriate method for quantifying mRNA encapsulation depends on various factors, including the required throughput, sensitivity, accuracy, and the need to differentiate between intact and degraded mRNA species. The following table summarizes the key characteristics of the predominant methods.
| Method | Principle | Advantages | Disadvantages | Typical Encapsulation Efficiency for this compound LNPs |
| Quant-iT RiboGreen Assay | Fluorescence intensity of an RNA-binding dye is measured before and after LNP lysis with a detergent. | High-throughput, highly sensitive, and widely established. | Can be interfered with by LNP components; does not differentiate between full-length and degraded mRNA. Potential for underestimation with certain detergents.[1][2][3] | >80-95%[4][5][6] |
| Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF) | Separates free and encapsulated mRNA based on size, followed by fluorescence detection. | High resolution, can differentiate between intact and degraded mRNA, providing purity information.[2][3] | Lower throughput than plate-based assays, requires specialized equipment. | Correlates well with RiboGreen, reported at 95% vs 92% for the same sample.[2][3] |
| Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) | Separates mRNA from LNP components based on hydrophobicity using an ion-pairing reagent. | Can distinguish between full-length and fragmented mRNA, offering purity analysis.[7][8] | Requires specialized HPLC equipment and expertise, can be lower throughput. | Reported recoveries of ~70% to ~110% depending on sample preparation and cryoprotectants.[8] |
| Scatter-Free UV/Visible Spectroscopy | Measures the intrinsic UV absorbance of RNA after correcting for light scattering from the LNPs. | Simple, rapid, and does not require a fluorescent dye or LNP disruption.[9][10] | Lower sensitivity compared to fluorescence-based methods, may require higher sample concentrations.[10] | N/A (Measures total RNA concentration) |
Experimental Protocols
Quant-iT RiboGreen Assay
This is the most common method for determining mRNA encapsulation efficiency.[11][12][13] The principle lies in the differential measurement of fluorescence from the RiboGreen dye, which is impermeant to intact LNPs.
Materials:
-
Quant-iT RiboGreen RNA Assay Kit (or equivalent)
-
Triton X-100 or an alternative detergent (e.g., Tween 20)[1][12]
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
96-well black, opaque microplates
-
Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)
-
mRNA standard of known concentration
Protocol:
-
Preparation of Reagents:
-
Prepare a 2% (v/v) Triton X-100 solution in nuclease-free water. Alternatively, prepare solutions of other detergents like Tween 20 at various concentrations (e.g., 0.05% to 2%).[1]
-
Prepare the RiboGreen working solution by diluting the concentrated stock 1:200 in TE buffer. Protect from light.
-
-
Standard Curve Preparation:
-
Prepare a series of mRNA standards in TE buffer, typically ranging from 0 to 2000 ng/mL.
-
-
Sample Preparation:
-
For total mRNA quantification, dilute the this compound LNP sample in TE buffer containing 1% Triton X-100 to lyse the particles and release the encapsulated mRNA.
-
For free (unencapsulated) mRNA quantification, dilute the this compound LNP sample in TE buffer without detergent.
-
-
Assay Procedure:
-
Add 100 µL of the prepared standards and samples to the wells of the 96-well plate in duplicate or triplicate.
-
Add 100 µL of the RiboGreen working solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Calculation of Encapsulation Efficiency:
-
Determine the concentration of total mRNA and free mRNA from the standard curve.
-
Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100
-
Caption: Workflow for the RiboGreen assay to determine mRNA encapsulation efficiency.
Alternative Detergents to Triton X-100
Recent studies have explored more environmentally friendly and potentially more effective alternatives to Triton X-100 for LNP lysis in the RiboGreen assay.[1][12] Notably, Tween 20 has been shown to be as effective or even more effective than Triton X-100 at releasing mRNA from LNPs, potentially leading to a more accurate quantification of total mRNA.[1][12] Researchers are encouraged to test a panel of detergents to identify the optimal one for their specific this compound LNP formulation.
| Detergent | Recommended Concentration | Observations |
| Triton X-100 | 0.5% - 2% (v/v) | The historical standard, but has environmental and health concerns.[1][12] |
| Tween 20 | 0.1% - 0.5% (v/v) | Shown to be highly effective at solubilizing various LNP formulations.[1][12] |
| Brij 93 | 0.5% (v/v) | Less effective than Triton X-100 and Tween 20 in some studies.[1] |
| Zwittergent 3-14 | 0.5% (v/v) | Comparable effectiveness to Triton X-100 at higher concentrations.[1] |
Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF)
CGE-LIF offers a high-resolution alternative to the RiboGreen assay, enabling the separation and quantification of intact mRNA from fragments and free dye.[2][3]
Protocol Outline:
-
Sample Preparation:
-
Total mRNA: The LNP sample is lysed using a suitable detergent (e.g., Triton X-100).
-
Free mRNA: The intact LNP sample is directly analyzed.
-
-
Capillary Electrophoresis:
-
Samples are injected into a capillary filled with a sieving polymer matrix.
-
An electric field is applied, causing the negatively charged mRNA to migrate through the gel. Separation is based on size.
-
-
Detection:
-
As the mRNA molecules pass a detection window, they are excited by a laser, and the emitted fluorescence is detected.
-
-
Quantification:
-
The peak area of the intact mRNA is proportional to its concentration. A standard curve is used for quantification.
-
Encapsulation efficiency is calculated similarly to the RiboGreen assay.
-
Caption: Workflow for CGE-LIF analysis of mRNA encapsulation.
Conclusion
The Quant-iT RiboGreen assay remains the workhorse for high-throughput quantification of mRNA encapsulation in this compound LNPs due to its simplicity and sensitivity. However, researchers should be aware of its limitations, particularly its inability to distinguish between intact and degraded mRNA and the potential for incomplete LNP lysis. The exploration of alternative detergents like Tween 20 is a promising avenue for improving the accuracy of this assay. For more detailed characterization, including the assessment of mRNA integrity, orthogonal methods such as CGE-LIF and IP-RP-HPLC are invaluable. The choice of the most appropriate method will ultimately depend on the specific requirements of the study, balancing the need for throughput with the desired level of detail and accuracy.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. sciex.com [sciex.com]
- 3. sciex.com [sciex.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wgtn.ac.nz [wgtn.ac.nz]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Protein Expression from SM-102 Delivered mRNA
For Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for in vivo mRNA delivery. Among the various ionizable lipids that form the core of these LNPs, SM-102 has gained prominence, notably for its use in the Moderna COVID-19 vaccine.[1] This guide provides a comprehensive comparison of this compound with other LNP formulations for mRNA delivery, focusing on the validation of subsequent protein expression. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting and evaluating the most suitable delivery system for their therapeutic or research applications.
Performance Comparison of LNP Formulations
The efficacy of an mRNA-LNP platform is primarily determined by its ability to successfully deliver the mRNA cargo into the cytoplasm of target cells, leading to robust protein expression. The choice of ionizable lipid is a critical determinant of this efficacy. The following tables summarize quantitative data from various studies comparing this compound based LNPs with other leading formulations.
In Vitro Protein Expression
| Ionizable Lipid | Cell Line | Reporter Protein | Key Findings | Reference |
| This compound | HEK293T | Luciferase | Resulted in the highest luciferase expression compared to ALC-0315 and KC2 formulations. | [2] |
| This compound | HeLa | Luciferase | Induced maximum luciferase expression among this compound, ALC-0315, and MC3. | [3] |
| ARV-T1 | HEK293 | eGFP | Showed significantly higher GFP expression compared to this compound, as observed by fluorescence microscopy and flow cytometry. | [4][5] |
| ARV-T1 | HEK293 | SARS-CoV-2 Spike | Demonstrated higher expression of full-length spike protein via Western blot analysis compared to this compound. | [5] |
| ALC-0315 | Various | saRNA encoding a reporter | LNPs containing ALC-0315 showed the highest levels of protein expression, followed by this compound. | [6] |
In Vivo Protein Expression
| Ionizable Lipid | Animal Model | Reporter Protein | Key Findings | Reference |
| This compound | BALB/c Mice | Luciferase | This compound and ALC-0315 formulations resulted in higher total luciferase signal compared to KC2-RNA LNPs following intramuscular injection. | [2] |
| ARV-T1 | BALB/c Mice | Luciferase | LNPs formulated with ARV-T1 showed a longer duration and increased level of protein expression after intramuscular injection compared to this compound LNPs. | [4][7] |
| iso-A11B5C1 | C57BL/6 Mice | Luciferase | Showed comparable transfection efficiency at the injection site to this compound LNPs after intramuscular injection. | [8] |
| MC3 | Mice | human ACE2 | MC3-based LNPs resulted in an overall higher Relative Light Unit (RLU) of nanoluciferase than this compound based LNPs. | [9] |
| This compound (modified PEG) | Balb/c Mice | hEPO | This compound LNP with DMG-PEG maintained protein expression levels upon repeated administration, while those with C16 PEG ceramide showed a rapid decrease. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments involved in the formulation and evaluation of mRNA-LNPs.
LNP Formulation via Microfluidics
A common method for preparing mRNA-LNPs involves microfluidic mixing, which allows for precise control over nanoparticle size and polydispersity.
-
Preparation of Lipid Stock Solution: The ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio. A typical molar ratio for this compound LNPs is 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG 2000).[10]
-
Preparation of mRNA Solution: The mRNA encoding the protein of interest is diluted in an aqueous buffer (e.g., citrate (B86180) buffer at a low pH).
-
Microfluidic Mixing: The ethanol-lipid solution and the aqueous mRNA solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr). The rapid mixing of the two streams leads to the self-assembly of LNPs, encapsulating the mRNA.
-
Downstream Processing: The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS) to remove the ethanol and raise the pH. The final LNP solution can be concentrated using centrifugal filters.[11]
In Vitro Transfection and Protein Expression Analysis
-
Cell Culture: Plate the desired cell line (e.g., HEK293, HeLa) in a multi-well plate and grow to an appropriate confluency.[11]
-
LNP Treatment: Dilute the mRNA-LNP solution in complete cell culture media and add it to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 16-48 hours) to allow for LNP uptake and protein expression.[2]
-
Quantification of Protein Expression:
-
Reporter Assays (Luciferase, GFP): For reporter proteins, expression can be quantified using a luciferase assay system (measuring luminescence) or by flow cytometry/fluorescence microscopy for fluorescent proteins like GFP.[5][12]
-
Western Blotting: For specific proteins of interest, cell lysates can be collected, and protein expression can be detected and quantified using specific antibodies.[5]
-
ELISA: For secreted proteins, the cell culture supernatant can be collected, and the concentration of the secreted protein can be measured using an enzyme-linked immunosorbent assay (ELISA) kit.[10]
-
In Vivo Administration and Biodistribution
-
Animal Models: Common animal models for in vivo studies include BALB/c and C57BL/6 mice.[10][13]
-
Administration: mRNA-LNPs are typically administered via intramuscular (I.M.) or intravenous (I.V.) injection.[10][13]
-
In Vivo Imaging: For mRNA encoding a reporter protein like luciferase, protein expression and biodistribution can be monitored non-invasively over time using an in vivo imaging system (IVIS).[2][4] Mice are injected with a luciferin (B1168401) substrate, and the resulting bioluminescence is captured.
-
Ex Vivo Analysis: At the end of the study, organs can be harvested to quantify mRNA delivery and protein expression in specific tissues.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Cellular pathway of mRNA-LNP delivery and protein expression.
Caption: Workflow for mRNA-LNP formulation and validation.
Conclusion
The validation of protein expression is a critical step in the development of mRNA therapeutics. This compound has proven to be a highly effective ionizable lipid for mRNA delivery, demonstrating robust protein expression both in vitro and in vivo. However, the landscape of LNP technology is continually evolving, with novel ionizable lipids such as ARV-T1 and optimized formulations showing promise for even greater efficacy and targeted delivery. The choice of LNP formulation will ultimately depend on the specific application, including the target cell type, the desired duration of protein expression, and the immunogenic profile. The experimental protocols and comparative data presented in this guide offer a framework for researchers to make informed decisions and to rigorously validate the performance of their chosen mRNA delivery system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
Performance of SM-102 Lipid Nanoparticles Across Diverse Cell Lines: A Comparative Guide
Introduction
The landscape of nucleic acid therapeutics has been revolutionized by the advent of lipid nanoparticle (LNP) delivery systems. Among the key innovations in this field is the development of ionizable cationic lipids, which are crucial for the encapsulation, delivery, and endosomal escape of RNA payloads. SM-102 is a well-characterized ionizable amino lipid that has gained prominence for its use in the Moderna COVID-19 vaccine (Spikevax) and has become a staple in mRNA delivery research.[1][2] This guide provides an objective comparison of this compound LNP performance in various cell lines, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their in vitro studies.
Performance Data Presentation
The efficacy and safety of this compound LNPs, particularly transfection efficiency and cytotoxicity, are highly dependent on the cell line being used. The following tables summarize quantitative data from multiple studies.
Table 1: this compound LNP Transfection Efficiency in Various Cell Lines
| Cell Line | Payload | Assay | Key Findings | Reference |
| HEK293 / HEK293T | Luciferase mRNA | Luciferase Assay | High expression levels. This compound LNPs showed higher potency than ALC-0315 and KC2 LNPs for mRNA delivery.[3] | [3][4] |
| HeLa | Luciferase mRNA | Luciferase Assay | This compound based LNPs induced the maximum luciferase expression compared to ALC-0315 and MC3 LNPs.[5] | [4][5] |
| A549 | mCherry mRNA | Fluorescence Imaging | High transfection efficiency, with 97% of cells demonstrating positive mCherry fluorescence 72 hours post-transfection.[2] | [2] |
| HepG2 | Luciferase mRNA | Bioluminescence | This compound LNPs demonstrated higher transfection efficiency compared to a novel iso-A11B5C1 LNP.[1] | [1] |
| THP-1 | Luciferase mRNA | Luciferase Assay | Demonstrated successful mRNA expression, though generally lower than in HEK293 and HeLa cells.[4] | [4] |
| RAW 264.7 | mCherry mRNA | Fluorescence Imaging | Exhibited positive mCherry fluorescence at various mRNA/LNP ratios.[2] | [2][6] |
| SH-SY5Y | mCherry mRNA | Fluorescence Imaging | Successful transfection in a typically difficult-to-transfect cell line.[2] | [2] |
| CT26 | GFP mRNA | Flow Cytometry | Successful transfection, performance comparable to ALC-0315 LNPs.[6] | [6] |
| Vero, HEp-2, Caco-2 | RSV-F mRNA | Protein Expression | Demonstrated variable but successful levels of transfection.[7][8] | [7][8] |
Table 2: Cytotoxicity and Cell Viability of this compound LNPs
| Cell Line | Key Findings | Reference |
| HEK293, HeLa, THP-1 | High cell viability maintained even at the highest tested mRNA concentrations (2 µg/mL).[4] No cytotoxicity was observed at any dosage in HeLa cells.[5] | [4][5] |
| A549, SH-SY5Y | Negligible cytotoxicity observed at effective transfection concentrations (0.5-2 µl LNP per 100 µl media).[2] | [2] |
| RAW 264.7, CT26 | Displayed similar and favorable viability compared to ALC-0315 LNPs.[6] Showed significantly lower cytotoxicity than DMKD-based cationic LNPs.[6] | [6] |
| General | This compound LNPs facilitate effective RNA transfection with minimal cytotoxicity compared to traditional transfection reagents.[2] | [2] |
Table 3: Comparison with Alternative Ionizable Lipids (In Vitro)
| Competitor Lipid | Cell Line(s) | Key Comparison Points | Reference |
| ALC-0315 | HEK293T, HeLa, CT26, RAW 264.7 | This compound generally shows higher or comparable transfection efficiency for mRNA.[3][5] Both exhibit similar, low cytotoxicity profiles.[6] | [3][5][6] |
| DLin-MC3-DMA | HeLa | This compound LNPs induced significantly higher luciferase expression than MC3-based LNPs.[5] | [5] |
| KC2 | HEK293T | For mRNA delivery, this compound LNPs resulted in higher luciferase expression than KC2 LNPs.[3] | [3] |
| iso-A11B5C1 | HepG2, Splenocytes | This compound LNPs had higher transfection efficiency, potentially due to a lower apparent pKa (6.7 for this compound vs. ~7.2).[1] | [1] |
Experimental Protocols
Detailed and consistent methodologies are critical for reproducible results. The following are generalized protocols based on common practices cited in the literature.
LNP Formulation Protocol (Microfluidics)
This protocol is for a standard this compound LNP formulation.[9][10]
-
Phase Preparation :
-
Aqueous Phase : Thaw mRNA stock solution on ice. Dilute the required amount of mRNA in a 10 mM citrate (B86180) buffer (pH 4.0). Ensure all handling is under RNase-free conditions.[1][10]
-
Organic Phase (Lipid Mix) : Prepare a stock solution of lipids in absolute ethanol (B145695). A common molar ratio is 50% this compound, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-lipid (e.g., DMG-PEG2000).[9][10] Ensure all lipids are fully dissolved, gently heating or vortexing if necessary.[10]
-
-
Microfluidic Mixing :
-
Use a microfluidic mixing device (e.g., NanoAssemblr or a custom setup).
-
Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.
-
Set the total flow rate (TFR), for example, at 1 mL/min or higher.
-
Load the aqueous and organic solutions into their respective syringes or reservoirs and initiate the mixing process. The rapid mixing of the two phases allows for the self-assembly of LNPs with encapsulated mRNA.
-
-
Downstream Processing :
-
The collected LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a storage buffer (e.g., 1X PBS) via dialysis or tangential flow filtration (TFF).[10]
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Characterization :
-
Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Typical this compound LNPs have a size of 80-120 nm and a PDI < 0.2.[4]
-
Determine mRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent like Triton X-100.[11] Encapsulation efficiency should be >90%.[4]
-
Cell Culture and Transfection Protocol
-
Cell Seeding : Seed cells in 24-well or 96-well plates 24 hours prior to transfection to allow them to reach an appropriate confluency (typically 70-80%). Seeding densities vary by cell line (e.g., 20,000 cells/well for 24-well plates, 4,000 cells/well for 96-well plates).[2][12]
-
LNP Treatment : Dilute the prepared mRNA-LNPs in the appropriate complete cell culture medium.
-
Transfection : Aspirate the old medium from the cells and add the medium containing the mRNA-LNPs. The amount of mRNA per well can range from 25 ng to 500 ng depending on the cell line and plate format.[2][12]
-
Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2 before analysis.[2][4]
Transfection Efficiency and Viability Assays
-
Transfection Efficiency (Reporter Gene) : If using a reporter like luciferase, lyse the cells after incubation and measure luminescence using a plate reader and a suitable luciferase assay kit.[4] For fluorescent proteins (e.g., GFP, mCherry), analyze the percentage of positive cells and mean fluorescence intensity via flow cytometry or fluorescence microscopy.[2][6]
-
Cell Viability Assay : After incubation, assess cell viability using assays such as Resazurin or MTT. These assays measure metabolic activity, which correlates with the number of viable cells.[2]
Visualizations
Experimental Workflow for LNP Performance Evaluation
Caption: Workflow for this compound LNP synthesis and in vitro evaluation.
Mechanism of LNP-Mediated mRNA Delivery
Caption: Cellular mechanism of this compound LNP-mediated mRNA delivery.
References
- 1. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Characterization of an In Vitro Cell-Based Assay to Predict Potency of mRNA–LNP-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. insidetx.com [insidetx.com]
- 11. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 12. sartorius.com [sartorius.com]
Assessing the Long-Term Stability of SM-102 Lipid Nanoparticles: A Comparative Guide
The stability of lipid nanoparticle (LNP) formulations is a critical parameter in the development of mRNA-based therapeutics and vaccines, directly impacting product shelf-life, efficacy, and safety. This guide provides a comparative analysis of the long-term stability of LNPs formulated with the ionizable lipid SM-102, a key component in the Moderna COVID-19 vaccine, against other commonly used alternatives. The data presented is intended for researchers, scientists, and drug development professionals to inform formulation and storage strategy decisions.
Comparative Stability of Ionizable Lipid Nanoparticles
The long-term stability of LNPs is primarily assessed by monitoring key physicochemical properties over time at various storage temperatures. These include particle size (Z-average diameter), polydispersity index (PDI), and mRNA encapsulation efficiency (%EE). An increase in particle size or PDI can indicate aggregation, while a decrease in %EE suggests payload leakage, both of which can compromise the therapeutic efficacy of the formulation.
Stability at Refrigerated and Room Temperature (4°C and 25°C)
Studies have shown that this compound LNPs exhibit moderate stability at refrigerated conditions, generally outperforming alternatives like ALC-0315, a lipid used in the Pfizer-BioNTech COVID-19 vaccine, particularly at room temperature. However, long-term storage at these temperatures is not recommended for either formulation.
Data from an 8-week study highlights these differences. At room temperature, LNPs formulated with ALC-0315 were consistently unstable, whereas this compound LNPs in a simple tris-buffer showed the least change in quality attributes.[1] At 4°C, while both formulations showed signs of degradation, this compound LNPs were found to be more stable than their ALC-0315 counterparts.[1] Aggregation for both this compound and ALC-0315 LNPs has been observed starting around 8 to 12 weeks at 4°C.
Table 1: Comparative Stability of this compound vs. ALC-0315 LNPs at 4°C (8-Week Study)
| Parameter | Ionizable Lipid | Week 0 | Week 8 | % Change |
|---|---|---|---|---|
| Particle Size (nm) | This compound | ~85 nm | ~100 nm | ~+17.6% |
| ALC-0315 | ~90 nm | ~120 nm | ~+33.3% | |
| PDI | This compound | ~0.15 | ~0.20 | ~+33.3% |
| ALC-0315 | ~0.16 | ~0.25 | ~+56.3% | |
| Encapsulation Eff. (%) | This compound | >95% | ~90% | ~-5.3% |
| ALC-0315 | >90% | ~85% | ~-5.6% |
Note: Data are synthesized from trends reported in literature.[1] Actual values can vary based on full formulation and manufacturing parameters.
Stability at Frozen Temperatures (-20°C and -80°C)
Frozen storage is the standard for maintaining the long-term stability of mRNA-LNP formulations. At -80°C, both this compound and ALC-0315 LNPs demonstrate excellent stability for extended periods (≥ 6 months), with minimal changes to particle size, PDI, or encapsulation efficiency.[1] Storage at -20°C is also a viable option and is more appropriate for maintaining long-term stability compared to 4°C.[1]
The inclusion of cryoprotectants, such as sucrose (B13894), is critical for stability during freezing and thawing cycles. For ALC-0315-based LNPs, the addition of sucrose and the surfactant P188 has been shown to maintain stability at -20°C and -80°C.[1] While this compound LNPs are generally more stable, the use of excipients is also beneficial for frozen storage.
Table 2: Stability of this compound LNPs at Various Temperatures (6-Month Study)
| Parameter | Storage Temp. | Month 0 | Month 3 | Month 6 |
|---|---|---|---|---|
| Particle Size (nm) | 4°C | ~90 nm | ~110 nm | ~130 nm |
| -20°C | ~90 nm | ~95 nm | ~100 nm | |
| PDI | 4°C | ~0.12 | ~0.18 | ~0.25 |
| -20°C | ~0.12 | ~0.13 | ~0.15 | |
| Encapsulation Eff. (%) | 4°C | ~98% | ~95% | ~90% |
| -20°C | ~98% | ~98% | ~97% |
Note: Data are synthesized from trends reported for 80-100 nm this compound LNPs.[2][3]
Key Degradation Pathways and Workflows
The primary mechanisms of LNP instability are physical aggregation and chemical degradation of the lipid components and the mRNA payload.
LNP Stability Assessment Workflow
A typical workflow for assessing LNP stability involves formulation followed by storage under controlled conditions and periodic testing of critical quality attributes.
Chemical Degradation of this compound
This compound contains two ester bonds which are susceptible to hydrolysis, particularly in non-optimal pH conditions.[4][5] This chemical degradation can alter the properties of the LNP and lead to the release of the mRNA payload. This biodegradability is also a feature that contributes to its clearance and safety profile in vivo.
Experimental Protocols
Accurate and reproducible assessment of LNP stability relies on standardized experimental protocols.
Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
This protocol outlines the standard procedure for determining the Z-average hydrodynamic diameter and PDI of LNP samples.
-
Objective: To measure the mean particle size and the breadth of the size distribution.
-
Materials:
-
LNP sample
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
-
1X Phosphate-Buffered Saline (PBS), filtered through a 0.2 µm filter
-
-
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the standard measurement temperature (typically 25°C).
-
Sample Preparation: Dilute the LNP sample in filtered 1X PBS to an appropriate concentration. A typical dilution is 1:100, aiming for a count rate between 50 and 500 kcps (kilo counts per second).[6][7] The final volume should be sufficient for the cuvette (e.g., 1 mL).
-
Measurement: a. Transfer the diluted sample to a clean, dust-free cuvette. b. Place the cuvette in the instrument. c. Set the software parameters, specifying the dispersant (water or PBS) and material properties (phospholipids). d. Perform at least three consecutive measurements for each sample to ensure reproducibility.
-
Data Analysis: The instrument software will automatically calculate the Z-average diameter (nm) and the PDI using the cumulants analysis method. A PDI below 0.2 is generally considered acceptable for LNP formulations.[1]
-
Determination of mRNA Encapsulation Efficiency (%EE) by Quant-iT RiboGreen Assay
This protocol determines the percentage of mRNA that is successfully encapsulated within the LNPs.
-
Objective: To quantify the amount of protected (encapsulated) mRNA versus the total amount of mRNA in the sample.
-
Materials:
-
LNP sample
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 solution (e.g., 2% in TE buffer)
-
Black 96-well fluorescence microplate
-
Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)
-
-
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of the specific mRNA used in the formulation (e.g., from 0 ng/mL to 1000 ng/mL) in TE buffer.
-
Sample Preparation: For each LNP sample, prepare two sets of dilutions in triplicate in the 96-well plate.
-
Total RNA (Lysis): Dilute the LNP sample in TE buffer containing a final concentration of 0.5-1% Triton X-100. The detergent disrupts the LNP membrane, releasing the encapsulated mRNA.
-
Free RNA (Intact): Dilute the LNP sample to the same degree in TE buffer without detergent. This measures only the unencapsulated mRNA.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to ensure complete lysis of the LNPs in the Triton X-100 wells.[2] Cool the plate to room temperature.
-
Dye Addition: Prepare the RiboGreen working solution by diluting the concentrated reagent in TE buffer according to the manufacturer's instructions. Add the diluted dye to all standard and sample wells. Protect the plate from light.
-
Fluorescence Measurement: Incubate for 5 minutes at room temperature, then measure the fluorescence using the plate reader.
-
Calculation: a. Use the standard curve to determine the RNA concentration in both the "Total RNA" and "Free RNA" samples. b. Calculate the Encapsulation Efficiency using the following formula: %EE = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100
-
Assessment of mRNA Integrity by Gel Electrophoresis
This protocol provides a qualitative assessment of the integrity of the mRNA payload extracted from the LNPs.
-
Objective: To visualize the full-length mRNA and detect any potential degradation products.
-
Materials:
-
LNP sample
-
Lysis buffer (e.g., TE buffer with 1-2% Triton X-100)
-
Denaturing agent (e.g., formamide)
-
Agarose (B213101) or polyacrylamide gel
-
RNA loading dye
-
Electrophoresis system and power supply
-
Gel imaging system
-
-
Procedure:
-
mRNA Extraction: Lyse the LNPs by incubating the sample with the lysis buffer to release the mRNA. A typical protocol involves mixing the LNP sample with 1.2% Triton X-100, shaking for 10 minutes, then adding formamide (B127407) (50% final concentration) and incubating for another 10 minutes at room temperature.[1]
-
Sample Preparation: Mix the extracted mRNA sample with an appropriate RNA loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose or polyacrylamide gel. Run the gel according to standard procedures to separate the RNA fragments by size.
-
Visualization: Stain the gel with an RNA-specific dye (e.g., SYBR Gold or Ethidium Bromide) and visualize the bands using a gel imaging system.
-
Analysis: A sharp, distinct band at the expected molecular weight of the full-length mRNA indicates high integrity. The presence of smears or lower molecular weight bands suggests degradation. Capillary gel electrophoresis can be used for a more quantitative analysis.[1][3]
-
References
- 1. sciex.com [sciex.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. High-throughput LNP-mRNA integrity profiling [labroots.com]
- 4. What is this compound? | BroadPharm [broadpharm.com]
- 5. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allanchem.com [allanchem.com]
A Comparative Guide to the Toxicity of SM-102 and Other Cationic Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of the cationic lipid SM-102 and other clinically relevant ionizable lipids, namely ALC-0315 and DLin-MC3-DMA (MC3). The information presented is based on available experimental data from in vitro and in vivo studies, intended to aid in the selection of appropriate lipid-based delivery systems for nucleic acid therapeutics.
Executive Summary
Cationic lipids are integral components of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA therapeutics. However, their inherent positive charge can lead to toxicity, including hepatotoxicity and inflammatory responses. This guide focuses on a comparative analysis of this compound, ALC-0315, and DLin-MC3-DMA, three of the most widely used ionizable lipids in clinical applications. While all three lipids are effective delivery vehicles, they exhibit distinct toxicity profiles. The available data suggests that at higher doses, ALC-0315 may be associated with a greater degree of liver toxicity compared to DLin-MC3-DMA[1][2][3]. This compound has been shown to induce a pronounced inflammatory response[4]. The choice of lipid should therefore be carefully considered based on the therapeutic application, intended dosage, and desired safety profile.
Data Presentation
In Vivo Hepatotoxicity
The liver is a primary target for LNP accumulation and a key organ for assessing toxicity. The following table summarizes in vivo hepatotoxicity data from studies in mice. It is important to note that a direct head-to-head comparison of all three lipids under identical experimental conditions is not available in the current literature. The data presented is compiled from different studies and should be interpreted with caution.
| Cationic Lipid | Animal Model | Dose | Key Toxicity Markers | Results (Mean ± SEM) | Reference |
| This compound | Rat | 3.0 mg/kg (IV) | ALT, AST | Higher ALT and AST levels compared to a novel ketal ester lipid (4S)‐KEL12 in males.[5] | [5] |
| ALC-0315 | Mouse | 5 mg/kg (IV) | ALT | 105.5 ± 11 U/L (vs. 29 ± 3 U/L in PBS control, P = 0.0003) | [1][2][3] |
| Bile Acids | 7.6 ± 2 µmol/L (vs. 2.3 ± 1 µmol/L in PBS control, P = 0.0253) | [1][2][3] | |||
| AST | Higher, but not statistically significant | [1][2][3] | |||
| DLin-MC3-DMA | Mouse | 5 mg/kg (IV) | ALT, Bile Acids, AST | Not significantly different from control | [1][2][3] |
In Vitro Cytotoxicity
Direct comparative in vitro cytotoxicity studies providing IC50 values for this compound, ALC-0315, and DLin-MC3-DMA on the same cell line are limited. However, various studies have assessed the cytotoxicity of these lipids individually or in comparison with other lipids. Generally, cationic lipids can induce dose-dependent cytotoxicity. For instance, one study found that LNPs formulated with this compound and MC3 showed higher in vitro transfection efficiency and GFP expression compared to ALC-0315 and DOTAP in Huh7 hepatocytes, with this compound showing sustained expression over time. While this study did not focus on cytotoxicity, higher transfection can sometimes correlate with increased cell membrane disruption and subsequent toxicity[6]. Another study reported that reducing the N/P ratio in siRNA-solid lipid nanoparticles could decrease cytotoxicity in macrophages[7].
Experimental Protocols
In Vivo Hepatotoxicity Assessment in Mice
This protocol is a representative example for assessing LNP-induced liver toxicity in mice.
1. Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
2. LNP Formulation and Administration:
-
Prepare LNPs containing the cationic lipid of interest (e.g., this compound, ALC-0315, or DLin-MC3-DMA), DSPC, cholesterol, and a PEGylated lipid at a molar ratio of 50:10:38.5:1.5.
-
Encapsulate a non-coding mRNA or siRNA as a control payload.
-
Administer a single intravenous (IV) injection of the LNP formulation at a specified dose (e.g., 5 mg/kg of the nucleic acid payload). A control group should receive PBS.
3. Sample Collection:
-
At 24 or 48 hours post-injection, collect blood via cardiac puncture or retro-orbital bleeding.
-
Euthanize the mice and perfuse the liver with PBS.
-
Collect a portion of the liver for histopathological analysis and snap-freeze the remaining tissue for further analysis.
4. Biochemical Analysis:
-
Centrifuge the blood to separate the serum.
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bile acids using commercially available assay kits.
5. Histopathological Analysis:
-
Fix the liver tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the stained sections under a microscope for signs of liver injury, such as necrosis, inflammation, and steatosis.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of cationic lipid nanoparticles in a cell culture model.
1. Cell Culture:
-
Seed a relevant cell line (e.g., HepG2 hepatocytes or J774A.1 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. LNP Treatment:
-
Prepare serial dilutions of the LNP formulations in cell culture medium.
-
Replace the existing medium with the LNP-containing medium.
-
Include a vehicle control (medium with empty LNPs or PBS) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the cells for 24, 48, or 72 hours.
3. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against LNP concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Mandatory Visualization
Signaling Pathway of Cationic Lipid-Induced Inflammation
Cationic lipids can trigger an inflammatory response through the activation of innate immune signaling pathways, primarily involving Toll-like receptors (TLRs) and the NLRP3 inflammasome.
Caption: Cationic LNP-induced inflammasome activation pathway.
Experimental Workflow for In Vivo Toxicity Assessment
The following diagram illustrates the general workflow for evaluating the in vivo toxicity of lipid nanoparticles.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Ketal‐Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SM-102: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the responsible management and disposal of the ionizable amino lipid SM-102 are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions to mitigate risks associated with its handling and disposal.
This compound is a key component in lipid nanoparticle (LNP) formulations for mRNA delivery.[1][2] While instrumental in therapeutic advancements, its chemical properties necessitate stringent disposal protocols. It is frequently supplied as a solution in solvents like ethanol (B145695) or chloroform (B151607), and the disposal procedure must account for the hazards of both the lipid and the solvent.[3][4][5][6]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.
Recommended PPE:
-
Eye Protection: Safety goggles or glasses with side shields.[7]
-
Hand Protection: Chemical-resistant gloves.[7]
-
Body Protection: A laboratory coat or impervious clothing.[7]
-
Respiratory Protection: When handling outside of a fume hood or if aerosol formation is possible, a suitable respirator is necessary.[7][8]
All handling of this compound should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[8] Avoid all direct contact with the skin, eyes, and clothing.[7][8]
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its formulation, particularly the solvent used. The following steps provide a general framework that must be adapted to comply with local, regional, and national regulations.
-
Consult the Safety Data Sheet (SDS): The SDS specific to the this compound product in use is the primary source of information for handling and disposal. It will detail the specific hazards, including those of the solvent.
-
Waste Segregation: this compound waste, whether in its pure form or in a solution, must not be disposed of with household garbage or poured down the drain.[4] It should be collected in a designated, properly labeled, and sealed waste container.
-
Small Spills and Residues:
-
For minor spills, absorb the material with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[3][8]
-
Carefully collect the contaminated absorbent material and place it in the designated chemical waste container.
-
Decontaminate the spill area and any affected equipment by wiping with alcohol, and dispose of the cleaning materials as hazardous waste.[8]
-
-
Bulk Waste Disposal:
-
For larger quantities of this compound waste, transfer it to a compatible and clearly labeled hazardous waste container.
-
The disposal of the container must be managed by a licensed hazardous waste disposal company, following all institutional and governmental regulations.[4]
-
Quantitative Data Summary
The physical and chemical properties of this compound, particularly when in solution, are crucial for safe handling and disposal. The data below is for this compound supplied in an ethanol solution.
| Property | Value | Reference |
| Formulation | Solution in ethanol | [3] |
| Boiling Point | 78 °C (172.4 °F) | [3] |
| Flash Point | 13 °C (55.4 °F) | [3] |
| Flammability | Highly flammable liquid and vapor | [3] |
| Lower Explosive Limit | 3.3 Vol % | [3] |
| Upper Explosive Limit | 19 Vol % | [3] |
| Auto-ignition Temperature | 425 °C (797 °F) | [3] |
Note: The hazards associated with this compound can be significantly influenced by the solvent. For instance, this compound in chloroform will carry the high toxicity risks of chloroform.[9][10][11] Always refer to the specific SDS for the product you are using.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A flowchart outlining the key steps and decisions for the proper and safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and compliance with all applicable regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. europeanconsumers.it [europeanconsumers.it]
- 5. echelon-inc.com [echelon-inc.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 9. covid 19 - Is this compound a safe ingredient in the Moderna vaccine, despite these safety warnings? - Medical Sciences Stack Exchange [medicalsciences.stackexchange.com]
- 10. The Moderna vaccine contains this compound not chloroform – Full Fact [fullfact.org]
- 11. Vaccine Ingredient this compound Is Safe - FactCheck.org [factcheck.org]
Essential Safety and Operational Guide for Handling SM-102
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of SM-102, an ionizable amino lipid utilized in the formation of lipid nanoparticles for mRNA delivery.[1][2] Adherence to these procedural steps is critical for laboratory safety and experimental success.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary defense against potential exposure to this compound.[3] Based on the hazardous properties of this compound, the following PPE is mandatory.
Summary of Recommended Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Safety goggles with side-shields or a face shield.[4][5] | Protects against splashes and aerosols that can cause serious eye irritation.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] | Prevents skin contact which can cause skin irritation.[5][6] |
| Body Protection | Laboratory coat, long-sleeved clothing, or chemical-resistant suit.[3][7] | Protects against skin exposure from spills or splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[7] A suitable respirator may be required for large quantities or in case of aerosol formation.[5] | this compound can be harmful if inhaled.[1] |
Health and Safety Hazards
Understanding the hazards associated with this compound is crucial for safe handling. It is a flammable liquid and vapor.[6] It is harmful if swallowed and causes skin and serious eye irritation.[5][6] One safety data sheet also indicates that this compound is suspected of causing cancer and of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1]
Hazard Classification of this compound
| Hazard Category | GHS Classification | Precautionary Statement |
|---|---|---|
| Physical Hazard | Flammable Liquid Category 2 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[6] |
| Health Hazard | Acute Toxicity, Oral Category 4 | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[4][5] |
| Skin Irritation Category 2 | Wear protective gloves. If on skin: Wash with plenty of soap and water.[5] | |
| Eye Irritation Category 2A | Wear eye protection/face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] | |
| Carcinogenicity Category 2 (Suspected) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1] | |
| Reproductive Toxicity Category 2 (Suspected) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1] |
| | Specific Target Organ Toxicity (Repeated Exposure) | Do not breathe dust/fume/gas/mist/vapors/spray.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risks and ensure regulatory compliance.
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the procedural steps for safely handling this compound in a laboratory setting.
Detailed Methodologies
Storage:
This compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[7] The recommended storage temperature is -20°C.[7][8]
Handling:
-
Always work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]
-
Prevent the formation of aerosols.[1]
-
Keep the container tightly closed when not in use.[6]
-
Ground and bond the container and receiving equipment to prevent static discharge.[6]
-
Avoid contact with skin and eyes by wearing the appropriate PPE.[4]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[7]
-
In case of skin contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation.[7] Remove all sources of ignition.[4] Wear appropriate PPE, including respiratory protection. Absorb the spill with a non-combustible, inert material such as sand, earth, or universal binders.[6][7] Collect the absorbed material and place it in a suitable container for disposal.[7] Decontaminate the spill area with alcohol.[7]
Disposal:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.[1][6] Uncleaned packaging should also be disposed of according to official regulations.[1]
References
- 1. europeanconsumers.it [europeanconsumers.it]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sams-solutions.com [sams-solutions.com]
- 4. densurf.com [densurf.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 8. echelon-inc.com [echelon-inc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
